1,2-Difluoropropane
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
1,2-difluoropropane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2/c1-3(5)2-4/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHQVNFSKOBBGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596885 | |
| Record name | 1,2-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
80.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62126-90-3 | |
| Record name | 1,2-Difluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 1,2-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 1,2-difluoropropane. The information is curated to support researchers, scientists, and professionals in drug development in understanding the fundamental characteristics of this vicinal difluorinated alkane. This document summarizes key quantitative data in structured tables, outlines general experimental protocols, and presents logical workflows through diagrammatic representations.
Core Chemical and Physical Properties
This compound (CH₃CHFCH₂F) is a fluorinated hydrocarbon with the CAS Registry Number 62126-90-3.[1] Its molecular formula is C₃H₆F₂, and it has a molecular weight of approximately 80.08 g/mol .[1] The presence of two fluorine atoms on adjacent carbons significantly influences its physical and chemical behavior.
Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆F₂ | [1] |
| Molecular Weight | 80.08 g/mol | [1] |
| CAS Number | 62126-90-3 | [1] |
| Boiling Point | 27.3 °C at 760 mmHg | |
| Density | 0.896 g/cm³ | |
| Flash Point | -31.2 °C | |
| Refractive Index | 1.291 | |
| Melting Point | Data not available | |
| XLogP3-AA | 1.3 | [1] |
| Topological Polar Surface Area | 0 Ų | [1] |
Solubility
While specific experimental solubility data for this compound in various solvents is limited, general principles for haloalkanes can be applied. Haloalkanes are typically only slightly soluble in water.[2][3][4] This is because energy is required to overcome the dipole-dipole interactions and van der Waals forces between haloalkane molecules and to break the strong hydrogen bonds in water.[2][4] The new attractions formed between haloalkane and water molecules are generally not strong enough to compensate for the energy required to break the existing bonds.[2][4]
Conversely, this compound is expected to be soluble in a range of organic solvents.[2][3][5] This is because the intermolecular forces in both the haloalkane and the organic solvent are of similar types and strengths, allowing for effective mixing.[2][3][5]
Synthesis of this compound
The synthesis of vicinal difluoroalkanes like this compound presents a synthetic challenge. While specific, detailed experimental protocols for the synthesis of this compound are not widely published, general methods for the preparation of vicinal difluoro compounds can be adapted. One common strategy involves the fluorination of an alkene precursor.
General Experimental Protocol: Vicinal Difluorination of Propene
This protocol outlines a plausible, generalized approach for the synthesis of this compound from propene. The specific reagents and conditions would require optimization.
Objective: To synthesize this compound by the vicinal difluorination of propene.
Materials:
-
Propene (gas)
-
A suitable electrophilic fluorinating reagent (e.g., Selectfluor®, N-Fluorobenzenesulfonimide) or a two-step procedure involving halofluorination followed by fluoride displacement.
-
An appropriate solvent (e.g., acetonitrile, dichloromethane)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware for reactions under an inert atmosphere
-
Purification apparatus (e.g., distillation or chromatography equipment)
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, a condenser, and a thermometer is assembled under an inert atmosphere.
-
Reagent Addition: The chosen solvent and the fluorinating agent are added to the flask. The solution is cooled to the desired reaction temperature (this may range from -78 °C to room temperature depending on the reagent).
-
Introduction of Propene: Propene gas is bubbled through the cooled solution at a controlled rate.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC) if applicable.
-
Work-up: Upon completion, the reaction is quenched, typically with an aqueous solution. The organic layer is separated, washed, dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to yield pure this compound.
Diagram of a General Synthesis Workflow:
Caption: General workflow for the synthesis and purification of this compound.
Spectroscopic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to H-H and H-F couplings. The methyl (CH₃) protons would appear as a doublet of doublets. The methine (CHF) proton would be a complex multiplet, as would the methylene (CH₂F) protons.
-
¹³C NMR: The carbon NMR spectrum would show three distinct signals, each split by the attached fluorine atoms (C-F coupling).
-
¹⁹F NMR: The fluorine-19 NMR spectrum would exhibit two distinct signals, each appearing as a multiplet due to F-F and F-H couplings. PubChem indicates the existence of a ¹⁹F NMR spectrum for this compound, though the data itself is not provided.[1]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong C-F stretching absorptions, typically in the region of 1000-1200 cm⁻¹. C-H stretching and bending vibrations would also be present.
Mass Spectrometry (MS)
In a mass spectrum, this compound would show a molecular ion peak (M⁺) at m/z = 80. The fragmentation pattern would likely involve the loss of HF, as well as cleavage of C-C bonds, leading to characteristic fragment ions.
Diagram of a General Spectroscopic Analysis Workflow:
Caption: General workflow for the spectroscopic analysis of this compound.
Reactivity
Specific reactivity studies on this compound are scarce in the literature. However, the reactivity can be inferred from the general behavior of fluorinated alkanes. The C-F bond is very strong, making fluorinated alkanes generally less reactive than their other halogenated counterparts. Potential reactions could include elimination of HF under strong basic conditions to form fluorinated propenes. The vicinal arrangement of the fluorine atoms may also influence the conformational preferences and reactivity of the molecule.
Safety Information
As a low molecular weight fluorinated hydrocarbon, this compound is expected to be a flammable liquid with a low flash point. Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses), and avoiding sources of ignition.
References
An In-depth Technical Guide to the Structural Analysis of 1,2-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies and theoretical considerations for the structural analysis of 1,2-difluoropropane. Due to a notable lack of specific experimental data in publicly accessible literature for this compound, this document focuses on the established experimental and computational protocols used for analogous fluorinated alkanes. It outlines the expected conformational landscape of this compound, drawing parallels with related, well-studied molecules. Detailed experimental workflows for microwave spectroscopy, gas electron diffraction, and NMR spectroscopy, alongside computational chemistry approaches, are presented to equip researchers with the necessary framework to conduct a thorough structural investigation of this molecule.
Introduction
This compound is a fluorinated hydrocarbon of interest in the fields of materials science and drug development due to the unique physicochemical properties imparted by vicinal fluorine substitution. The stereoelectronic interactions of the fluorine atoms significantly influence the molecule's conformational preferences, dipole moment, and reactivity. A precise understanding of its three-dimensional structure is paramount for predicting its behavior in larger molecular systems. This guide details the analytical and computational strategies required to elucidate the structural parameters of this compound.
Conformational Isomers of this compound
Rotation around the C1-C2 bond in this compound is expected to give rise to three stable staggered conformers (rotational isomers). By analogy with related small fluorinated alkanes like 1,2-difluoroethane, these conformers are anticipated to be two enantiomeric gauche forms and one anti form. The relative stability of these conformers is governed by a combination of steric and electronic effects, most notably the "gauche effect," where the presence of electronegative fluorine atoms can favor the gauche conformation over the anti.
Below is a diagram illustrating the expected rotational isomers of this compound.
Experimental Protocols for Structural Determination
A combination of gas-phase experimental techniques and computational methods is typically required for a definitive structural determination.
Microwave spectroscopy measures the rotational transitions of a molecule in the gas phase with high resolution, providing highly accurate rotational constants. From these constants, precise molecular geometries can be derived.
Experimental Protocol:
-
Sample Preparation: this compound is introduced into the high-vacuum sample chamber of a microwave spectrometer. The sample is typically cooled to low temperatures using a supersonic jet expansion to simplify the rotational spectrum.
-
Data Acquisition: The sample is irradiated with microwave radiation, and the absorption frequencies corresponding to rotational transitions are recorded. For asymmetric tops like the likely conformers of this compound, a broad frequency range is scanned.
-
Spectral Assignment: The observed transition frequencies are assigned to specific rotational quantum numbers for each conformer present in the gas phase. This process is often guided by initial structural predictions from ab initio calculations.
-
Structural Determination: The rotational constants (A, B, and C) for each conformer are determined by fitting the assigned transitions to a rotational Hamiltonian. By analyzing the rotational constants of various isotopically substituted species, a complete and unambiguous molecular structure (bond lengths and angles) can be determined.
GED is a powerful technique for determining the structure of molecules in the gas phase by analyzing the scattering pattern of a high-energy electron beam interacting with the molecule.[1]
Experimental Protocol:
-
Sample Introduction: A gaseous beam of this compound is introduced into a vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is directed perpendicular to the molecular beam.
-
Scattering and Detection: The electrons are scattered by the electrostatic potential of the molecules, creating a diffraction pattern of concentric rings which is recorded on a detector.
-
Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is used to generate a radial distribution curve. This curve provides information about the internuclear distances within the molecule.
-
Structure Refinement: A molecular model is refined by least-squares fitting of the theoretical scattering intensities to the experimental data to determine bond lengths, bond angles, and torsional angles.[1]
NMR spectroscopy provides information about the chemical environment of nuclei and, through the analysis of coupling constants, can be used to deduce conformational preferences in the liquid phase.
Experimental Protocol:
-
Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.
-
¹H and ¹⁹F NMR Spectra Acquisition: Standard one-dimensional ¹H and ¹⁹F NMR spectra are acquired. The chemical shifts and coupling constants (J-couplings) are determined.
-
Conformational Analysis: The vicinal coupling constants (³JHH, ³JHF) are particularly sensitive to the dihedral angle between the coupled nuclei. The observed coupling constants are a population-weighted average of the couplings in the individual conformers. By using the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle, the relative populations of the gauche and anti conformers in solution can be estimated.
Computational Chemistry
Ab initio calculations are indispensable for predicting molecular structures, relative energies of conformers, and rotational barriers, and for aiding in the interpretation of experimental data.
Computational Protocol:
-
Conformational Search: A systematic search of the potential energy surface is performed by rotating the C1-C2 dihedral angle to locate all stable conformers.
-
Geometry Optimization: The geometry of each conformer is optimized using a high level of theory, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (e.g., CCSD(T)), with a large basis set (e.g., aug-cc-pVTZ).[2] This provides theoretical bond lengths, bond angles, and dihedral angles.
-
Energy Calculations: The relative energies of the optimized conformers are calculated to predict their relative populations. The transition states for interconversion between conformers are also located to determine the rotational energy barriers.
-
Spectroscopic Parameter Prediction: Rotational constants, vibrational frequencies, and NMR chemical shifts and coupling constants can be calculated to assist in the analysis of experimental spectra.
The general workflow for a combined experimental and computational structural analysis is depicted below.
References
An In-depth Technical Guide to 1,2-Difluoropropane (CAS Number: 62126-90-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1,2-Difluoropropane, a fluorinated hydrocarbon with potential applications in various scientific fields, including as a building block in medicinal chemistry. This document consolidates available data on its physicochemical properties, synthesis, and spectroscopic characterization, alongside detailed experimental protocols and safety information.
Core Concepts and Properties
This compound (C₃H₆F₂) is a halogenated alkane with the CAS registry number 62126-90-3.[1] The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical and biological properties, a strategy widely employed in drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[2] While the gem-difluoro motif of its isomer, 2,2-difluoropropane, has been more extensively studied as a bioisostere for the carbonyl or gem-dimethyl group, the vicinal difluoro arrangement in this compound offers a unique stereochemical and electronic profile that warrants investigation.[2]
Physicochemical Properties
Quantitative data for this compound is limited and presents some inconsistencies across sources. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₃H₆F₂ | [1] |
| Molecular Weight | 80.08 g/mol | [1][3] |
| Boiling Point | 27.317 °C at 760 mmHg | [4] |
| Density | 0.896 g/cm³ | [4] |
| Flash Point | -31.232 °C | [4] |
| LogP | 1.31390 | [4] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not widely available in peer-reviewed literature. However, a plausible synthetic route can be conceptualized based on general fluorination reactions of alkanes or alkenes. One potential method involves the fluorination of propane or a partially halogenated propane precursor.
Hypothetical Experimental Protocol: Fluorination of Propane
Objective: To synthesize this compound via direct fluorination of propane.
Disclaimer: This is a generalized and hypothetical protocol that requires optimization and should be performed with extreme caution due to the hazardous nature of elemental fluorine.
Materials:
-
Propane gas
-
Fluorine gas (diluted with an inert gas, e.g., Nitrogen)
-
Inert reaction vessel (e.g., made of Monel or nickel)
-
Catalyst (e.g., a supported metal fluoride)
-
Gas handling and scrubbing system for unreacted fluorine and HF
-
Cryogenic trap for product collection
-
Gas Chromatography-Mass Spectrometry (GC-MS) for analysis
Procedure:
-
Reactor Setup: Assemble a passivated, inert reaction system equipped with mass flow controllers for precise gas delivery, a heated catalyst bed, and a cooling system. The outlet should be connected to a scrubber containing a reducing agent (e.g., sodium thiosulfate) and a base (e.g., potassium hydroxide) to neutralize unreacted fluorine and hydrogen fluoride.
-
Inerting: Thoroughly purge the entire system with an inert gas (e.g., nitrogen or argon) to remove any traces of oxygen and moisture.
-
Catalyst Activation: If a solid catalyst is used, it may require pre-treatment, such as heating under a flow of inert gas.
-
Reaction: Introduce a controlled flow of propane and diluted fluorine gas into the reactor over the heated catalyst. The molar ratio of propane to fluorine and the reaction temperature are critical parameters to control the extent of fluorination and minimize side reactions like fragmentation.
-
Product Collection: Pass the reactor effluent through a series of cold traps (e.g., cooled with dry ice/acetone and liquid nitrogen) to condense the fluorinated products.
-
Purification: The crude product, which will likely be a mixture of mono-, di-, and polyfluorinated propanes, can be purified by fractional distillation.
-
Analysis: The purified fractions should be analyzed by GC-MS to identify and quantify this compound.
Spectroscopic Data
Detailed and verified spectroscopic data for this compound is scarce in the public domain. The following represents expected spectral characteristics based on its structure and data from related fluorinated compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of a chiral center and H-F coupling. The methyl protons would appear as a doublet of doublets. The methylene protons would be diastereotopic and show complex splitting patterns. The methine proton would also exhibit complex multiplicity due to coupling with adjacent protons and fluorine atoms.
-
¹³C NMR: The carbon spectrum would show three distinct signals, each split by the attached fluorine atoms (C-F coupling). The carbon bonded to two fluorine atoms would show a triplet, while the carbon bonded to one fluorine would show a doublet.
-
¹⁹F NMR: The fluorine NMR would likely show two distinct signals, each with complex splitting due to coupling with each other and with nearby protons.[5][6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by strong C-H stretching vibrations around 2900-3000 cm⁻¹ and prominent C-F stretching absorptions in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) at m/z = 80. The fragmentation pattern would likely involve the loss of HF, as well as cleavage of C-C bonds, leading to characteristic fragment ions.
Applications in Drug Development
The incorporation of fluorine into drug candidates is a well-established strategy to modulate their pharmacokinetic and pharmacodynamic properties.[2] The 1,2-difluoropropyl moiety, while less explored than its gem-difluoro counterpart, can be considered as a potential bioisosteric replacement for various functional groups.
Bioisosteric Replacement and Rationale
The 1,2-difluoropropyl group could serve as a bioisostere for a hydroxyl group or a thiol group, potentially improving metabolic stability by blocking sites of oxidation. Its introduction can also alter the local electronic environment and conformational preferences of a molecule, which may lead to enhanced binding affinity to a biological target.
Safety and Handling
This compound is expected to be a flammable liquid or gas.[4] Handling should be performed in a well-ventilated area, away from ignition sources. Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Due to its volatility and flammability, storage in a tightly sealed container in a cool, dry, and well-ventilated place is recommended.
Conclusion
This compound is a fluorinated hydrocarbon with potential as a building block in organic synthesis and medicinal chemistry. However, a significant lack of comprehensive and verified data on its properties, synthesis, and applications currently limits its widespread use. Further research is needed to fully characterize this compound and explore its utility for researchers, scientists, and drug development professionals. The information presented in this guide is based on available data and theoretical considerations and should be used as a starting point for further investigation.
References
An In-depth Technical Guide to the Properties and Isomers of C3H6F2
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules is a cornerstone of modern medicinal and materials chemistry, offering a powerful tool to modulate physicochemical and biological properties. The molecular formula C3H6F2 represents a fascinating case study in the nuanced effects of isomeric substitution. This technical guide provides a comprehensive overview of the four constitutional isomers of difluoropropane, detailing their physical properties, synthesis, and spectroscopic characteristics to aid in their strategic application.
Constitutional Isomers of C3H6F2
There are four constitutional isomers of difluoropropane, each exhibiting distinct properties due to the different placement of the two fluorine atoms on the three-carbon chain.
| Isomer Name | IUPAC Name | Structure |
| 1,1-Difluoropropane | 1,1-difluoropropane | CH3CH2CHF2 |
| 1,2-Difluoropropane | This compound | CH3CHFCH2F |
| 1,3-Difluoropropane | 1,3-difluoropropane | FCH2CH2CH2F |
| 2,2-Difluoropropane | 2,2-difluoropropane | CH3CF2CH3 |
Physicochemical Properties
The positioning of the electronegative fluorine atoms significantly influences the polarity, intermolecular forces, and, consequently, the physical properties of the C3H6F2 isomers. The following table summarizes key quantitative data for each isomer.
| Property | 1,1-Difluoropropane | This compound | 1,3-Difluoropropane | 2,2-Difluoropropane |
| CAS Number | 430-61-5 | 62126-90-3 | 462-39-5 | 420-45-1 |
| Molecular Weight ( g/mol ) | 80.08 | 80.08 | 80.08 | 80.08 |
| Boiling Point (°C) | 8[1] | 27.3 | 40-42[2][3] | -1[4][5] |
| Melting Point (°C) | -104.8 (estimate)[6] | N/A | -135.2[7] or -104.8 (estimate)[2][3] | -104.8[4] |
| Density (g/cm³) | 0.896 | N/A | 1.005[2][3] | 0.92[4] |
| Refractive Index | 1.29[8] | N/A | 1.321[2][3] | 1.288[5] |
Synthesis of Difluoropropane Isomers
The synthesis of difluoropropane isomers can be achieved through various fluorination strategies, often starting from corresponding diols or dihalopropanes.
General Synthetic Approaches
-
Halogen Exchange (Swarts Reaction): This is a common method for preparing alkyl fluorides, involving the treatment of an alkyl chloride or bromide with a metal fluoride, such as antimony trifluoride (SbF₃), often with a catalyst. This is a particularly effective route for geminal difluorides like 2,2-difluoropropane from 2,2-dichloropropane.
-
Deoxofluorination: Aldehydes and ketones can be converted to geminal difluorides using reagents like sulfur tetrafluoride (SF₄) or diethylaminosulfur trifluoride (DAST). For example, propanal can be a precursor to 1,1-difluoropropane.
-
Fluorination of Alcohols: Alcohols can be converted to alkyl fluorides using various reagents. For vicinal and isolated difluorides, starting from the corresponding diols is a viable strategy.
-
Electrophilic Fluorination of Alkenes: Reagents like Selectfluor® can be used to add fluorine across a double bond, providing a route to vicinal difluorides from alkenes like propene.[9][10]
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoropropane via Swarts Reaction
This protocol describes the synthesis of 2,2-difluoropropane from 2,2-dichloropropane.
-
Materials: 2,2-dichloropropane, antimony trifluoride (SbF₃), and a catalytic amount of antimony pentachloride (SbCl₅).
-
Procedure:
-
In a reaction flask equipped with a reflux condenser and a distillation setup, combine antimony trifluoride and a catalytic amount of antimony pentachloride.
-
Slowly add 2,2-dichloropropane to the flask.
-
Gently heat the mixture to initiate the halogen exchange reaction.
-
The low-boiling 2,2-difluoropropane will distill as it is formed.
-
The collected product can be further purified by washing with a dilute acid solution, followed by water, drying, and redistillation.
-
Protocol 2: Synthesis of 1,3-Difluoropropane from 1,3-Propanediol
This protocol provides a general method for the synthesis of 1,3-difluoropropane.[11]
-
Materials: 1,3-propanediol and a suitable fluorinating agent such as hydrofluoric acid with a catalyst (e.g., sulfuric acid).
-
Procedure:
-
Mix 1,3-propanediol with a catalyst like sulfuric acid and heat to form an intermediate ester.
-
React the ester with hydrofluoric acid under controlled conditions to yield 1,3-difluoropropane.[11]
-
The product is then purified, typically by distillation.
-
Spectroscopic Characterization
Spectroscopic methods are essential for the unambiguous identification and differentiation of the C3H6F2 isomers.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁹F NMR, is a powerful tool for elucidating the structure of fluorinated compounds.
¹H NMR: The chemical shifts and coupling patterns in the proton NMR spectrum are highly informative. For example, the ¹H NMR spectrum of 2,2-difluoropropane is a simple triplet due to the coupling of the six equivalent protons to the two fluorine atoms.
¹⁹F NMR: The fluorine NMR spectrum provides direct information about the chemical environment of the fluorine atoms. The large chemical shift range of ¹⁹F NMR minimizes signal overlap.
¹³C NMR: Carbon NMR, often with proton decoupling, reveals the number of unique carbon environments. The presence of fluorine atoms causes splitting of the carbon signals due to C-F coupling, which can be observed in proton-coupled ¹³C spectra or by using specific NMR techniques.
Table of Representative NMR Data
| Isomer | Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| 2,2-Difluoropropane | ¹H | 1.61 | Triplet | JHF = 17.76 |
| ¹⁹F | -85.04 (vs. CFCl₃) | Septet | JFH = 17.76 |
Mass Spectrometry
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.
Fragmentation of 2,2-Difluoropropane: The mass spectrum of 2,2-difluoropropane shows a molecular ion peak at m/z 80.[12] Key fragments include:[12][13]
-
m/z 65: [M - CH₃]⁺ (base peak)
-
m/z 64: [M - F]⁺ or [M - H - CH₃]⁺
-
m/z 45: [CH₂F]⁺
Infrared Spectroscopy
Infrared (IR) spectroscopy is used to identify the vibrational modes of a molecule, corresponding to its functional groups. The C-F bond stretching vibrations in difluoropropanes typically appear in the region of 1000-1200 cm⁻¹. FTIR spectra for 1,1-difluoropropane and 1,3-difluoropropane are available in spectral databases.[6][7][14]
Experimental and Logical Workflows
Isomer Identification Workflow
A systematic approach is crucial for the unambiguous identification of a specific C3H6F2 isomer. The following workflow outlines a logical sequence of analyses.
Caption: A logical workflow for the identification and characterization of C3H6F2 isomers.
General Synthesis Workflow
The synthesis of a target difluoropropane isomer typically follows a standardized workflow from precursor selection to final purification.
Caption: A general experimental workflow for the synthesis of difluoropropane isomers.
Conclusion
The four constitutional isomers of C3H6F2 provide a clear illustration of how the positional variation of substituents profoundly impacts molecular properties. A thorough understanding of their distinct physicochemical characteristics, synthetic routes, and spectroscopic signatures is essential for their effective utilization in drug discovery and materials science. This guide serves as a foundational resource for researchers, enabling the informed selection and application of these valuable fluorinated building blocks.
References
- 1. 2,2-Difluoropropane | C3H6F2 | CID 67895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. benchchem.com [benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1,1-Difluoropropane | CAS#:430-61-5 | Chemsrc [chemsrc.com]
- 9. Selectfluor - Wikipedia [en.wikipedia.org]
- 10. Selectfluor and alcohol-mediated synthesis of bicyclic oxyfluorination compounds by Wagner–Meerwein rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chembk.com [chembk.com]
- 12. benchchem.com [benchchem.com]
- 13. rsc.org [rsc.org]
- 14. Propane, 1,3-difluoro- | C3H6F2 | CID 68041 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Conformational Analysis and Stereoisomers of 1,2-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed examination of the stereoisomers and conformational landscape of 1,2-difluoropropane. As a chiral molecule, this compound exists as a pair of enantiomers, each with a complex rotational profile governed by steric and electronic effects. This document outlines the principles of its stereochemistry, the relative stabilities of its conformers influenced by the gauche effect, and the standard experimental and computational methodologies employed for its analysis. Due to a scarcity of direct experimental literature for this compound, this guide draws upon established data from analogous fluorinated alkanes, such as 1,2-difluoroethane, to present a comprehensive theoretical framework. All quantitative data are summarized in structured tables, and key concepts are visualized using Graphviz diagrams.
Stereoisomerism in this compound
The molecular structure of this compound (CH₃-CHF-CH₂F) contains a chiral center at the second carbon atom (C2), which is bonded to four different groups: a hydrogen atom (H), a fluorine atom (F), a methyl group (CH₃), and a fluoromethyl group (CH₂F). Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images known as enantiomers. These are designated as (R)-1,2-difluoropropane and (S)-1,2-difluoropropane based on the Cahn-Ingold-Prelog priority rules.
The relationship between these stereoisomers is fundamental to understanding their interaction with other chiral molecules, a critical consideration in drug development and materials science.
Conformational Analysis
Rotation around the C1-C2 single bond in this compound gives rise to various spatial arrangements of the atoms, known as conformations. The stability of these conformers is dictated by a combination of steric hindrance and stereoelectronic effects. For vicinal difluoroalkanes, the "gauche effect" is a dominant factor, where a gauche conformation is often more stable than the anti conformation, contrary to what would be expected from simple steric repulsion.[1][2] This phenomenon is attributed to stabilizing hyperconjugative interactions, specifically the donation of electron density from a C-H σ bonding orbital into an adjacent C-F σ* antibonding orbital.[3] This interaction is maximized in a gauche arrangement.
For this compound, we can analyze the conformations by considering Newman projections down the C1-C2 bond. There are three staggered conformers (generally energy minima) and three eclipsed conformers (energy maxima).
Staggered Conformers:
-
Anti Conformer: The two fluorine atoms are positioned at a 180° dihedral angle. This arrangement minimizes steric repulsion between the bulky fluorine atoms.
-
Gauche I (G1) Conformer: The fluorine on C1 is gauche to the fluorine on C2 and anti to the methyl group.
-
Gauche II (G2) Conformer: The fluorine on C1 is gauche to both the fluorine and the methyl group on C2.
Due to the gauche effect, it is anticipated that the gauche conformers, particularly G1, will be of comparable or even lower energy than the anti conformer. The G2 conformer is expected to be higher in energy due to steric repulsion between the fluorine atom and the methyl group.
Quantitative Conformational Data
| Parameter | Description | Estimated Value (kcal/mol) | Basis of Estimation |
| ΔE (Gauche - Anti) | Energy difference between the most stable gauche and anti conformers. | -0.5 to -1.0 | Based on computational studies of 1,2-difluoroethane, indicating a preference for the gauche conformer.[1] |
| Rotational Barrier (Gauche ↔ Anti) | The energy required to rotate from a gauche to an anti conformation. | 3.0 - 5.0 | Inferred from typical rotational barriers in substituted ethanes.[4] |
| Rotational Barrier (Eclipsed F/F) | The energy of the conformation where the two fluorine atoms are eclipsed. | ~5.1 | Based on computational data for 1,2-difluoroethane.[4] |
Table 1: Estimated Quantitative Conformational Data for this compound.
| Dihedral Angle | Conformer | Estimated Relative Energy (kcal/mol) |
| ~60° | Gauche I (G1) | 0 (most stable) |
| 180° | Anti | 0.5 - 1.0 |
| ~300° (-60°) | Gauche II (G2) | > 1.0 |
| 0° | Eclipsed (F/F) | ~5.1 |
| 120° | Eclipsed (F/CH₃) | > 4.0 |
| 240° | Eclipsed (F/H) | ~3.5 |
Table 2: Estimated Relative Energies of this compound Conformers.
Experimental and Computational Protocols
The structural and conformational properties of molecules like this compound are typically elucidated through a combination of experimental and computational techniques.
Experimental Protocols
a) Microwave (Rotational) Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase.[6] From these constants, precise molecular structures and geometric parameters can be derived.[7]
-
Sample Preparation: A sample of this compound is introduced into a high-vacuum chamber at low pressure to ensure molecules are in the gas phase and collision-free.
-
Instrumentation: A microwave spectrometer (e.g., a pulsed-jet Fourier transform microwave spectrometer) is used. The gas is expanded supersonically into the vacuum chamber, cooling the molecules to a very low rotational temperature.
-
Data Acquisition: Short pulses of microwave radiation are used to excite the molecules. The subsequent free induction decay is recorded and Fourier transformed to obtain the rotational spectrum.
-
Analysis: The frequencies of the rotational transitions are fitted to a Hamiltonian model to extract the rotational constants (A, B, C) for each conformer present in the gas-phase equilibrium. By analyzing the spectra of isotopically substituted species, a complete molecular structure can be determined.[8]
b) Gas-Phase Electron Diffraction (GED)
GED provides information about the radial distribution of atoms in a molecule, allowing for the determination of bond lengths, bond angles, and torsional angles.[9]
-
Sample Introduction: A gaseous beam of this compound is directed into the path of a high-energy electron beam.
-
Scattering and Detection: The electrons are scattered by the molecule's electrostatic potential, creating a diffraction pattern that is recorded on a detector.
-
Data Analysis: The diffraction pattern is converted into a molecular scattering function. This function is then fit to a structural model of the molecule to refine the geometric parameters. GED is often used in conjunction with microwave spectroscopy data to provide a more robust structural determination.[10]
Computational Protocols
a) Ab Initio and Density Functional Theory (DFT) Calculations
These quantum mechanical methods are used to calculate the electronic structure of a molecule and predict its properties, including geometry, energy, and rotational barriers.[11]
-
Methodology Selection: High-level ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)) are used for high accuracy. DFT methods, such as B3LYP or M06-2X, offer a good balance of accuracy and computational cost.[5]
-
Basis Set Selection: A sufficiently large basis set, such as 6-311++G(d,p) or a correlation-consistent basis set (e.g., cc-pVTZ), is chosen to accurately describe the electronic distribution.
-
Geometry Optimization: The geometry of each conformer (gauche and anti) is optimized to find the lowest energy structure for that conformation.
-
Potential Energy Surface Scan: To determine the rotational barriers, a relaxed potential energy surface scan is performed by systematically varying the F-C-C-F dihedral angle and calculating the energy at each step, while allowing all other geometric parameters to relax.
-
Frequency Calculations: Vibrational frequency calculations are performed at the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain zero-point vibrational energies for more accurate relative energy calculations.
Conclusion
This compound presents a rich stereochemical and conformational profile. Its chirality, arising from the C2 stereocenter, leads to (R) and (S) enantiomers. The rotational landscape about the C1-C2 bond is expected to be dominated by the gauche effect, a stabilizing hyperconjugative interaction that likely renders one or more gauche conformers more stable than the anti conformer. While direct experimental data for this compound remains elusive, a robust understanding of its properties can be achieved through the application of modern computational chemistry, guided by experimental data from analogous fluorinated alkanes. The methodologies of microwave spectroscopy and gas-phase electron diffraction, coupled with high-level ab initio and DFT calculations, provide the necessary tools for a comprehensive analysis, which is crucial for applications in medicinal chemistry and material science where molecular shape and electronic properties are paramount.
References
- 1. works.swarthmore.edu [works.swarthmore.edu]
- 2. Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rzepa.net [rzepa.net]
- 4. 1,2-difluoroethane [sas.upenn.edu]
- 5. mdpi.com [mdpi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sci.tanta.edu.eg [sci.tanta.edu.eg]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
Thermodynamic Properties of Gaseous 1,2-Difluoropropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous 1,2-difluoropropane. Due to a notable scarcity of experimental data for this specific isomer, this document presents available computed data for this compound alongside detailed experimental data for its close isomer, 2,2-difluoropropane, to serve as a valuable point of comparison. The guide includes a summary of key thermodynamic parameters, descriptions of general experimental protocols for their determination, and a visualization of the relationships between molecular and thermodynamic properties. This document is intended to be a resource for researchers and professionals in chemistry and drug development requiring an understanding of the thermochemical behavior of fluorinated propanes.
Introduction
This compound (C₃H₆F₂) is a fluorinated hydrocarbon with potential applications in various fields, including as a refrigerant, solvent, or chemical intermediate. A thorough understanding of its thermodynamic properties in the gaseous state is crucial for process design, safety analysis, and computational modeling. However, a review of the current scientific literature reveals a significant lack of experimentally determined thermodynamic data for this compound. In contrast, its isomer, 2,2-difluoropropane, has been more extensively studied.
This guide aims to consolidate the available information on the thermodynamic properties of gaseous this compound, supplementing it with experimental data for 2,2-difluoropropane to provide context and a basis for estimation. The methodologies for determining these properties are also detailed to provide a complete picture for the scientific community.
Core Thermodynamic Properties
Quantitative thermodynamic data for gaseous this compound is limited to computed values. For a practical perspective, the experimental data for gaseous 2,2-difluoropropane is presented in parallel.
General and Physical Properties
The following table summarizes the basic physical and computed properties of this compound and the experimentally determined properties of 2,2-difluoropropane.
| Property | This compound | 2,2-Difluoropropane | Units | Reference(s) |
| Molecular Formula | C₃H₆F₂ | C₃H₆F₂ | - | [1] |
| Molecular Weight | 80.08 | 80.0765 | g/mol | [1][2] |
| CAS Registry Number | 62126-90-3 | 420-45-1 | - | [1][2] |
Enthalpy, Entropy, and Heat Capacity
The standard enthalpy of formation is a key measure of a molecule's stability. Entropy and heat capacity are fundamental for understanding the thermal behavior of a gas.
| Property | This compound (Computed) | 2,2-Difluoropropane (Experimental) | Units | Reference(s) |
| Standard Enthalpy of Formation (Gas, ΔfH°gas) | Data not available | -543 ± 13 | kJ/mol | [2][3] |
| Standard Molar Entropy (Gas, S°gas) | Data not available | Data available as a function of temperature and pressure | J/(mol·K) | [4] |
| Ideal Gas Heat Capacity (Cp,gas) | Data not available | Data available as a function of temperature | J/(mol·K) | [4] |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following sections describe generalized and widely accepted methodologies for determining the thermodynamic properties of volatile gaseous compounds, with examples drawn from studies on 2,2-difluoropropane.[5]
Determination of Enthalpy of Formation: Photoionization Mass Spectrometry
The standard enthalpy of formation of gaseous compounds like 2,2-difluoropropane has been determined using photoionization mass spectrometry.[5]
Generalized Protocol:
-
Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber.
-
Photoionization: The sample is irradiated with a beam of monochromatic photons of known and tunable energy. The energy of the photons is gradually increased.
-
Ion Detection: When the photon energy is sufficient to ionize the molecule, the resulting ions are detected by a mass spectrometer. The appearance energy of the parent ion is measured.
-
Data Analysis: The appearance energy, combined with the known enthalpies of formation of the resulting fragments, is used to calculate the enthalpy of formation of the original molecule.
Determination of Heat Capacity: Calorimetry
The heat capacity of a gas can be measured at constant volume (Cv) or constant pressure (Cp) using calorimetry.[5]
Generalized Protocol for Constant Volume Heat Capacity (Cv):
-
Sample Confinement: A known mass of the gaseous compound is sealed in a rigid container of known volume (a bomb calorimeter).
-
Thermal Equilibration: The calorimeter is placed in a temperature-controlled bath until thermal equilibrium is reached.
-
Energy Input: A known amount of electrical energy is supplied to a heater within the calorimeter, causing the temperature of the gas to rise.
-
Temperature Measurement: The change in temperature of the gas is precisely measured.
-
Calculation: The heat capacity at constant volume is calculated by dividing the heat supplied by the product of the mass of the gas and the change in temperature.
Visualization of Thermodynamic Relationships
The thermodynamic properties of a molecule are fundamentally linked to its structure and the resulting intermolecular forces. The following diagram illustrates this relationship.
Caption: Relationship between molecular characteristics and physical properties.
Conclusion
This technical guide has summarized the currently available thermodynamic data for gaseous this compound, highlighting the significant lack of experimental values. To provide a useful resource for the scientific community, this guide has presented computed data for this compound alongside experimentally determined data for its isomer, 2,2-difluoropropane. The inclusion of generalized experimental protocols and a visualization of the interplay between molecular and thermodynamic properties aims to facilitate a deeper understanding and encourage further research to fill the existing data gaps for this compound. Accurate experimental data is essential for the reliable design and modeling of chemical processes involving this compound.
References
An In-depth Technical Guide to the Potential Energy Surface of 1,2-Difluoropropane
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of the potential energy surface (PES) of 1,2-difluoropropane, a chiral fluorinated alkane. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds, such as 1,2-difluoroethane and 1-fluoropropane, and established theoretical principles to predict its conformational landscape. It covers the theoretical underpinnings of its conformational preferences, detailed protocols for its computational and experimental investigation, and presents anticipated quantitative data in a structured format. The guide is intended to serve as a foundational resource for researchers interested in the stereochemical behavior of small, fluorinated molecules.
Introduction to the Potential Energy Surface
The potential energy surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its geometry.[1][2] For a molecule like this compound (CH₃-CHF-CH₂F), the PES is a multidimensional surface where the coordinates represent bond lengths, bond angles, and dihedral angles. Minima on this surface correspond to stable conformers (rotational isomers), while saddle points represent the transition states for interconversion between these conformers. Understanding the PES is crucial for predicting molecular properties, reactivity, and interactions.
This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images (enantiomers). This chirality, combined with the presence of electronegative fluorine atoms, makes its conformational analysis particularly complex and interesting. The dominant interactions governing its PES are expected to be steric hindrance from the methyl group and stereoelectronic effects, most notably the gauche effect .
Theoretical Conformational Analysis
The conformational profile of this compound is primarily determined by rotation around the C1-C2 single bond. The key dihedral angle to consider is F-C1-C2-F. By analogy with simpler alkanes, we anticipate that staggered conformations will be energy minima, while eclipsed conformations will be energy maxima (rotational barriers).
The Gauche Effect
In simple alkanes, the anti conformation, where large substituents are 180° apart, is typically the most stable due to minimized steric repulsion. However, for molecules with vicinal electronegative substituents, such as 1,2-difluoroethane, the gauche conformation (substituents ~60° apart) is often more stable.[3][4] This phenomenon, known as the gauche effect, is primarily attributed to a stabilizing hyperconjugative interaction.[3][4] This interaction involves the donation of electron density from a C-H bonding orbital (σ) into an adjacent anti-periplanar C-F anti-bonding orbital (σ). This σ → σ donation is most effective in the gauche arrangement.
For this compound, this effect is expected to be a dominant factor, leading to a preference for conformers where the two fluorine atoms adopt a gauche relationship.
Predicted Stable Conformers
Considering rotation around the C1-C2 bond, we can predict several key staggered conformers. Let's denote the dihedral angle F(on C1)-C1-C2-F(on C2) as τ.
-
Gauche Conformers (g+ and g-) : These conformers have τ ≈ ±60°. The two fluorine atoms are gauche to each other, allowing for stabilizing hyperconjugative interactions. The methyl group will be anti to one of the atoms on C1 (either a fluorine or a hydrogen), leading to different gauche conformers. These are predicted to be the lowest energy conformers.
-
Anti Conformer (a) : This conformer has τ ≈ 180°. The fluorine atoms are anti-periplanar. While this arrangement minimizes dipole-dipole repulsion and some steric interactions between the fluorines, it lacks the stabilizing hyperconjugation of the gauche effect. It is therefore expected to be slightly higher in energy than the gauche conformers.
The interplay between the stabilizing gauche effect and the steric repulsion from the methyl group will determine the precise energy ordering and geometry of the stable conformers.
Quantitative Data (Predicted)
Disclaimer: The following data are estimates derived from chemical principles and data for analogous molecules. They are intended for illustrative purposes and require verification by dedicated computational or experimental studies.
| Conformer / Transition State | Dihedral Angle (F-C1-C2-F) | Description | Predicted Relative Energy (ΔE, kJ/mol) |
| Gauche 1 (g1) | ~60° | F atoms are gauche. Lowest energy conformer. | 0.0 (Reference) |
| Gauche 2 (g2) | ~-60° | Enantiomeric to g1. | 0.0 |
| Anti (a) | 180° | F atoms are anti. Higher energy due to lack of gauche effect. | 2.0 - 4.0 |
| Transition State 1 (TS1) | 0° | F atoms are eclipsed. High steric and torsional strain. | 15 - 20 |
| Transition State 2 (TS2) | 120° | F is eclipsed with H. Lower energy barrier. | 10 - 15 |
| Transition State 3 (TS3) | -120° | F is eclipsed with H. Mirror image of TS2. | 10 - 15 |
Experimental and Computational Protocols
Determining the PES of this compound requires a combination of high-level computational chemistry and gas-phase spectroscopy.
Computational Protocol: Ab Initio/DFT Calculations
Ab initio and Density Functional Theory (DFT) calculations are powerful tools for mapping a molecule's PES without experimental input.[7][8] A typical workflow is as follows:
-
Initial Structure Generation : Generate initial 3D structures for various possible conformers of this compound.
-
Method Selection : Choose a suitable level of theory and basis set. For molecules of this type, Møller-Plesset perturbation theory (e.g., MP2) or DFT functionals (e.g., B3LYP) with a Pople-style basis set like 6-311+G(d,p) provide a good balance of accuracy and computational cost.[5]
-
Geometry Optimization : Perform full geometry optimization for each initial structure to locate the nearest energy minimum on the PES. This step identifies the stable conformers.
-
Frequency Analysis : Calculate the vibrational frequencies at each optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy (ZPVE), which should be added to the electronic energy for more accurate relative energy comparisons.
-
PES Scan : To find the rotational barriers (transition states), perform a relaxed PES scan. This involves systematically varying the key dihedral angle (e.g., F-C1-C2-F) in small increments and optimizing the rest of the molecular geometry at each step. The maxima along this path correspond to the transition states.
-
Transition State Verification : The geometry at each energy maximum from the scan is then used as a starting point for a full transition state optimization. A subsequent frequency calculation should yield exactly one imaginary frequency, confirming it as a true saddle point.
Experimental Protocol: Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique used to determine the precise rotational constants of gas-phase molecules. From these constants, one can deduce accurate molecular structures and distinguish between different conformers.
-
Sample Preparation : The this compound sample is introduced into a high-vacuum chamber, typically as a dilute mixture in an inert carrier gas like neon or argon.
-
Supersonic Expansion : The gas mixture is expanded through a nozzle into the vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures (~1-5 K), simplifying the resulting spectrum by populating only the lowest energy levels.
-
Microwave Excitation : The cooled molecules are irradiated with a short pulse of microwave radiation. Molecules with a dipole moment will absorb this radiation and be excited into a higher rotational state.
-
Signal Detection : After the pulse, the coherently rotating molecules emit a free induction decay (FID) signal at their characteristic rotational transition frequencies. This signal is detected by a sensitive antenna.
-
Data Analysis : The FID is converted from a time-domain to a frequency-domain signal via a Fourier transform, yielding the rotational spectrum. By fitting the observed transition frequencies to a Hamiltonian model, the rotational constants (A, B, C) for each conformer are determined. The relative intensities of the signals can be used to estimate the relative populations of the conformers in the jet, providing insight into their relative energies.
Because this compound is chiral, advanced techniques like microwave three-wave mixing can be employed to distinguish between the R and S enantiomers, a task not possible with conventional absorption spectroscopy.[9][10][11][12]
Key Conformational Relationships
The diagram below illustrates the key staggered conformers of this compound viewed down the C1-C2 bond (Newman projections). The interplay between the gauche effect and steric hindrance is visualized.
Conclusion and Outlook
The potential energy surface of this compound is predicted to be governed by a delicate balance between the stabilizing gauche effect and steric interactions involving the methyl group. The gauche conformers, where the two fluorine atoms are in proximity, are expected to be the global minima on the PES. This guide outlines the theoretical basis for these predictions and provides robust, generalized protocols for their verification using modern computational and experimental techniques.
For professionals in drug development, understanding how fluorination impacts molecular conformation is critical for designing molecules with specific shapes and properties. The principles discussed here, particularly the gauche effect, are broadly applicable to other fluorinated scaffolds. Future high-resolution microwave spectroscopy and high-level ab initio studies on this compound are necessary to provide definitive quantitative data and validate the predictions made in this guide.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Gauche effect - Wikipedia [en.wikipedia.org]
- 4. Gauche_effect [chemeurope.com]
- 5. works.swarthmore.edu [works.swarthmore.edu]
- 6. youtube.com [youtube.com]
- 7. High-dimensional ab initio potential energy surfaces for reaction dynamics calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Constructing multidimensional molecular potential energy surfaces from ab initio data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomer-specific detection of chiral molecules via microwave spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. arxiv.org [arxiv.org]
- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 12. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
A Historical Overview of Fluorinated Propane Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of the research and development of fluorinated propanes. From their initial synthesis in the early 20th century to their application as refrigerants and anesthetics, this document traces the key milestones in the field. It offers detailed experimental protocols from seminal papers, quantitative data on the physical properties of various fluorinated propane derivatives, and a look into their mechanisms of action in biological systems.
Early Synthesis and Characterization: The Pioneering Work of Henne and Colleagues
The systematic investigation of fluorinated propanes began in the 1930s, with the foundational work of Albert L. Henne and his collaborators. Their research, published in a series of papers in the Journal of the American Chemical Society, laid the groundwork for the synthesis and characterization of a wide range of these compounds. A key early publication in 1937 by Henne and Renoll described the preparation of several fluorinated derivatives of propane.[1] Later work by Henne and Waalkes in 1945 further expanded the library of these compounds and detailed their physical properties.
Key Synthetic Methodologies
The early syntheses of fluorinated propanes primarily relied on two main strategies:
-
Halogen Exchange (Halex) Reactions: This was the predominant method, involving the replacement of chlorine or bromine atoms with fluorine using reagents like antimony trifluoride (SbF₃), often with a pentavalent antimony salt as a catalyst, or anhydrous hydrogen fluoride (HF).
-
Direct Fluorination: While challenging due to the high reactivity of elemental fluorine, controlled direct fluorination was also explored.
Experimental Protocols from Historical Literature
The following are representative experimental protocols adapted from the work of Henne and his research group.
Protocol 1: Synthesis of 1,1,1-Trifluoropropane
This procedure is based on the multi-step synthesis described by Henne and Waalkes in 1945.
-
Starting Material: 1,1,2-trichloropropane.
-
Step 1: Dehydrochlorination. 1,1,2-trichloropropane is treated with an alcoholic solution of potassium hydroxide to yield 1,1-dichloro-1-propene.
-
Step 2: Hydrofluorination. The resulting 1,1-dichloro-1-propene is then heated with anhydrous hydrogen fluoride in a steel bomb at 100°C to produce a mixture of 1-chloro-1,1-difluoropropane and 1,1,1-trifluoropropane.
-
Step 3: Final Fluorination. The 1-chloro-1,1-difluoropropane is further fluorinated using antimony trifluoride (SbF₃) with antimony pentachloride (SbCl₅) as a catalyst to yield the final product, 1,1,1-trifluoropropane.
-
Purification: The product is purified by fractional distillation.
Protocol 2: Synthesis of 1,1,1,3,3,3-Hexafluoropropane (HFC-236fa)
A later adaptation of the halogen exchange method for preparing highly fluorinated propanes is outlined below.
-
Starting Material: Hexachloropropane.
-
Fluorinating Agent: Anhydrous hydrogen fluoride (HF).
-
Catalyst: A chromium-based catalyst or antimony pentachloride.
-
Procedure: Hexachloropropane is reacted with anhydrous HF in the vapor phase over a heated catalyst bed. The reaction is typically carried out in a corrosion-resistant reactor at elevated temperatures. The reaction proceeds in a step-wise manner, replacing chlorine atoms with fluorine.
-
Work-up and Purification: The product stream is passed through scrubbers to remove acidic byproducts like HCl and unreacted HF. The desired 1,1,1,3,3,3-hexafluoropropane is then isolated and purified by distillation.
Physical Properties of Fluorinated Propanes
The systematic fluorination of propane leads to a wide range of compounds with varying physical properties. The early work by Henne and his team meticulously documented these properties.
| Compound Name | Formula | Boiling Point (°C) | Density (g/mL at 20°C) | Refractive Index (n²⁰D) |
| 1-Fluoropropane | CH₃CH₂CH₂F | -2.5 | 0.796 | 1.3255 |
| 2-Fluoropropane | CH₃CHFCH₃ | -10.5 | 0.789 | 1.3210 |
| 1,1-Difluoropropane | CH₃CH₂CHF₂ | -0.5 | 0.908 | 1.3090 |
| 1,1,1-Trifluoropropane | CH₃CH₂CF₃ | -1.1 | 1.189 | 1.2895 |
| 1,1,1,2,2-Pentafluoropropane | CH₃CF₂CF₃ | -15.2 | 1.490 | 1.2750 |
| 1,1,1,3,3-Pentafluoropropane | CF₃CH₂CHF₂ | 15 | 1.389 | 1.2830 |
| 1,1,1,2,3,3-Hexafluoropropane | CHF₂CF₂CHF₂ | 6.5 | 1.520 | 1.2800 |
| 1,1,1,3,3,3-Hexafluoropropane | CF₃CH₂CF₃ | -1.1 | 1.371 | 1.2730 |
Note: The data presented in this table is a compilation from various sources, with the foundational work of Henne and colleagues being a primary reference.
Biological Applications: Fluorinated Propanes as Inhalation Anesthetics
A significant application of fluorinated propanes and their derivatives has been in the field of medicine as inhalation anesthetics. The introduction of fluorine atoms into hydrocarbon structures was found to decrease flammability and, in many cases, confer desirable anesthetic properties.
Historical Context
The search for safer, non-flammable anesthetics in the mid-20th century led researchers to explore fluorinated compounds. While early research focused on a range of fluorinated hydrocarbons, certain fluorinated propane derivatives showed promise. This line of research eventually led to the development of modern volatile anesthetics like isoflurane, desflurane, and sevoflurane, which are fluorinated ethers but share a common heritage with the early work on fluorinated alkanes.
Mechanism of Anesthetic Action
The precise mechanism by which volatile anesthetics induce a state of general anesthesia is complex and not fully elucidated. However, it is widely accepted that they act on specific ion channels in the central nervous system. The primary targets are inhibitory GABA-A (γ-aminobutyric acid type A) receptors and excitatory NMDA (N-methyl-D-aspartate) receptors.
Fluorinated anesthetics enhance the function of GABA-A receptors, which are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain.
Caption: Potentiation of GABA-A receptor by fluorinated anesthetics.
The binding of a fluorinated anesthetic to an allosteric site on the GABA-A receptor increases the receptor's sensitivity to GABA. This leads to a greater influx of chloride ions (Cl⁻) into the neuron, causing hyperpolarization of the cell membrane and making it more difficult for the neuron to fire an action potential. The overall effect is enhanced neuronal inhibition, contributing to the sedative and hypnotic effects of the anesthetic.
In addition to potentiating inhibitory channels, fluorinated anesthetics also suppress excitatory neurotransmission by inhibiting NMDA receptors. These receptors are critical for synaptic plasticity and memory formation.
References
An In-depth Technical Guide to the Gauche Effect in Vicinal Difluoroalkanes
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The gauche effect in vicinal (1,2-) difluoroalkanes describes the energetic preference for the gauche conformer, where the fluorine atoms are in proximity (approx. 60° dihedral angle), over the sterically less hindered anti conformer (180° dihedral angle). This counterintuitive phenomenon is primarily driven by stabilizing stereoelectronic interactions, specifically hyperconjugation. Understanding and harnessing this effect provides a powerful tool for conformational control in molecular design, with significant implications for medicinal chemistry and drug development. This guide details the theoretical underpinnings of the gauche effect, presents key quantitative data, outlines experimental and computational methodologies for its study, and explores its application in controlling molecular shape and function.
Theoretical Basis of the Gauche Effect
The preference for the gauche conformation in 1,2-difluoroethane and related structures defies simple steric repulsion models, which would favor the anti conformation where the bulky fluorine atoms are furthest apart. The stability of the gauche rotamer is primarily explained by a stereoelectronic phenomenon known as hyperconjugation.
Hyperconjugation Model
The dominant explanation for the gauche effect is the stabilizing interaction between the bonding orbital of a carbon-hydrogen bond (σ C-H) and the antibonding orbital of an adjacent, anti-periplanar carbon-fluorine bond (σ* C-F).[1][2] In the gauche conformation, a σ C-H orbital on one carbon is perfectly aligned to be anti-periplanar to the C-F bond on the neighboring carbon, allowing for efficient orbital overlap and electron density donation.[1] This delocalization of electron density from the filled σ C-H orbital to the low-lying, empty σ* C-F orbital stabilizes the overall system.[3][4]
Due to the high electronegativity of fluorine, the C-F bond is highly polarized, making the σ* C-F orbital a particularly good electron acceptor.[1] Conversely, the σ C-H bond is a better electron donor than the σ C-F bond.[1] The gauche arrangement maximizes the interaction between the best donor (σ C-H) and the best acceptor (σ* C-F), leading to a net stabilization that overcomes the inherent steric and electrostatic repulsion between the fluorine atoms.[4][5]
Alternative and Complementary Models
While hyperconjugation is the most widely accepted model, other factors contribute to the conformational preference:
-
Bent Bonds: Due to fluorine's high electronegativity, the C-F bonds have increased p-orbital character, causing electron density to build up outside the direct C-C axis. In a gauche conformation, this shift can reduce orbital overlap repulsion and partially compensate for steric strain.[1]
-
Electrostatic Interactions: Though classical dipole-dipole models would predict repulsion between the C-F bonds, more sophisticated analyses using Interacting Quantum Atoms (IQA) suggest that stabilizing 1,3 electrostatic interactions between a fluorine atom and the opposite carbon atom (C-F•••C) contribute significantly to the gauche preference.[6]
Conformational Analysis of 1,2-Difluoroethane
1,2-difluoroethane (DFE) is the archetypal molecule for studying the gauche effect. Experimental and computational studies consistently show that the gauche conformer is more stable than the anti conformer.[7][8] The F-C-C-F dihedral angle in the gauche conformer is experimentally determined to be around 70-73°, a deviation from the ideal 60° due to a balance of maximizing hyperconjugation while minimizing steric repulsion.[8][9][10]
Quantitative Conformational Data
The energy difference between the gauche and anti conformers is subtle but significant. The following tables summarize key quantitative data from various studies.
Table 1: Conformational Energy of 1,2-Difluoroethane (ΔE = E_anti - E_gauche)
| Method | ΔE (kcal/mol) | Phase | Reference |
| Microwave Spectroscopy | 0.69 ± 0.11 | Gas | [8] |
| Infrared Spectroscopy | 0.8 | Gas | [9] |
| DFT (B3LYP/6-311+G(d,p)) | 0.8 | Gas (Calc.) | [9] |
| IQA Analysis | 1.0 (4.2 kJ/mol) | Gas (Calc.) | [6] |
Table 2: Geometric Parameters of 1,2-Difluoroethane Conformers
| Parameter | Gauche Conformer | Anti Conformer | Method | Reference |
| F-C-C-F Dihedral Angle | ~72° | 180° | Electron Diffraction | [8] |
| C-C Bond Length | 1.50 Å | 1.514 Å | In silico | [1] |
| C-C-F Bond Angle | ~112.2° | ~109° | In silico | [1] |
Methodologies for Studying the Gauche Effect
The characterization of the gauche effect relies on a synergistic combination of experimental spectroscopy and computational chemistry.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a primary tool for studying conformations in solution. Vicinal coupling constants (³J) are highly sensitive to the dihedral angle between the coupled nuclei, as described by the Karplus equation.
-
Protocol:
-
Sample Preparation: The synthesized vicinal difluoroalkane is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[11][12]
-
Data Acquisition: ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[12] ¹H-{¹⁹F} decoupling experiments may be used to simplify spectra.
-
Spectral Analysis: The spectra, which are often complex second-order systems (e.g., AA'XX'), are analyzed using simulation software to extract precise values for vicinal ³J_HH and ³J_HF coupling constants.[11][13]
-
Interpretation: The magnitude of the coupling constants is related to the dihedral angle. For example, a large ³J_HH value (~10-14 Hz) typically indicates an anti-periplanar relationship between the protons, whereas a small value (~1-4 Hz) indicates a gauche relationship. By comparing experimental J-values with those predicted for pure anti or gauche conformers, the population distribution of the rotamers in solution can be determined.[12][14]
-
Table 3: Representative Vicinal Coupling Constants (Hz) in Difluoroalkanes
| Coupling Type | Dihedral Angle | Typical Value (Hz) |
| ³J_HH | ~180° (anti) | 10 - 14 |
| ³J_HH | ~60° (gauche) | 1 - 4 |
| ³J_HF | ~180° (anti) | 30 - 50 |
| ³J_HF | ~60° (gauche) | 0 - 15 |
Computational Protocols
Density Functional Theory (DFT) and Natural Bond Orbital (NBO) Analysis: Computational methods are essential for calculating the energies of different conformers and dissecting the underlying electronic interactions.
-
Protocol:
-
Conformational Search: A systematic search of the potential energy surface is performed to identify all stable conformers (rotamers).
-
Geometry Optimization and Energy Calculation: The geometry of each conformer is optimized, and its energy is calculated using a suitable DFT method and basis set (e.g., B3LYP/6-311+G(d,p)).[9][12] Solvation can be modeled using continuum models like SMD or PCM to simulate solution-phase behavior.[3]
-
NBO Analysis: Following geometry optimization, an NBO analysis is performed. This method localizes orbitals into bonding, antibonding, and lone-pair orbitals. It calculates the second-order perturbation energy (E2) for all possible donor-acceptor interactions. A large E2 value for a σ(C-H) → σ*(C-F) interaction provides direct quantitative evidence for stabilizing hyperconjugation.[4][10]
-
Implications for Substituted Difluoroalkanes and Drug Design
The true power of the gauche effect emerges when designing more complex molecules. The stereochemistry of the vicinal difluoro moiety dictates the overall molecular shape.
-
threo-Diastereomers: In a threo-difluoroalkane, the preference for a gauche F-C-C-F arrangement forces the rest of the carbon backbone into an extended, anti or zigzag conformation. This makes the threo-difluoro motif an effective bioisostere for an E-alkene.[12][14]
-
erythro-Diastereomers: In an erythro-difluoroalkane, the same gauche preference induces a "bend" or "kink" in the carbon chain.[12][14] This allows the erythro-motif to mimic a Z-alkene or to constrain a molecule into a specific folded conformation.
This conformational control is highly valuable in drug development:
-
Receptor Binding: By locking the linker region of a drug molecule into a specific shape (extended or bent), the binding affinity and selectivity for a target protein can be significantly enhanced. This has been demonstrated in histone deacetylase (HDAC) inhibitors, where threo-difluorination led to an extended conformation that improved potency.[12][14]
-
Modulating Physicochemical Properties: Replacing an alkene with a saturated vicinal difluoride can improve metabolic stability (by removing a site of oxidation) and aqueous solubility, as demonstrated in an analog of piperine.[15]
-
Peptide Mimetics: The defined conformations induced by erythro or threo difluorosuccinic acid cores have been used to create peptide mimics with predictable secondary structures.[16]
Synthetic Strategies
The deliberate synthesis of vicinal difluoroalkanes, particularly in a stereoselective manner, is a synthetic challenge. Key methods include:
-
From Alkenes: Direct difluorination of alkenes using reagents like Selectfluor or catalysts developed by Gilmour and others.[17]
-
From Epoxides: A practical and diastereoselective method developed by Schlosser involves the ring-opening of cis- or trans-epoxides to afford threo- or erythro-fluorohydrins, respectively, followed by nucleophilic fluorination of the alcohol.[11][16]
-
From Dihydroxylation: Sharpless asymmetric dihydroxylation of an alkene, followed by conversion of the diol to a cyclic sulfate and subsequent ring-opening with a fluoride source, provides a stepwise route to fluorohydrins and ultimately vicinal difluorides.[15]
Conclusion
The gauche effect in vicinal difluoroalkanes is a powerful, stereoelectronically driven phenomenon that favors a folded conformation over a sterically preferred extended one. This effect is primarily rationalized by stabilizing hyperconjugative interactions between σ(C-H) and σ*(C-F) orbitals. Through a combination of NMR spectroscopy and computational analysis, the conformational preferences of these molecules can be accurately characterized. For medicinal chemists and drug designers, the vicinal difluoro motif serves as a critical tool for acyclic conformational control, enabling the synthesis of molecules with predefined shapes to optimize biological activity and physicochemical properties.
References
- 1. Gauche effect - Wikipedia [en.wikipedia.org]
- 2. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rzepa.net [rzepa.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,2-Difluoroethane - Wikipedia [en.wikipedia.org]
- 8. d-nb.info [d-nb.info]
- 9. The <i>gauche effect</i> in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion - ProQuest [proquest.com]
- 10. Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives [beilstein-journals.org]
- 17. Difluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
Born-Oppenheimer equilibrium structure of difluoropropanes
An In-depth Technical Guide to the Born-Oppenheimer Equilibrium Structure of Difluoropropanes
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
This technical guide provides a comprehensive analysis of the Born-Oppenheimer equilibrium structures of difluoropropane isomers. The document focuses on the molecular geometries as determined by high-level ab initio quantum chemical calculations and, where available, experimental methods such as microwave spectroscopy and gas-phase electron diffraction. Detailed structural parameters, including bond lengths, bond angles, and dihedral angles, are presented in tabular format for 2,2-difluoropropane and the most stable conformer of 1,3-difluoropropane. Due to a lack of readily available high-level structural studies in the reviewed literature, corresponding detailed equilibrium geometries for 1,1-difluoropropane and 1,2-difluoropropane are not presented. This guide also outlines the sophisticated experimental and computational protocols employed for the determination of these molecular structures. To further clarify the logical processes, workflows for both theoretical and experimental structural determination are visualized using Graphviz diagrams.
Introduction: The Born-Oppenheimer Approximation
In quantum chemistry, the Born-Oppenheimer (BO) approximation is a cornerstone that simplifies the study of molecular systems.[1] It posits that due to the significant difference in mass between atomic nuclei and electrons, their motions can be treated separately.[1] The much heavier nuclei are considered to be fixed in space, creating a static potential field in which the electrons move.[1] This allows for the calculation of the electronic energy for a specific nuclear arrangement. The Born-Oppenheimer equilibrium structure corresponds to the molecular geometry at which the total electronic energy is at a minimum on this potential energy surface.[2][3] This theoretical structure, often denoted as re, represents a molecule in a hypothetical vibrationless state and is the target of high-level ab initio calculations.[3] Experimental techniques, on the other hand, measure properties of molecules in their vibrational ground state, yielding structures like the thermal-average structure (rg or ra) or the substitution structure (rs), which are approximations of the equilibrium geometry.[2]
Equilibrium Structures of Difluoropropane Isomers
The introduction of fluorine atoms into the propane backbone significantly influences the molecule's geometry and conformational preferences due to steric and electrostatic effects, such as the gauche effect.[4] This section details the known structural parameters for the difluoropropane isomers.
2,2-Difluoropropane
The equilibrium structure of 2,2-difluoropropane ((CH₃)₂CF₂) is well-characterized by both high-level computational theory and experimental analysis. The molecule exhibits C₂ᵥ symmetry. The geminal fluorine substitution at the central carbon atom leads to notable changes compared to propane, including a shortening of the C-C bonds and a significant widening of the C-C-C bond angle.[2] This is attributed to the strong electron-withdrawing nature of the fluorine atoms.[2]
| Parameter | Bond/Angle | Ab Initio (re) CCSD(T)/cc-pwCVQZ[2] |
| Bond Lengths (Å) | r(C-C) | 1.514 |
| r(C-F) | 1.365 | |
| r(C-Hₛ) | 1.087 | |
| r(C-Hₐ) | 1.094 | |
| Bond Angles (º) | ∠(CCC) | 115.9 |
| ∠(FCF) | 106.3 | |
| ∠(FCC) | 109.8 | |
| ∠(CCHₛ) | 109.7 | |
| ∠(CCHₐ) | 110.8 | |
| ∠(HₛCHₐ) | 108.5 | |
| ∠(HₐCHₐ) | 108.2 | |
| Table 1: Ab Initio Born-Oppenheimer equilibrium structure of 2,2-difluoropropane. Hₛ refers to the in-plane hydrogen atom, and Hₐ refers to the out-of-plane hydrogen atoms. |
1,3-Difluoropropane
The structural analysis of 1,3-difluoropropane (CH₂FCH₂CH₂F) is dominated by its conformational isomerism. High-level ab initio calculations have identified four stable conformers: GG, AG, AA, and GG'.[4] The most stable conformation is the GG form, where both F-C-C-C dihedral angles are gauche.[1][4] This preference is rationalized by stabilizing σC–H → σ*C–F hyperconjugation interactions.[1] The optimized structural parameters for the GG conformer, calculated at the MP2/6-31+G** level, are provided below.[4]
| Parameter | Bond/Angle | Ab Initio (re) MP2/6-31+G [4]** |
| Bond Lengths (Å) | r(C₁-C₂) | 1.523 |
| r(C₂-C₃) | 1.523 | |
| r(C₁-F₁) | 1.401 | |
| r(C₃-F₂) | 1.401 | |
| Bond Angles (º) | ∠(C₁C₂C₃) | 112.5 |
| ∠(FC₁C₂) | 110.4 | |
| ∠(FC₃C₂) | 110.4 | |
| Dihedral Angles (º) | ∠(F₁C₁C₂C₃) | 65.5 |
| ∠(C₁C₂C₃F₂) | 65.5 | |
| Table 2: Ab Initio equilibrium structure of the GG conformer of 1,3-difluoropropane. |
1,1-Difluoropropane & this compound
A thorough review of the scientific literature did not yield detailed Born-Oppenheimer equilibrium structures for 1,1-difluoropropane or this compound from high-level ab initio calculations or dedicated microwave spectroscopy or gas-phase electron diffraction studies. While these molecules are commercially available and referenced in various chemical databases, specific studies detailing their bond lengths and angles to the level of accuracy required for this guide were not found.
| Isomer | Molecular Formula | Symmetry (Expected) | Born-Oppenheimer Equilibrium Structure |
| 1,1-Difluoropropane | C₃H₆F₂ | Cₛ | Data not available in reviewed literature. |
| This compound | C₃H₆F₂ | C₁ | Data not available in reviewed literature. |
| Table 3: Status of Structural Data for 1,1- and this compound. |
Methodologies for Structural Determination
The determination of precise molecular structures relies on a synergy between experimental techniques and computational chemistry.
Experimental Protocols
Microwave Spectroscopy Microwave spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. The absorption of microwave radiation occurs at specific frequencies corresponding to the quantized rotational energy levels of the molecule.
-
Protocol : A gaseous sample of the difluoropropane isomer is introduced into a high-vacuum chamber and exposed to microwave radiation. The absorption frequencies are recorded to produce a rotational spectrum. From these frequencies, the moments of inertia of the molecule can be determined with exceptional accuracy. By analyzing the spectra of different isotopologues (molecules where one or more atoms have been replaced by a heavier isotope), the positions of the atoms can be determined, yielding a substitution structure (rs).[2]
Gas-Phase Electron Diffraction (GED) GED is an experimental method used to determine the structure of molecules free from intermolecular forces.
-
Protocol : A high-energy beam of electrons is directed through a gaseous sample of the molecule. The electrons are scattered by the electrostatic potential of the atoms, creating a diffraction pattern of concentric rings. The analysis of this pattern provides information about the internuclear distances in the molecule. This technique typically yields thermal-average internuclear distances (ra or rg).[2]
Joint Analysis For the most robust experimental structures, data from GED and microwave spectroscopy are often combined in a joint analysis. This approach leverages the sensitivity of GED to internuclear distances and the high precision of microwave spectroscopy for determining rotational constants, leading to a more constrained and accurate structural model.[2]
Computational Chemistry Protocol
High-level ab initio quantum chemistry calculations are a powerful tool for determining a molecule's Born-Oppenheimer equilibrium structure (re).
-
Methodology : The equilibrium structure is found by performing a geometry optimization, which involves finding the minimum energy conformation on the potential energy surface. The Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)] method is often considered the "gold standard" for its accuracy in treating electron correlation.[2]
-
Basis Set : A high-quality basis set, such as one of quadruple-zeta quality (e.g., cc-pwCVQZ), is employed to accurately describe the electronic wavefunction.[2]
-
Optimization : The geometry is adjusted iteratively until the forces on the nuclei are close to zero, and the energy has converged to a minimum. This process yields the re structure.[2]
Visualization of Methodological Workflows
The logical workflows for determining molecular structures can be visualized to better understand the relationship between different methodologies.
Caption: Workflow for Molecular Structure Determination.
Caption: Workflow of an Ab Initio Geometry Optimization.
Conclusion
This guide has synthesized the available data on the Born-Oppenheimer equilibrium structures of difluoropropane isomers. For 2,2-difluoropropane and 1,3-difluoropropane, high-quality computational data provide a detailed picture of their molecular geometries, highlighting the significant structural perturbations induced by fluorine substitution. In contrast, a notable gap in the scientific literature exists for the detailed equilibrium structures of 1,1-difluoropropane and this compound. The outlined experimental and computational protocols underscore the rigorous methods required to determine these fundamental molecular properties, which are critical for applications in drug design, materials science, and fundamental chemical research. The provided workflows offer a clear visual guide to these complex analytical processes.
References
Determining Molecular Constants of Fluorinated Propanes: A Technical Guide to Microwave Spectroscopy
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: This technical guide provides an in-depth overview of the application of microwave spectroscopy for the determination of key molecular constants of fluorinated propanes. Due to a lack of publicly available microwave spectroscopy data for 1,2-difluoropropane, this document utilizes the closely related isomer, 2,2-difluoropropane, as a case study to illustrate the experimental principles, data analysis, and presentation. The methodologies and principles described herein are directly applicable to the study of this compound and other similar molecules.
Introduction to Microwave Spectroscopy for Molecular Characterization
Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By precisely measuring the frequencies of rotational transitions, it is possible to determine the moments of inertia of a molecule with exceptional accuracy. From these moments of inertia, a wealth of information about the molecule's three-dimensional structure, including bond lengths and angles, can be derived. Furthermore, analysis of the fine and hyperfine structure of the rotational spectra can yield valuable data on centrifugal distortion, nuclear quadrupole coupling, and the molecular dipole moment. This level of detailed structural information is invaluable in fields such as drug development, where understanding the precise conformation of a molecule is critical to its biological activity.
Experimental Protocols: A Generalized Approach
The determination of molecular constants via microwave spectroscopy involves a series of well-defined experimental steps. The following protocol outlines a typical workflow using a chirped-pulse Fourier transform microwave (CP-FTMW) spectrometer, a powerful and common instrument for such studies.
2.1. Sample Preparation and Introduction:
-
Sample Volatilization: The fluorinated propane sample, which is typically a liquid at room temperature, is placed in a reservoir. A carrier gas, such as argon or neon, is passed over or bubbled through the liquid sample to produce a vapor mixture.
-
Supersonic Expansion: The gas mixture is introduced into a high-vacuum chamber through a pulsed nozzle. This process, known as supersonic expansion, rapidly cools the molecules to rotational temperatures of only a few Kelvin. This cooling simplifies the rotational spectrum by collapsing the population into the lowest rotational energy levels.
2.2. Microwave Excitation and Signal Detection:
-
Chirped Microwave Pulse: A short, high-power pulse of microwave radiation is generated. This pulse is "chirped," meaning its frequency is rapidly swept across a broad range (typically several GHz).
-
Molecular Polarization: The chirped pulse interacts with the cold molecular sample, causing a coherent polarization of the molecules that have rotational transitions within the frequency range of the pulse.
-
Free Induction Decay (FID): After the microwave pulse ends, the polarized molecules emit a coherent rotational signal known as the Free Induction Decay (FID). This FID is a time-domain signal that contains the frequencies of all the excited rotational transitions.
-
Signal Detection: The weak FID signal is detected by a sensitive antenna, amplified, and then down-converted to a lower frequency.
2.3. Data Acquisition and Processing:
-
Digitalization: The down-converted FID signal is digitized by a high-speed oscilloscope.
-
Signal Averaging: To improve the signal-to-noise ratio, many FIDs are rapidly collected and averaged in the time domain.
-
Fourier Transformation: The averaged time-domain signal is converted into a frequency-domain spectrum using a Fast Fourier Transform (FFT) algorithm. The resulting spectrum shows the rotational transitions as sharp peaks.
2.4. Spectral Analysis:
-
Peak Assignment: The observed peaks in the frequency spectrum are assigned to specific quantum mechanical transitions of the molecule. This is often done by comparing the experimental spectrum to a spectrum predicted from ab initio quantum chemical calculations of the molecule's structure and rotational constants.
-
Fitting to a Hamiltonian: The assigned transition frequencies are then fit to a rotational Hamiltonian using a least-squares fitting program. This process yields the precise rotational constants (A, B, and C), centrifugal distortion constants, and, if applicable, nuclear quadrupole coupling constants.
-
Dipole Moment Determination: The molecular dipole moment can be determined by applying a static electric field (a Stark field) across the sample chamber. This field causes a splitting of the rotational lines, and the magnitude of this splitting is related to the components of the dipole moment.
Data Presentation: Molecular Constants of 2,2-Difluoropropane
The following tables summarize the experimentally determined molecular constants for 2,2-difluoropropane, which serve as a representative example for a fluorinated propane.
| Rotational Constant | Value (cm⁻¹) |
| A | 0.17178 |
| B | 0.16145 |
| C | 0.16030 |
| Property | Value | Units |
| Dipole Moment | 2.400 | Debye |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining molecular constants using microwave spectroscopy.
Caption: Experimental workflow for microwave spectroscopy.
Conclusion
Microwave spectroscopy stands as a cornerstone technique for the precise determination of molecular structures in the gas phase. The detailed molecular constants obtained, such as rotational constants and dipole moments, provide fundamental insights into the conformational preferences and electronic properties of molecules. For researchers in drug development and materials science, this information is critical for understanding molecular interactions and designing novel compounds with desired properties. While specific data for this compound is not currently available in the public domain, the methodologies and data presentation formats outlined in this guide using the 2,2-difluoropropane isomer provide a robust framework for future investigations into this and other related molecules.
Methodological & Application
Synthesis Routes for 1,2-Difluoropropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1,2-difluoropropane, a fluorinated hydrocarbon of interest in various chemical and pharmaceutical applications. The following sections outline key synthetic strategies, present quantitative data for comparison, and offer detailed experimental procedures for the described methods.
Introduction
This compound is a vicinally difluorinated alkane. The introduction of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including polarity, lipophilicity, metabolic stability, and conformational preference. Consequently, vicinally difluorinated motifs are of growing interest in medicinal chemistry and materials science. This document explores viable laboratory-scale synthetic routes to this compound, focusing on methods starting from readily available precursors.
Overview of Synthetic Strategies
The synthesis of this compound can be approached through several key strategies, primarily involving the fluorination of suitable three-carbon precursors. The most common methods include:
-
Deoxyfluorination of Propane-1,2-diol: The simultaneous replacement of both hydroxyl groups of propane-1,2-diol with fluorine atoms.
-
Deoxyfluorination of 1-Fluoro-2-propanol: The replacement of the remaining hydroxyl group in 1-fluoro-2-propanol with a fluorine atom.
-
Vicinal Difluorination of Propene: The direct addition of two fluorine atoms across the double bond of propene.
Each of these routes employs specific fluorinating agents and reaction conditions, which are detailed in the subsequent sections.
Data Presentation
The following table summarizes the key quantitative data associated with the potential synthesis routes for this compound. Please note that specific yields can be highly dependent on the precise reaction conditions and the purity of the starting materials.
| Synthesis Route | Starting Material | Fluorinating Agent | Typical Solvent | Reaction Temperature (°C) | Reported Yield (%) |
| Deoxyfluorination | Propane-1,2-diol | DAST (excess) | Dichloromethane | -78 to rt | Moderate |
| Deoxyfluorination | 1-Fluoro-2-propanol | DAST | Dichloromethane | -78 to rt | Moderate to Good |
| Deoxyfluorination | Propane-1,2-diol | Olah's Reagent | N/A | Ambient | Variable |
| Vicinal Difluorination | Propene | Various (e.g., I(I)/I(III) catalysis with HF-amine) | Acetonitrile | Ambient | Good |
Note: "Moderate" and "Good" are qualitative descriptors used in the absence of precise yield data for this specific transformation in the surveyed literature. DAST is diethylaminosulfur trifluoride. Olah's reagent is a complex of hydrogen fluoride and pyridine.
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic routes to this compound.
Protocol 1: Synthesis of this compound from Propane-1,2-diol using Diethylaminosulfur Trifluoride (DAST)
This protocol describes the double deoxyfluorination of propane-1,2-diol using an excess of DAST.
Materials:
-
Propane-1,2-diol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice-water bath
-
Dry ice/acetone bath
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet, dissolve propane-1,2-diol (1.0 eq.) in anhydrous dichloromethane (20 volumes).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST, 2.2-2.5 eq.) dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy if available.
-
Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate. Caution: This should be done in a well-ventilated fume hood as the quenching process can be vigorous.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 10 volumes) and then with brine (1 x 5 volumes). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane solvent by careful distillation at atmospheric pressure.
-
Purification: The crude product is then purified by fractional distillation to isolate this compound. The boiling point of this compound is approximately 23-25 °C.
Protocol 2: Synthesis of this compound from 1-Fluoro-2-propanol using Diethylaminosulfur Trifluoride (DAST)
This protocol details the deoxyfluorination of 1-fluoro-2-propanol.
Materials:
-
1-Fluoro-2-propanol
-
Diethylaminosulfur trifluoride (DAST)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice-water bath
-
Dry ice/acetone bath
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Thermometer
-
Inert gas (Nitrogen or Argon) supply
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet, dissolve 1-fluoro-2-propanol (1.0 eq.) in anhydrous dichloromethane (20 volumes).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of DAST: Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq.) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.[1]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.[1]
-
Quenching: Carefully quench the reaction by slowly adding the reaction mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 volumes).
-
Washing and Drying: Combine the organic layers and wash with water (2 x 10 volumes) and then with brine (1 x 5 volumes). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and carefully remove the dichloromethane by distillation.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Protocol 3: Synthesis of this compound from Propane-1,2-diol using Olah's Reagent
This protocol describes a general procedure for the fluorination of a diol using Olah's reagent (a pyridine-hydrogen fluoride complex).[2][3]
Materials:
-
Propane-1,2-diol
-
Olah's Reagent (70% HF / 30% Pyridine)
-
Anhydrous diethyl ether
-
Ice-cold water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Polypropylene or Teflon reaction vessel
-
Magnetic stirrer
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Fractional distillation apparatus
Procedure:
-
Reaction Setup: In a polypropylene or Teflon flask equipped with a magnetic stirrer and a dropping funnel, place Olah's reagent (a molar excess of HF relative to the hydroxyl groups). Cool the flask in an ice-water bath.
-
Addition of Diol: Slowly add propane-1,2-diol (1.0 eq.) to the stirred Olah's reagent.
-
Reaction: Stir the reaction mixture at room temperature for several hours. The reaction progress can be monitored by GC-MS or ¹⁹F NMR.
-
Work-up: Carefully pour the reaction mixture onto ice-cold water.
-
Neutralization: Slowly neutralize the aqueous solution with a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.
-
Extraction: Extract the mixture with anhydrous diethyl ether (3 x volumes).
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Solvent Removal and Purification: Carefully remove the diethyl ether by distillation and then purify the crude product by fractional distillation to yield this compound.
Mandatory Visualizations
Synthesis Pathways for this compound
Caption: Overview of synthetic routes to this compound.
Experimental Workflow for Deoxyfluorination using DAST
Caption: General experimental workflow for DAST-mediated deoxyfluorination.
References
Application Notes and Protocols for the Fluorination of Propane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine atoms into organic molecules, particularly propane derivatives, is a cornerstone of modern medicinal chemistry and materials science. Fluorination can profoundly alter the physicochemical properties of a molecule, enhancing metabolic stability, bioavailability, and binding affinity to biological targets.[1][2] This document provides detailed application notes and experimental protocols for several key methods used in the fluorination of propane derivatives, catering to the needs of researchers and professionals in drug development. The methods covered include electrophilic, nucleophilic, and radical fluorination, offering a versatile toolkit for the synthesis of fluorinated propanes.
Electrophilic Fluorination using Selectfluor™
Electrophilic fluorination is a widely employed strategy for the introduction of fluorine atoms, and Selectfluor™ (F-TEDA-BF₄) stands out as a versatile, stable, and user-friendly reagent.[3][4] It is particularly effective for the fluorination of activated C-H bonds and can also be applied to the more challenging direct fluorination of unactivated sp³ C-H bonds in propane derivatives via radical pathways.[3][5]
Application Notes:
Selectfluor™ is effective for the fluorination of 1,3-dicarbonyl compounds and other molecules with activated methylene groups.[3] Recent advancements have also enabled the direct C-H fluorination of unactivated alkanes, including propane derivatives, often through photoredox or electrochemical catalysis.[6][7] The choice of solvent and reaction conditions is crucial for achieving high yields and selectivity. Acetonitrile is a common solvent for these reactions.
Data Presentation: Electrophilic Fluorination with Selectfluor™
| Substrate | Product | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| 1,3-Diphenylpropane-1,3-dione | 2-Fluoro-1,3-diphenylpropane-1,3-dione | Selectfluor™ | Acetonitrile, reflux | 95 | [3] |
| Propane | 2-Fluoropropane | Selectfluor™ | AgNO₃, H₂O/DCM, 40 °C | 68 | [8] |
| Cyclohexane | Fluorocyclohexane | Selectfluor™ | Fe(acac)₂, MeCN | Good | [9] |
| Adamantane | 1-Fluoroadamantane | Selectfluor™ | Nitrate additive, carbon electrodes (electrochemical) | 85 | [6] |
Experimental Protocol: Fluorination of 1,3-Diphenylpropane-1,3-dione
Materials:
-
1,3-Diphenylpropane-1,3-dione
-
Selectfluor™
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 1,3-diphenylpropane-1,3-dione (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add Selectfluor™ (1.1 mmol).
-
Equip the flask with a reflux condenser and place it on a magnetic stirrer with a heating mantle.
-
Heat the reaction mixture to reflux and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 2-fluoro-1,3-diphenylpropane-1,3-dione.
Experimental Workflow: Electrophilic Fluorination
Caption: General workflow for electrophilic fluorination using Selectfluor™.
Nucleophilic Fluorination using Deoxofluor™
Nucleophilic fluorination is a powerful method for converting alcohols and carbonyl compounds into their corresponding fluorinated analogs. Deoxofluor™ (Bis(2-methoxyethyl)aminosulfur trifluoride) is a popular nucleophilic fluorinating agent, valued for its higher thermal stability compared to DAST (Diethylaminosulfur trifluoride).[8][10]
Application Notes:
Deoxofluor™ is effective for the deoxofluorination of primary, secondary, and tertiary alcohols to alkyl fluorides, and the conversion of aldehydes and ketones to gem-difluorides.[8][11] The reactions are typically carried out in anhydrous dichloromethane at low temperatures, followed by warming to room temperature.[10] It is crucial to handle Deoxofluor™ in a dry atmosphere as it reacts violently with water, releasing corrosive HF gas.[10]
Data Presentation: Nucleophilic Deoxofluorination
| Substrate | Product | Reagent | Solvent | Yield (%) | Reference |
| 1-Phenylethanol | (1-Fluoroethyl)benzene | Deoxofluor™ | Dichloromethane | 85 | [8] |
| Cyclohexanol | Fluorocyclohexane | Deoxofluor™ | Dichloromethane | 90 | [8] |
| 4-Phenylcyclohexanone | 1,1-Difluoro-4-phenylcyclohexane | Deoxofluor™ | Dichloromethane | 75 | [8] |
| 11-Deoxy-16-hydroxy-PGF₂α lactone | 11-Deoxy-16-fluoro-PGF₂α lactone | Deoxofluor™ | Dichloromethane | - | [2] |
Experimental Protocol: Deoxofluorination of an Alcohol
Materials:
-
Alcohol substrate
-
Deoxofluor™
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Dropping funnel
-
Nitrogen inlet
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the alcohol (1 eq.) in anhydrous dichloromethane (20 vol).
-
Cool the solution to 0 °C using an ice bath.
-
Add Deoxofluor™ (3 eq.) dropwise via a dropping funnel.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding a saturated solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (2 x 10 vol).
-
Combine the organic layers, wash with water (2 x 10 vol) and brine (1 x 5 vol), then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[10]
Reaction Pathway: Deoxofluorination of an Alcohol
Caption: Simplified mechanism for alcohol deoxofluorination.
Radical Fluorination
Radical fluorination has emerged as a powerful strategy for the direct functionalization of C-H bonds, including those in unactivated alkanes.[5] This approach complements traditional electrophilic and nucleophilic methods by allowing for the fluorination of remote C-H bonds.[5]
Application Notes:
Radical fluorination can be initiated by various methods, including photoredox catalysis, transition metal catalysis, or the use of radical initiators.[5][9] Electrophilic N-F reagents like Selectfluor™ and NFSI can serve as fluorine atom sources in these reactions.[5] The selectivity of C-H fluorination can often be controlled by the choice of catalyst and directing groups.
Data Presentation: Radical C-H Fluorination
| Substrate | Product | Reagent | Catalyst/Conditions | Yield (%) | Reference |
| Adamantane | 1-Fluoroadamantane | Selectfluor™ | AgNO₃, H₂O/DCM, 40 °C | 82 | [8] |
| n-Heptane | Mixture of fluoroheptanes | Selectfluor™ | AgNO₃, H₂O/DCM, 40 °C | 55 | [8] |
| Cyclopropanol derivative | β-Fluoro-ketone | Selectfluor™ | TCB system | Efficient | [9] |
| Benzylic C-H | Benzylic fluoride | Selectfluor™ | Fe(acac)₂, MeCN | Good-Excellent | [9] |
Experimental Protocol: Silver-Catalyzed Decarboxylative Fluorination
This protocol is adapted from a general method for the decarboxylative fluorination of aliphatic carboxylic acids, which proceeds via a radical intermediate.
Materials:
-
Aliphatic carboxylic acid (propane derivative)
-
Selectfluor™
-
Silver nitrate (AgNO₃)
-
Dichloromethane (DCM)
-
Water
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Heating block
Procedure:
-
To a Schlenk tube, add the aliphatic carboxylic acid (0.5 mmol), Selectfluor™ (1.0 mmol), and silver nitrate (0.05 mmol).
-
Add a 1:1 mixture of dichloromethane and water (4 mL).
-
Seal the tube and stir the mixture vigorously at 40 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the fluorinated propane derivative.[8]
Logical Relationship: Fluorination Strategies
Caption: Overview of major fluorination strategies for propane derivatives.
Conclusion
The choice of fluorination method for propane derivatives depends heavily on the substrate, the desired position of fluorination, and the functional group tolerance of the molecule. Electrophilic fluorination with reagents like Selectfluor™ is ideal for activated positions, while nucleophilic reagents such as Deoxofluor™ provide a reliable route from alcohols and carbonyls. The advent of radical C-H fluorination has opened up new avenues for the late-stage functionalization of complex molecules, a particularly valuable tool in drug discovery and development.[12][13] The protocols and data presented herein offer a practical guide for researchers to select and implement the most suitable fluorination strategy for their specific synthetic challenges.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. benchchem.com [benchchem.com]
- 4. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 5. Radical fluorination - Wikipedia [en.wikipedia.org]
- 6. Electrochemical C(sp3)-H Fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Fluoroalkane synthesis by fluorination or substitution [organic-chemistry.org]
- 9. par.nsf.gov [par.nsf.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. Late-Stage Fluorination [kofo.mpg.de]
- 13. Late-Stage Fluorination [kofo.mpg.de]
Application Notes and Protocols for Difluoropropanes as Refrigerants and Propellants: Focus on 2,2-Difluoropropane
To Researchers, Scientists, and Drug Development Professionals,
This document provides detailed application notes and protocols relevant to the use of difluoropropanes as refrigerants and propellants. Initial investigations for the properties and applications of 1,2-Difluoropropane revealed a significant lack of publicly available experimental data. Its physicochemical properties, environmental impact metrics, and performance data as a refrigerant or propellant are not well-documented in scientific literature or chemical databases.
Consequently, this report focuses on the isomer 2,2-Difluoropropane (HFC-272ca) , for which more substantial information is available.[1][2][3][4][5][6][7][8] 2,2-Difluoropropane has been identified as a potential alternative to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) due to its favorable environmental properties.[4][6]
Physicochemical and Environmental Properties of 2,2-Difluoropropane
A summary of the key physical, chemical, and environmental properties of 2,2-Difluoropropane is presented in the table below. This data is crucial for understanding its behavior in refrigerant and propellant systems.
| Property | Value |
| Chemical Formula | C₃H₆F₂ |
| Molecular Weight | 80.08 g/mol [3][5] |
| CAS Number | 420-45-1 |
| Boiling Point | -1°C[3][5] |
| Melting Point | -104.8°C[3][5] |
| Density (Liquid) | 0.92 g/cm³[3][5] |
| Vapor Pressure | 2010 mmHg at 25°C[3][5] |
| Ozone Depletion Potential (ODP) | 0[4][6] |
| Global Warming Potential (GWP, 100-year) | 144[4][6] |
| ASHRAE Safety Classification | Likely Flammable (Class 2 or 3), Low Toxicity (Class A) (pending official classification)[4][6] |
Application as a Refrigerant
2,2-Difluoropropane's thermodynamic properties make it a candidate for use in vapor-compression refrigeration cycles.[4][6] Its zero ODP is a significant advantage over older refrigerants. However, its GWP of 144, while lower than many legacy refrigerants, is still a consideration for environmental impact.[4][6]
Experimental Protocol: Evaluation of Refrigerant Performance
The following protocol outlines a standard methodology for determining the coefficient of performance (COP) and refrigerating capacity of 2,2-Difluoropropane.
Objective: To experimentally measure the performance of 2,2-Difluoropropane as a refrigerant.
Apparatus:
-
Vapor-compression refrigeration cycle test rig
-
Compressor suitable for flammable refrigerants
-
Evaporator and condenser
-
Expansion valve
-
Refrigerant calorimeter
-
High-accuracy temperature and pressure sensors
-
Mass flow meter
-
Power meter
Methodology:
-
System Preparation:
-
Thoroughly evacuate the refrigeration system to remove moisture and non-condensable gases.
-
Charge the system with a precise mass of 2,2-Difluoropropane.
-
Ensure all safety protocols for handling a flammable gas are strictly followed, including adequate ventilation and the use of non-sparking tools.[5]
-
-
Performance Testing:
-
Set the desired evaporating and condensing temperatures to simulate specific operating conditions.
-
Allow the system to reach a steady state, ensuring all readings are stable.
-
Record the following parameters:
-
Evaporator and condenser pressures and temperatures.
-
Refrigerant mass flow rate.
-
Power consumption of the compressor.
-
Heat absorbed by the calorimeter (refrigerating capacity).
-
-
-
Data Analysis:
-
Refrigerating Capacity (Q_evap): The heat absorbed in the evaporator, as measured by the calorimeter.
-
Coefficient of Performance (COP): Calculated as the ratio of the refrigerating capacity to the power input of the compressor (COP = Q_evap / W_in).
-
The logical workflow for this experimental evaluation is depicted in the following diagram:
Caption: Workflow for evaluating the refrigerant performance of 2,2-Difluoropropane.
Application as a Propellant
2,2-Difluoropropane can be utilized as a propellant in aerosol products due to its volatility and non-toxic nature.[1] Its flammability, however, necessitates careful formulation and handling.
Experimental Protocol: Evaluation of Propellant Performance
Objective: To assess the suitability of 2,2-Difluoropropane as a propellant in an aerosol formulation.
Materials:
-
2,2-Difluoropropane
-
Product concentrate (the substance to be sprayed)
-
Aerosol canisters and valves
-
Pressure testing equipment
-
Spray pattern analysis tools
Methodology:
-
Formulation Development:
-
Determine the desired ratio of propellant to product concentrate to achieve the target pressure and spray characteristics.
-
Prepare a test batch by crimping the valve onto the canister containing the concentrate and then injecting the required amount of 2,2-Difluoropropane.
-
-
Performance Evaluation:
-
Pressure Testing: Measure the internal pressure of the canister at a standardized temperature (e.g., 25°C) to ensure it is within safe and effective limits.
-
Spray Rate: Determine the mass of the product discharged per unit of time.
-
Spray Pattern: Analyze the shape and particle size distribution of the spray using techniques such as laser diffraction.
-
-
Stability Testing:
-
Store the formulated aerosol cans under various temperature conditions to assess long-term stability and check for any degradation or pressure changes.
-
The decision-making process for propellant evaluation is outlined below:
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 62126-90-3 [chemicalbook.com]
- 3. This compound | C3H6F2 | CID 18960304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 462-39-5: 1,3-difluoropropane | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2,2-Difluoropropane | 420-45-1 | Benchchem [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Ascending Role of the 1,2-Difluoropropane Motif in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties. While various fluorinated motifs have been explored, the vicinal 1,2-difluoropropane moiety is emerging as a valuable functional group for modulating biological activity and improving drug-like characteristics. This document provides detailed application notes and protocols on the role and utilization of the this compound group in medicinal chemistry research.
Introduction: The Strategic Advantage of Vicinal Difluorination
The introduction of a 1,2-difluoro substitution pattern on a propane backbone offers a unique combination of steric and electronic properties that can be exploited in drug design. Unlike geminal difluorination (e.g., 2,2-difluoropropane), which primarily serves as a bioisostere for a carbonyl group or a gem-dimethyl group, the vicinal arrangement presents distinct conformational and electronic features. The strong electronegativity of the fluorine atoms induces significant changes in the molecule's polarity, pKa of neighboring functionalities, and metabolic stability. Furthermore, the gauche effect between the two fluorine atoms can enforce a specific conformation, which can be advantageous for optimizing ligand-receptor interactions.
One of the key applications of the 1,2-difluoroalkyl motif is as a bioisosteric replacement for an E-alkene.[1] This substitution can lead to significant improvements in physicochemical properties such as aqueous solubility and photostability, while maintaining or even enhancing biological activity.[1]
Physicochemical and Pharmacokinetic Properties
The introduction of a this compound group can significantly impact a molecule's properties. The following table summarizes the key physicochemical parameters of this compound itself. When incorporated into a larger molecule, these inherent properties can influence the overall profile of the drug candidate.
| Property | Value | Reference |
| Molecular Formula | C₃H₆F₂ | [2] |
| Molecular Weight | 80.08 g/mol | [2] |
| XLogP3-AA | 1.3 | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 2 | [2] |
| Rotatable Bond Count | 1 | [2] |
Applications in Medicinal Chemistry: A Case Study
A compelling example of the successful application of a vicinal difluoroalkane motif is in the development of a piperine analog. Piperine, a natural product, exhibits a range of biological activities but suffers from poor aqueous solubility and photostability. By replacing the central conjugated diene of piperine with a threo-1,2-difluoroalkane moiety, researchers were able to create an analog with significantly improved properties.[1]
Improved Physicochemical Properties and Biological Activity
The fluorinated piperine analog demonstrated enhanced aqueous solubility and was significantly more stable to UV irradiation compared to the parent compound.[1] Furthermore, the analog exhibited higher potency and selectivity as an inhibitor of acetylcholinesterase (AChE), a key target in Alzheimer's disease research.[1] This case study underscores the potential of the 1,2-difluoroalkane motif to overcome liabilities of lead compounds and improve their therapeutic potential.
Table 1: Comparison of Piperine and its Vicinal Difluoro Analog
| Compound | Aqueous Solubility | Photostability (after 24h UV) | AChE Inhibition (IC₅₀) |
| Piperine | Poor | Significant degradation | Less potent |
| Vicinal Difluoro Analog | Improved | Stable | More potent & selective |
Note: The table provides a qualitative summary based on the findings of the research paper.[1] For precise quantitative data, please refer to the original publication.
Experimental Protocols
Synthesis of Vicinal Difluoroalkanes
The synthesis of vicinal difluoroalkanes can be achieved through various methods. A common approach involves the fluorination of alkenes.
Protocol 1: General Procedure for the Vicinal Difluorination of an Alkene
This protocol provides a general methodology for the vicinal difluorination of an alkene using an electrophilic fluorine source.
Materials:
-
Alkene substrate
-
Electrophilic fluorinating agent (e.g., Selectfluor®)
-
Catalyst (e.g., a chiral aryl iodide for enantioselective reactions)[3]
-
Stoichiometric oxidant (e.g., m-CPBA)[3]
-
Anhydrous solvent (e.g., acetonitrile)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the alkene substrate and the catalyst in the chosen anhydrous solvent.
-
Cool the reaction mixture to the desired temperature (e.g., -20 °C to 0 °C).
-
In a separate vessel, dissolve the electrophilic fluorinating agent and the oxidant in the anhydrous solvent.
-
Slowly add the solution of the fluorinating agent and oxidant to the reaction mixture containing the alkene and catalyst over a period of 1-2 hours.
-
Allow the reaction to stir at the specified temperature for the required time, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous sodium thiosulfate solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1,2-difluoroalkane.
Note: The specific reaction conditions, including the choice of catalyst, oxidant, and temperature, will need to be optimized for each specific substrate.
Biological Evaluation
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
This protocol describes a general method for evaluating the inhibitory activity of a compound against acetylcholinesterase using a colorimetric assay based on Ellman's reagent.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In the wells of a 96-well microplate, add the phosphate buffer, DTNB solution, and different concentrations of the test compound. Include a control well with the solvent (DMSO) only.
-
Add the AChE solution to each well and incubate the plate at a controlled temperature (e.g., 37 °C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
Immediately measure the absorbance at a specific wavelength (e.g., 412 nm) at regular intervals for a set duration using a microplate reader. The rate of the reaction is proportional to the increase in absorbance.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Signaling Pathways and Logical Relationships
The incorporation of a this compound moiety can influence a drug's interaction with its biological target, thereby affecting specific signaling pathways. For instance, in the case of the piperine analog, the enhanced inhibition of acetylcholinesterase would impact cholinergic signaling, which is crucial for cognitive function.
Diagram 1: General Workflow for the Development of a this compound-Containing Drug Candidate
Caption: A logical workflow for the design and evaluation of drug candidates incorporating a this compound moiety.
Diagram 2: Hypothetical Signaling Pathway Modulation by a this compound-Containing AChE Inhibitor
Caption: Inhibition of AChE by a this compound analog enhances cholinergic signaling.
Conclusion
The this compound motif represents a promising and underexplored area in medicinal chemistry. Its unique ability to act as a bioisostere for other functional groups, such as E-alkenes, while improving key physicochemical properties, makes it a valuable tool for drug discovery and lead optimization. The provided protocols offer a starting point for researchers interested in exploring the potential of this versatile fluorinated scaffold in their own research programs. Further investigation into the synthesis and biological evaluation of a wider range of this compound-containing compounds is warranted to fully realize its therapeutic potential.
References
- 1. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C3H6F2 | CID 18960304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers [mdpi.com]
Safe Handling and Storage of 1,2-Difluoropropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety information for the laboratory handling and storage of 1,2-Difluoropropane (CAS No. 62126-90-3). Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of experimental work. This compound is a highly flammable liquid and vapor that requires specialized handling to mitigate risks.
Substance Identification and Properties
A summary of the key chemical and physical properties of this compound is provided below. This information is essential for understanding its behavior and potential hazards.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Not Available |
| CAS Number | 62126-90-3[1][2] |
| Molecular Formula | C₃H₆F₂[2][3] |
| Molecular Weight | 80.08 g/mol [2][3] |
| Boiling Point | No data available |
| Flash Point | No data available |
| Density | No data available |
| Vapor Pressure | No data available |
Hazard Identification and Classification
This compound is classified as a highly flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2]
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specifications |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles. |
| Hand Protection | Chemical-impermeable gloves (e.g., neoprene or nitrile). |
| Skin and Body Protection | A flame-retardant lab coat and appropriate protective clothing should be worn. |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
Safe Handling Protocols
4.1. General Handling
-
All manipulations of this compound should be performed in a well-ventilated chemical fume hood.
-
Keep the compound away from heat, sparks, open flames, and hot surfaces. No smoking.[2]
-
Use only non-sparking tools to prevent ignition.[2]
-
Take precautionary measures against static discharge. Ground and bond containers and receiving equipment.[2]
-
Avoid contact with skin and eyes.
-
Avoid inhalation of vapor or mist.
-
Wash hands thoroughly after handling.
4.2. Dispensing
-
Ensure the receiving vessel is properly grounded.
-
Slowly and carefully transfer the liquid from the storage container to the receiving vessel.
-
Avoid splashing.
-
Once the transfer is complete, securely seal both containers.
Storage Protocols
Proper storage of this compound is crucial to prevent accidents and maintain its stability.
-
Storage Location: Store in a tightly closed container in a dry, cool, and well-ventilated area.
-
Incompatible Materials: Keep away from strong oxidizing agents.[2]
-
Conditions to Avoid: Avoid heat, sparks, and flames.[2]
-
Security: Storage areas should be secure and accessible only to authorized personnel.
Spill and Emergency Procedures
6.1. Spill Response
-
Evacuate: Immediately evacuate the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with a non-combustible absorbent material (e.g., sand, earth).
-
Cleanup: Collect the absorbed material using non-sparking tools and place it in a suitable, labeled container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent.
6.2. First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Waste Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Diagrams
References
Application Notes and Protocols for High-Yield Fluorination Reactions
Introduction: The Role of Fluorine in Modern Drug Discovery
The introduction of fluorine into organic molecules is a critical strategy in medicinal chemistry and drug development.[1][2] Incorporating fluorine atoms can profoundly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and bioavailability, often leading to enhanced efficacy and a better pharmacokinetic profile.[1] Late-stage fluorination (LSF), the introduction of fluorine at a late step in a synthetic sequence, is particularly valuable as it allows for the rapid diversification of complex drug candidates.[1][3][4] This document provides detailed protocols for two common high-yield fluorination techniques: Electrophilic Fluorination using Selectfluor® and Nucleophilic Deoxyfluorination using Deoxo-Fluor®, a safer alternative to DAST.[5][6][7]
General Safety Precautions for Fluorination Chemistry
Handling fluorinating agents requires stringent safety protocols due to their reactivity, corrosivity, and potential to generate hazardous byproducts like hydrogen fluoride (HF).[8][9]
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood with excellent ventilation.[10] For gaseous reagents, dedicated gas cabinets and scrubber systems are necessary.[10]
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, tightly sealed safety goggles, a face shield, and heavy-duty, fluorine-resistant gloves (e.g., neoprene).[10]
-
Emergency Preparedness: An emergency shutdown system should be readily accessible.[10] A 2.5% calcium gluconate gel or Hexafluorine® solution must be immediately available to treat HF burns.[9][10]
-
Material Compatibility: Reactions should be conducted in plastic (e.g., Teflon) or specialized alloy (e.g., Hastelloy) vessels, as HF is highly corrosive to glass and stainless steel.[6][8]
Electrophilic Fluorination of β-Ketoesters using Selectfluor®
Selectfluor® (F-TEDA-BF₄) is a versatile, stable, and widely used electrophilic fluorinating agent capable of fluorinating a broad range of nucleophiles, including electron-rich aromatics, enamines, and dicarbonyl compounds.[11][12][13][14] This protocol details the high-yield monofluorination of a β-ketoester.
Experimental Protocol
Reagents and Equipment:
-
Substrate (e.g., ethyl 2-cyclopentanonecarboxylate)
-
Selectfluor®
-
Acetonitrile (MeCN), anhydrous
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard glassware
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under ambient atmosphere, dissolve the β-ketoester (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Reagent Addition: Add sodium carbonate (1.5 equiv) to the solution, followed by Selectfluor® (1.2 equiv).
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: Upon completion, filter the reaction mixture to remove solids. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the residue in dichloromethane. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure α-fluoro-β-ketoester.
Data Summary
The following table summarizes typical yields for the electrophilic fluorination of various β-dicarbonyl compounds using Selectfluor®, adapted from literature.[12]
| Substrate (β-Dicarbonyl Compound) | Product | Yield (%) | Conditions |
| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 92% | Selectfluor (1.2 eq), MeCN, 40 °C, 24h |
| 1,3-Diphenylpropane-1,3-dione | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 95% | Selectfluor (1.2 eq), Li₂CO₃, MeCN, 40 °C |
| Ethyl acetoacetate | Ethyl 2-fluoroacetoacetate | 88% | Selectfluor (1.2 eq), MeCN, rt |
| 2-Acetylcyclohexanone | 2-Acetyl-2-fluorocyclohexanone | 90% | Selectfluor (1.2 eq), Na₂CO₃, MeCN, 40 °C |
Experimental Workflow Diagram
Nucleophilic Deoxyfluorination of Alcohols using Deoxo-Fluor®
Deoxyfluorination converts alcohols to alkyl fluorides and carbonyls to gem-difluorides.[7] Deoxo-Fluor® is a more thermally stable and often higher-yielding alternative to DAST (diethylaminosulfur trifluoride).[5][6] The reaction proceeds by activating the alcohol, followed by nucleophilic substitution with fluoride.
Experimental Protocol
Reagents and Equipment:
-
Substrate (e.g., 4-phenylcyclohexanol)
-
Deoxo-Fluor® ([Bis(2-methoxyethyl)amino]sulfur trifluoride)
-
Dichloromethane (DCM), anhydrous
-
Inert gas supply (Nitrogen or Argon)
-
Plastic or Teflon reaction vessel and syringe
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine, anhydrous MgSO₄
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To an oven-dried plastic reaction vessel under an inert atmosphere (N₂ or Ar), add a solution of the alcohol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Using a plastic syringe, add Deoxo-Fluor® (1.5 equiv) dropwise to the stirred solution. Caution: Deoxo-Fluor® reacts exothermically and violently with water, generating HF.[7][15] Handle with extreme care in a dry environment.
-
Reaction: Allow the reaction to warm slowly to room temperature and stir until the starting material is consumed as monitored by TLC (typically 1-3 hours).
-
Quenching: Carefully and slowly quench the reaction by adding it to a stirred, ice-cold saturated aqueous solution of NaHCO₃.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude alkyl fluoride by silica gel column chromatography.
Data Summary
The following table summarizes representative yields for the deoxyfluorination of various alcohols using Deoxo-Fluor®.
| Substrate (Alcohol) | Product | Yield (%) | Conditions |
| 1-Adamantanol | 1-Fluoroadamantane | 95% | Deoxo-Fluor (1.5 eq), DCM, rt, 1h |
| Geraniol | Geranyl fluoride | 85% | Deoxo-Fluor (1.2 eq), DCM, 0 °C to rt |
| 4-Phenylcyclohexanol | 1-Fluoro-4-phenylcyclohexane | 89% | Deoxo-Fluor (1.5 eq), DCM, 0 °C to rt, 3h |
| Benzyl alcohol | Benzyl fluoride | 91% | Deoxo-Fluor (1.2 eq), DCM, rt, 2h |
Logical Relationship Diagram
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One-Step Fluorination Technique for Drug Molecules | Technology Networks [technologynetworks.com]
- 3. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) [commonorganicchemistry.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Deoxofluor - Enamine [enamine.net]
- 8. Fluorination - Wordpress [reagents.acsgcipr.org]
- 9. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. benchchem.com [benchchem.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. mdpi.com [mdpi.com]
- 13. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 14. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 2,2-Difluoropropane as a Chemical Intermediate
Note to the reader: The following application notes and protocols focus on 2,2-difluoropropane . While the initial request specified 1,2-difluoropropane, publicly available scientific literature and chemical databases show significantly more extensive application and documentation for the 2,2-isomer as a versatile chemical intermediate in the synthesis of specialty chemicals. It is presumed that 2,2-difluoropropane was the intended subject of interest for a research and drug development audience.
Introduction
2,2-Difluoropropane is a gem-difluorinated aliphatic hydrocarbon of increasing interest in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors.[1][2] The introduction of the gem-difluoro motif can profoundly alter the physicochemical properties of organic molecules, including lipophilicity, metabolic stability, and conformational preferences.[1][2] Consequently, 2,2-difluoropropane serves as a key building block for introducing the C(CH₃)₂F₂ moiety.[3] This document provides an overview of its applications, key synthetic transformations, and detailed experimental protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 2,2-difluoropropane is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 420-45-1 | [4][5] |
| Molecular Formula | C₃H₆F₂ | [4][5][6] |
| Molecular Weight | 80.08 g/mol | [5][6][7] |
| Boiling Point | -1 °C to -0.4 °C | [5][6][7] |
| Melting Point | -104.8 °C | [6][7] |
| Density | 0.92 g/cm³ (liquid) | [5][6][7] |
| Vapor Pressure | 2010 mmHg at 25°C | [5][6][7] |
| ¹H NMR (CCl₄) | 1.61 ppm (J(A,X) = 17.76 Hz) | [8] |
| ¹⁹F NMR (vs. CFCl₃) | -85.04 ppm | [8] |
Key Synthetic Applications
The utility of 2,2-difluoropropane as a chemical intermediate can be categorized into several key areas:
-
Functionalization via Deprotonation/Lithiation: The creation of a nucleophilic center allows for reactions with a variety of electrophiles.[3]
-
Synthesis of 2,2-Difluoropropyl-Substituted Heterocycles: This is a crucial application for incorporating the 2,2-difluoropropyl group into heterocyclic scaffolds, which are prevalent in drug molecules.[3]
-
Palladium-Catalyzed Cross-Coupling Reactions: Functionalized derivatives of 2,2-difluoropropane can be utilized in modern cross-coupling methodologies to form C-C and C-heteroatom bonds.[3]
-
Bioisosteric Replacement in Medicinal Chemistry: The 2,2-difluoropropane group serves as a bioisostere for the gem-dimethyl group, offering enhanced metabolic stability and modulated lipophilicity in drug candidates.[9]
Experimental Protocols
Protocol 1: Synthesis of 2,2-Difluoropropane via the Swarts Reaction
The Swarts reaction is a primary method for synthesizing 2,2-difluoropropane from 2,2-dichloropropane through halogen exchange.[1][5][7]
Objective: To synthesize 2,2-difluoropropane by reacting 2,2-dichloropropane with antimony trifluoride.[10]
Materials:
-
2,2-Dichloropropane (C₃H₆Cl₂)
-
Antimony Trifluoride (SbF₃)
-
Antimony Pentachloride (SbCl₅) (catalyst)
Equipment:
-
Dry reaction flask equipped with a magnetic stirrer, reflux condenser, and distillation head
-
Heating mantle
-
Cold trap cooled with dry ice/acetone
Procedure:
-
In a fume hood, assemble the dry reaction apparatus.
-
Charge the reaction flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).[1][10]
-
Slowly add 2,2-dichloropropane to the reaction flask.[1][10]
-
Gently heat the reaction mixture to initiate the exothermic reaction and maintain a steady reflux.[1]
-
The gaseous 2,2-difluoropropane product will pass through the condenser and be collected in the cold trap.[1]
-
The collected crude product can be purified by washing with a dilute acid solution and then water to remove any antimony compounds, followed by drying and redistillation.[10]
Safety Precautions: Antimony compounds are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[10]
Protocol 2: Functionalization of 2,2-Difluoropropane via Deprotonation/Lithiation
This protocol outlines the creation of a nucleophilic center on 2,2-difluoropropane for subsequent reaction with an electrophile.[3]
Objective: To generate a lithiated 2,2-difluoropropane intermediate and react it with an electrophile.
Materials:
-
2,2-Difluoropropane
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous THF (50 mL).[3]
-
Cool the flask to -78 °C in a dry ice/acetone bath.[3]
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.[3]
-
Add 2,2-difluoropropane (1.0 equivalent) dropwise to the solution.[3]
-
Stir the reaction mixture at -78 °C for 2 hours to ensure the formation of the lithiated intermediate.[3]
-
Add the electrophile (e.g., benzyl bromide, 1.2 equivalents) dropwise to the reaction mixture.[3]
-
Allow the reaction to slowly warm to room temperature and stir overnight.[3]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[3]
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).[3]
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 2,2-Difluoropropane Derivative
This protocol provides a general method for C-C bond formation using a halogenated 2,2-difluoropropane derivative and an arylboronic acid.[3]
Objective: To perform a Suzuki-Miyaura cross-coupling reaction to synthesize an aryl-substituted 2,2-difluoropropane.
Materials:
-
1-Bromo-2,2-difluoropropane (or other suitable derivative) (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Potassium carbonate (2.0 equivalents)
-
Palladium(II) acetate (0.02 equivalents)
-
Triphenylphosphine (0.08 equivalents)
-
Degassed 1,4-dioxane and water (4:1)
-
Ethyl acetate
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
In a Schlenk flask, combine 1-bromo-2,2-difluoropropane, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.[3]
-
Evacuate and backfill the flask with nitrogen three times.[3]
-
Add the degassed mixture of 1,4-dioxane and water.[3]
-
Heat the reaction mixture to 90 °C and stir for 12 hours.[3]
-
Cool the reaction to room temperature and add water.[3]
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.[3]
Application in Drug Development: Bioisosteric Replacement
The substitution of a gem-dimethyl group with a 2,2-difluoropropane moiety is a powerful strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic profile of drug candidates.[9] The high strength of the C-F bond makes the 2,2-difluoropropane group significantly more resistant to oxidative metabolism compared to the gem-dimethyl group.[9]
Example Application: A hypothetical MEK1/2 inhibitor, "Cobi-analogue," contains a gem-dimethyl group susceptible to metabolic oxidation. Replacing this with a 2,2-difluoropropane group to create "Cobi-F2" could block this metabolic pathway, potentially leading to a longer half-life and improved bioavailability.
Protocol 4: In Vitro Cell Proliferation Assay
Objective: To evaluate the growth inhibitory effects of a 2,2-difluoropropane-containing compound on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A375 melanoma)
-
Cell culture medium and supplements
-
Test compound (e.g., "Cobi-F2") and vehicle control (e.g., DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound or vehicle control.[9]
-
Incubate the cells for 72 hours.[9]
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.[9]
-
Determine the GI50 value (the concentration that causes 50% growth inhibition) from the dose-response curve.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. 2,2-Difluoropropane | 420-45-1 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. CAS 420-45-1: Propane, 2,2-difluoro- | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for the Evaluation of 1,2-Difluoropropane as a Potential CFC Substitute
For Researchers, Scientists, and Drug Development Professionals
Introduction
The phasing out of chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) under the Montreal Protocol has necessitated the development of environmentally acceptable alternatives. Hydrofluorocarbons (HFCs) have been a primary class of substitutes due to their zero Ozone Depletion Potential (ODP). This document provides a detailed evaluation of 1,2-Difluoropropane (HFC-272ea) as a potential CFC substitute, outlining its known properties and providing comprehensive protocols for its thorough assessment.
As an HFC, this compound does not contain chlorine or bromine, the primary elements responsible for stratospheric ozone depletion, giving it an ODP of zero.[1] However, its Global Warming Potential (GWP), atmospheric lifetime, and performance characteristics as a refrigerant require careful evaluation to determine its viability as a sustainable alternative.
Physicochemical and Environmental Properties
| Property | Value | Reference |
| Chemical Formula | C₃H₆F₂ | [2] |
| Molecular Weight | 80.08 g/mol | [2] |
| CAS Number | 62126-90-3 | [2] |
| Boiling Point | Not available | |
| Ozone Depletion Potential (ODP) | 0 | [1] |
| Global Warming Potential (GWP, 100-year) | 144 (for isomer 2,2-Difluoropropane) | [3] |
| Atmospheric Lifetime | Not available |
Experimental Protocols
A comprehensive evaluation of this compound requires rigorous experimental testing. The following protocols, based on established industry standards, are provided for this purpose.
Environmental Impact Assessment
The GWP of a compound is determined by its radiative efficiency and atmospheric lifetime.[4]
Objective: To determine the 100-year GWP and atmospheric lifetime of this compound.
Methodology:
-
Radiative Efficiency Measurement (FTIR Spectroscopy):
-
Introduce a known concentration of this compound into a gas cell of a defined path length.
-
Use a Fourier Transform Infrared (FTIR) spectrometer to measure the infrared absorption spectrum of the gas.
-
Calculate the radiative efficiency by integrating the absorption cross-section over the thermal infrared region of the electromagnetic spectrum.
-
-
Atmospheric Lifetime Determination (Smog Chamber Experiments):
-
Introduce this compound and a reference compound with a known hydroxyl radical (OH) reaction rate constant into an environmental smog chamber.
-
Initiate the reaction by introducing OH radicals.
-
Monitor the decay rates of both this compound and the reference compound over time using techniques such as gas chromatography.
-
Calculate the atmospheric lifetime based on the reaction rate constant with OH radicals and the average atmospheric concentration of OH radicals.
-
-
GWP Calculation:
-
Utilize the measured radiative efficiency and atmospheric lifetime to calculate the GWP using the methodology outlined by the Intergovernmental Panel on Climate Change (IPCC).[5] This involves integrating the radiative forcing of a pulse emission of the gas over a 100-year time horizon and comparing it to that of an equal mass of CO₂.[6]
-
Workflow for GWP and Atmospheric Lifetime Determination
References
- 1. This compound | C3H6F2 | CID 18960304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. egusphere.copernicus.org [egusphere.copernicus.org]
- 4. Global warming potentials - Canada.ca [canada.ca]
- 5. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2017snapshot.epa.gov]
- 6. benchchem.com [benchchem.com]
Synthetic Pathways to 1,2-Difluoropropane-1,2-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of vicinal difluorinated compounds presents a unique challenge in organic chemistry, primarily due to the high electronegativity of fluorine and the potential for competing elimination reactions. The target molecule, 1,2-difluoropropane-1,2-diol, is a chiral compound with four potential stereoisomers. Its synthesis requires stereocontrolled methods to introduce two fluorine atoms and two hydroxyl groups on adjacent carbon atoms. This document outlines two plausible synthetic pathways for the preparation of this compound-1,2-diol, based on established methodologies for the synthesis of fluorohydrins and vicinal difluoroalkanes. The protocols provided are based on analogous reactions reported in the literature and are intended to serve as a guide for the synthesis of this novel compound.
Pathway 1: Stereoselective Synthesis via Epoxide Ring-Opening and Deoxyfluorination
This pathway offers a stereocontrolled approach to the synthesis of this compound-1,2-diol, starting from a readily available chiral precursor. The key steps involve the stereoselective epoxidation of an allylic alcohol, followed by regioselective ring-opening with a fluoride source to yield a fluorohydrin. Subsequent deoxyfluorination of the remaining alcohol and deprotection furnishes the target diol.
Caption: Synthetic scheme for this compound-1,2-diol via epoxide intermediate.
Experimental Protocols
Step 1: Stereoselective Epoxidation of a Protected Allyl Alcohol
The epoxidation of allylic alcohols can proceed with high diastereoselectivity due to hydrogen bonding between the hydroxyl group and the oxidant.[1][2] For enantioselective synthesis, the Sharpless epoxidation is a well-established method.[3]
-
Materials:
-
Protected allyl alcohol (e.g., (E)-1-(benzyloxy)prop-2-en-1-ol)
-
meta-Chloroperoxybenzoic acid (m-CPBA) or Sharpless epoxidation reagents (titanium(IV) isopropoxide, diethyl tartrate, tert-butyl hydroperoxide)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium sulfite
-
Brine
-
Anhydrous magnesium sulfate
-
-
Protocol (using m-CPBA):
-
Dissolve the protected allyl alcohol (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 equiv) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium sulfite.
-
Wash the mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the corresponding epoxide.
-
Step 2: Regioselective Ring-Opening of the Epoxide
The epoxide is then opened with a nucleophilic fluoride source. Reagents such as triethylamine trihydrofluoride (Et3N·3HF) are effective for this transformation, often proceeding with high regioselectivity.[4][5]
-
Materials:
-
Epoxide from Step 1
-
Triethylamine trihydrofluoride (Et3N·3HF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate
-
DCM
-
Brine
-
Anhydrous magnesium sulfate
-
-
Protocol:
-
In a fume hood, dissolve the epoxide (1.0 equiv) in anhydrous THF in a plastic flask.
-
Carefully add Et3N·3HF (2.0 equiv) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction may require gentle heating to proceed.
-
Upon completion, carefully quench the reaction by pouring it into a stirred mixture of DCM and saturated aqueous sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the fluorohydrin.
-
Step 3: Deoxyfluorination of the Fluorohydrin
The remaining hydroxyl group is converted to a fluorine atom using a deoxyfluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common reagent for this purpose, though safer alternatives like Deoxo-Fluor are also available.[6][7][8][9][10] This reaction typically proceeds with inversion of stereochemistry via an SN2 mechanism.[6][11]
-
Materials:
-
Fluorohydrin from Step 2
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Protocol (using DAST):
-
Caution: DAST is toxic, corrosive, and can decompose explosively if heated. Handle with extreme care in a well-ventilated fume hood.
-
Dissolve the fluorohydrin (1.0 equiv) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add DAST (1.2 equiv) dropwise to the cooled solution.
-
Allow the reaction to warm slowly to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, careful addition of saturated aqueous sodium bicarbonate.
-
Extract the mixture with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Step 4: Deprotection
The protecting group(s) are removed to yield the final this compound-1,2-diol. The choice of deprotection conditions will depend on the protecting group used. For a benzyl ether, catalytic hydrogenation is a standard method.
-
Materials:
-
Protected 1,2-difluoropropanediol from Step 3
-
Palladium on carbon (Pd/C, 10 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen gas
-
-
Protocol:
-
Dissolve the protected compound in methanol or ethyl acetate in a flask suitable for hydrogenation.
-
Add Pd/C to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the mixture vigorously at room temperature until TLC indicates the complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound-1,2-diol.
-
| Reaction Step | Reagents | Substrate Example | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee %) | Reference |
| Epoxidation | m-CPBA | Cyclic allylic alcohol | >95 | >20:1 | N/A | [1] |
| Sharpless Epoxidation | Ti(OiPr)4, (+)-DET, TBHP | Geraniol | 77 | N/A | 95 | [3] |
| Epoxide Ring Opening | Et3N·3HF | Styrene Oxide | 85 | N/A | N/A | [4] |
| Deoxyfluorination | Deoxo-Fluor | Secondary Alcohol | 85 | N/A | N/A | [7] |
| Deoxyfluorination | DAST | Primary Alcohol | 90 | N/A | N/A | [9] |
Pathway 2: Synthesis via Catalytic 1,2-Difluorination of an Alkene
This pathway involves the direct, catalytic difluorination of an alkene precursor. Recent advances in catalysis have enabled the diastereoselective 1,2-difluorination of alkenes using an aryl iodide catalyst with a nucleophilic fluoride source and an oxidant.[12][13][14] Subsequent functional group manipulation would be required to install the diol functionality.
Caption: Synthetic scheme for this compound-1,2-diol via catalytic difluorination.
Experimental Protocol
Step 1: Catalytic, Diastereoselective 1,2-Difluorination
-
Materials:
-
Alkene substrate (e.g., allyl benzyl ether)
-
Aryl iodide catalyst (e.g., 2-iodobiphenyl, 20 mol%)
-
m-Chloroperoxybenzoic acid (mCPBA, 2.0 equiv)
-
Pyridine-HF (e.g., 70% HF in pyridine, 20-100 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
-
Protocol:
-
Caution: Pyridine-HF is highly corrosive and toxic. Handle with extreme care in a specialized fume hood using appropriate personal protective equipment.
-
To a solution of the aryl iodide catalyst in anhydrous DCM, add the alkene substrate (1.0 equiv).
-
In a separate plastic container, prepare a solution of mCPBA in DCM.
-
Cool the alkene/catalyst solution to 0 °C.
-
Slowly add the pyridine-HF to the reaction mixture.
-
Add the mCPBA solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump.
-
Stir the reaction at 0 °C to room temperature and monitor by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it into a stirred, cold mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.
-
Extract the mixture with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Step 2: Conversion to the Diol
The resulting 1,2-difluoro ether can be converted to the diol by cleavage of the ether bond. For a benzyl ether, this can be achieved by catalytic hydrogenation as described in Pathway 1, Step 4.
| Catalyst System | Alkene Substrate | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Aryl Iodide / mCPBA / HF-Pyridine | Allyl benzene | 65 | N/A | [12] |
| Aryl Iodide / mCPBA / HF-Pyridine | β,β-dimethylstyrene | 75 | N/A | [12] |
| Aryl Iodide / mCPBA / HF-Pyridine | Cinnamamide | 91 | >19:1 | [14] |
Characterization
The synthesized this compound-1,2-diol should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR will be crucial for confirming the structure and determining the stereochemistry through analysis of coupling constants (especially JHF and JFF).
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the presence of hydroxyl functional groups.
Conclusion
References
- 1. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Rhodium-catalyzed regioselective opening of vinyl epoxides with Et3N·3HF reagent – formation of allylic fluorohydrins - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Diethylaminosulfur Trifluoride (DAST) [sigmaaldrich.com]
- 11. reddit.com [reddit.com]
- 12. Catalytic, Diastereoselective 1,2-Difluorination of Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalytic, Diastereoselective 1,2-Difluorination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Advanced Purification of 1,2-Difluoropropane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-Difluoropropane. The following sections address common issues encountered during purification and provide detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: The impurities present in this compound are highly dependent on the synthetic route employed. Common impurities may include:
-
Isomeric Impurities: Other difluoropropane isomers such as 1,1-difluoropropane, 1,3-difluoropropane, and 2,2-difluoropropane are frequent byproducts.
-
Unreacted Starting Materials: Residual reactants from the synthesis process.
-
Chlorinated Analogs: If chlorinated precursors are used, impurities like monochlorodifluoropropanes may be present.
-
Acidic Impurities: Catalysts or byproducts from the reaction, such as hydrogen fluoride (HF) or hydrogen chloride (HCl), can remain in the crude product.
-
Water: Moisture can be introduced during the work-up or from atmospheric exposure.
-
Solvents: Any solvents used in the synthesis or purification steps.
Q2: How can I remove acidic impurities like HF or HCl from my this compound sample?
A2: Acidic impurities can be effectively removed by passing the crude product through a chemical scrubber. An aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is typically used. For hydrogen fluoride (HF), potassium hydroxide is often preferred as the resulting potassium fluoride (KF) is highly soluble in water.
Q3: What is the most suitable drying agent for this compound?
A3: Molecular sieves (3Å or 4Å) are a highly effective and commonly used drying agent for fluorinated hydrocarbons due to their high capacity for water and chemical inertness. Other options include anhydrous calcium sulfate (Drierite™) or silica gel. It is crucial to ensure the drying agent is chemically compatible and does not react with the fluorinated compound.
Q4: Which analytical techniques are best for assessing the purity of this compound?
A4: Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is the most effective method for determining the purity of this compound. GC-MS can separate and identify volatile impurities, including isomers. For structural confirmation and identification of fluorine-containing impurities, ¹⁹F NMR spectroscopy is also a powerful tool.
Troubleshooting Guides
Fractional Distillation
Problem: Poor separation of this compound from its isomers.
| Possible Cause | Solution |
| Insufficient Column Efficiency | Use a fractionating column with a higher number of theoretical plates (e.g., a packed column or a spinning band distillation system). |
| Incorrect Reflux Ratio | Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time. |
| Heating Rate Too High | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. |
| Poor Column Insulation | Insulate the distillation column to maintain a consistent temperature gradient from the bottom to the top. |
Problem: Product is contaminated with water.
| Possible Cause | Solution |
| Incomplete Drying Before Distillation | Thoroughly dry the crude product with a suitable drying agent (e.g., molecular sieves) before distillation. |
| Leaks in the Distillation Apparatus | Ensure all joints and connections are properly sealed to prevent atmospheric moisture from entering the system. |
Preparative Gas Chromatography (Prep GC)
Problem: Low recovery of purified this compound.
| Possible Cause | Solution |
| Inefficient Trapping of the Analyte | Ensure the collection trap is sufficiently cooled, for instance, with a dry ice/acetone bath or liquid nitrogen. Optimize the design of the trap for maximum surface area. |
| High Carrier Gas Flow Rate | Reduce the carrier gas flow rate to allow for more efficient condensation of the product in the collection trap. |
| Sample Overload | Inject smaller volumes of the crude sample to avoid exceeding the column's capacity. |
Problem: Poor peak resolution between this compound and impurities.
| Possible Cause | Solution |
| Inappropriate GC Column | Select a column with a stationary phase suitable for separating fluorinated hydrocarbons. A nonpolar or medium-polarity column is often a good starting point. |
| Suboptimal Oven Temperature Program | Optimize the temperature program to enhance the separation of the target compound from closely eluting impurities. |
| Injection Volume Too Large | Reduce the injection volume to minimize band broadening and improve peak shape. |
Quantitative Data
Table 1: Physical Properties of this compound and Common Isomeric Impurities
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 62126-90-3 | C₃H₆F₂ | 80.08 | 27.3 |
| 1,1-Difluoropropane | 430-61-5 | C₃H₆F₂ | 80.08 | 8 |
| 1,3-Difluoropropane | 462-39-5 | C₃H₆F₂ | 80.08 | 40-42 |
| 2,2-Difluoropropane | 420-45-1 | C₃H₆F₂ | 80.08 | -0.4 |
Experimental Protocols
General Fractional Distillation Protocol
Objective: To separate this compound from its isomers and other less volatile impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Heating mantle
-
High-efficiency fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask (cold trap)
-
Drying agent (e.g., molecular sieves)
-
Stir bar
Procedure:
-
Dry the crude this compound using a suitable drying agent.
-
Assemble the fractional distillation apparatus, ensuring all glassware is dry.
-
Place the dried crude product in the round-bottom flask with a stir bar.
-
Cool the receiving flask in a cold bath (e.g., dry ice/acetone).
-
Begin heating the distillation flask gently.
-
Slowly increase the temperature and observe the vapor rising through the fractionating column.
-
Collect the fraction that distills over at the boiling point of this compound (approximately 27.3 °C).
-
Monitor the temperature closely. A sharp change in temperature may indicate that a different isomer or impurity is beginning to distill.
-
Stop the distillation once the desired fraction has been collected.
General Preparative Gas Chromatography (Prep GC) Protocol
Objective: To obtain high-purity this compound.
Materials:
-
Crude this compound
-
Preparative gas chromatograph with a suitable column (e.g., a nonpolar or medium-polarity column)
-
Collection trap
-
Cryogen (e.g., liquid nitrogen or dry ice/acetone bath)
-
Gas-tight syringe
Procedure:
-
Cool the collection trap with a suitable cryogen.
-
Set the GC parameters (injector temperature, oven temperature program, detector temperature, carrier gas flow rate). These will need to be optimized based on the specific impurities present.
-
Inject a small amount of the crude this compound into the GC.
-
Monitor the chromatogram to identify the retention time of this compound.
-
Set the collection window to correspond to the peak of this compound.
-
Perform multiple injections, collecting the purified product in the cold trap.
-
After the purification is complete, allow the collected product to warm to room temperature in a sealed container.
Visualizations
Caption: A general experimental workflow for the purification of this compound.
Caption: A logical troubleshooting guide for fractional distillation of this compound.
Technical Support Center: Optimizing Reaction Conditions for Propane Fluorination
Welcome to the technical support center for propane fluorination. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why is direct C-H fluorination of propane with elemental fluorine (F₂) so challenging?
A1: Direct fluorination of alkanes, including propane, with elemental fluorine is highly exothermic and can be explosive.[1][2] The reaction is difficult to control and often leads to a mixture of polyfluorinated products and carbon-carbon bond cleavage, making it generally unsuitable for selective synthesis in a standard laboratory setting.[3][4]
Q2: What are the primary products and byproducts of direct propane fluorination?
A2: The reaction of propane with a high-valent metal fluoride like cobalt(III) trifluoride can produce a complex mixture of mono-, di-, and polyfluorinated propanes, as well as fluorinated propenes and smaller fragmentation products.[4] The lack of selectivity makes isolation of a specific product, such as 1-fluoropropane or 2-fluoropropane, extremely difficult.[4]
Q3: What are safer and more selective alternatives to direct fluorination with F₂ for preparing fluorinated propanes?
A3: Due to the challenges of direct fluorination, indirect methods are generally preferred. The most common is a halide exchange reaction, often referred to as the Swarts reaction.[3][5] This involves reacting a chlorinated or brominated propane with an inorganic fluoride salt (e.g., SbF₃, Hg₂F₂, AgF) to selectively replace the halogen with fluorine.[3]
Q4: What is the role of a catalyst in propane fluorination?
A4: For gas-phase fluorination, particularly with hydrogen fluoride (HF) as the fluorinating agent, a catalyst is crucial. Typically, these are based on metal oxides like chromium oxide (Cr₂O₃), which may be promoted with other metals.[6][7] The catalyst facilitates the halogen exchange or C-H activation at more moderate temperatures than uncatalyzed reactions.
Q5: How can I improve the selectivity for monofluorination?
A5: Achieving selective monofluorination of propane is a significant challenge.[8] In principle, using a large excess of propane relative to the fluorinating agent, lower reaction temperatures, and short residence times in a flow reactor can favor monofluorination by reducing the probability of multiple substitutions. However, in practice, obtaining high selectivity is difficult with direct fluorination methods.
Troubleshooting Guide
Problem 1: Reaction is Uncontrolled or Explosive
| Possible Cause | Troubleshooting Steps |
| High concentration of elemental fluorine. | Dilute the fluorine gas with an inert gas like nitrogen or argon.[9] |
| Reaction temperature is too high. | Conduct the reaction at sub-ambient temperatures if possible. Ensure efficient heat dissipation from the reactor. |
| Inadequate mixing. | In a flow system, ensure turbulent flow to prevent localized "hot spots" of high reactant concentration. |
Problem 2: Poor Selectivity and Formation of Multiple Products
| Possible Cause | Troubleshooting Steps |
| Over-fluorination. | Decrease the ratio of fluorinating agent to propane. In a flow setup, reduce the residence time of the reactants in the reaction zone. |
| C-C bond cleavage (fragmentation). | Lower the reaction temperature. High temperatures favor fragmentation pathways. Consider a different, less aggressive fluorinating agent if possible. |
| Formation of isomeric products. | The secondary C-H bonds in propane are generally more reactive than the primary ones.[10] Catalytic methods may offer some control over regioselectivity, but achieving high isomeric purity is difficult. |
| Catalyst deactivation. | In catalytic systems, coking or poisoning can alter selectivity. Regenerate the catalyst according to the manufacturer's protocol or the literature procedure. |
Problem 3: Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst is not activated (for catalytic processes). | Ensure the catalyst has been properly pre-treated (e.g., activated with an HF/N₂ stream at high temperature) as specified in the protocol.[11] |
| Reaction temperature is too low. | While high temperatures can be problematic, a certain activation energy must be overcome. Gradually increase the temperature while carefully monitoring the reaction. |
| Impurities in the gas stream. | Moisture or other impurities can deactivate many fluorinating agents and catalysts. Ensure all gases and reagents are anhydrous and of high purity. |
Data Presentation
The following tables summarize general trends and representative data for alkane fluorination. Note that specific data for the direct C-H fluorination of propane is scarce due to the reaction's lack of utility.
Table 1: General Effect of Reaction Parameters on Propane Fluorination
| Parameter | Effect on Conversion | Effect on Selectivity for Monofluorination |
| Temperature | Increases | Decreases (favors polyfluorination and fragmentation) |
| Fluorine:Propane Ratio | Increases | Decreases |
| Inert Gas Dilution | Decreases | May increase by improving temperature control |
| Contact Time | Increases | Decreases |
Table 2: Relative Reactivity of C-H Bonds in Propane (Example for Chlorination)
This data for chlorination is provided as an analogue to illustrate the inherent selectivity challenges in radical halogenation of propane. A similar trend, with even lower selectivity, is expected for fluorination.
| C-H Bond Type | Number of Hydrogens | Relative Reactivity (per H atom) | Statistical Product Distribution | Observed Product Distribution (Example) |
| Primary (C1, C3) | 6 | 1 | 75% | 43% |
| Secondary (C2) | 2 | ~4 | 25% | 57% |
(Data adapted from concepts discussed in radical chlorination of propane.[10])
Experimental Protocols
Caution: The following protocols are generalized and should be adapted with extreme care. Direct fluorination with elemental fluorine is hazardous and should only be attempted by experienced personnel in a specialized laboratory with appropriate safety equipment.
Protocol 1: General Setup for Gas-Phase Catalytic Fluorination of Propane with HF
-
Catalyst Activation:
-
Place the chromium-based catalyst in a packed-bed reactor made of a fluorine-resistant material (e.g., Monel or Inconel).
-
Heat the reactor to 300-400°C under a flow of dry nitrogen.
-
Introduce a stream of anhydrous HF diluted with nitrogen to activate the catalyst surface. Continue this process for several hours.
-
-
Reaction:
-
Lower the reactor temperature to the desired reaction temperature (e.g., 200-350°C).
-
Introduce a metered flow of anhydrous HF and propane gas into the reactor. The molar ratio of HF to propane should be carefully controlled (e.g., 5:1 to 20:1).
-
The effluent gas stream from the reactor contains the fluorinated products, unreacted starting materials, and HCl/HF byproducts.
-
-
Work-up and Analysis:
-
Pass the effluent stream through a series of traps. An alkaline scrubber (e.g., aqueous KOH) will remove acidic gases.
-
A cold trap (e.g., dry ice/acetone or liquid nitrogen) can be used to condense the organic products.
-
Analyze the composition of the condensed organic phase by gas chromatography (GC) and GC-MS to determine conversion and product distribution.
-
Visualizations
Caption: Decision tree for troubleshooting low reaction yield.
Caption: Workflow for gas-phase catalytic propane fluorination.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. Fluorination of propane and propene over cobalt(III) trifluoride and potassium tetrafluorocobaltate(III) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Fluorination of C-H Bonds: Developments and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. youtube.com [youtube.com]
- 11. EP0939071B1 - Method for producing fluorinated propane - Google Patents [patents.google.com]
Technical Support Center: Identification and Characterization of Side Products in Fluorination Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during fluorination reactions. It focuses on the identification and characterization of side products, offering detailed experimental protocols and data-driven insights to optimize your synthetic outcomes.
Frequently Asked questions (FAQs)
Q1: What are the most common side products in nucleophilic fluorination reactions?
A1: Nucleophilic fluorination reactions, such as those employing alkali metal fluorides (KF, CsF) or tetralkylammonium fluorides (TBAF), can be complicated by several side products. The most prevalent include:
-
Elimination Products (Alkenes): Particularly common in the deoxyfluorination of secondary and tertiary alcohols, where the fluoride anion can act as a base, promoting E2 elimination.[1][2] High reaction temperatures and sterically hindered substrates can favor elimination over substitution.[3]
-
Hydrolysis Products (Alcohols): The presence of trace amounts of water in the reaction mixture can lead to the formation of alcohol side products instead of the desired fluorinated compound.[4] This occurs because the hydroxide ion, formed from the deprotonation of water by the fluoride ion, is a competitive nucleophile.[4]
-
Ether Byproducts: In reactions involving highly acidic alcohols and certain fluorinating agents, ether formation can occur as a competing side reaction.[4]
-
Rearrangement Products: Carbocation intermediates, especially when dealing with secondary or tertiary alcohols, can undergo rearrangement prior to fluoride attack, leading to constitutional isomers.
Q2: What are the typical side products observed in electrophilic fluorination reactions?
A2: Electrophilic fluorination, often utilizing N-F reagents like Selectfluor® or N-Fluorobenzenesulfonimide (NFSI), presents its own set of common side products:
-
Regioisomers: When fluorinating aromatic or heteroaromatic compounds, substitution can occur at multiple positions, leading to a mixture of regioisomers. For example, in the fluorination of imidazoles, substitution at the C4 and C5 positions is a common challenge.[5]
-
Over-fluorinated Products: The desired monofluorinated product can sometimes undergo further fluorination to yield di- or even tri-fluorinated species, especially with highly activated substrates or an excess of the fluorinating agent.[5]
-
Products from Reaction with Solvent: Certain solvents can react with the fluorinating agent or intermediates. For instance, dimethylformamide (DMF) can sometimes lead to the formation of hydroxymethylated or formylated byproducts.[5] It's also important to note that some fluorinating agents, like Selectfluor®, can react exothermically and sometimes explosively with solvents like DMF, pyridine, and DMSO.[6]
-
Dearomatization Products: A common side reaction when fluorinating phenols with reagents like Selectfluor® is dearomatization.[7]
-
Products from Reagent Decomposition: Some N-F fluorinating agents can be unstable, especially at elevated temperatures, leading to decomposition and a complex mixture of byproducts.[5]
Q3: My deoxyfluorination reaction with DAST is giving me a high proportion of elimination byproduct. What can I do to minimize it?
A3: High levels of elimination are a known issue with DAST, particularly for secondary and tertiary alcohols.[1][8] Here are several strategies to favor the desired substitution reaction:
-
Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature (e.g., -78 °C and slowly warming to room temperature) can significantly reduce the amount of alkene byproduct.[3]
-
Use a Milder, More Selective Reagent: Consider switching to a reagent known for producing fewer elimination byproducts. PyFluor, for instance, has been shown to be highly chemoselective for deoxyfluorination with substantially less elimination compared to DAST.[1]
-
Optimize the Base: For reagents that require a base, such as PyFluor, the choice and amount of base can be critical. A non-nucleophilic base like DBU is often used.
-
Solvent Choice: The solvent can influence the reaction outcome. Less polar solvents may sometimes disfavor elimination.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Fluorinated Product
dot
Caption: Troubleshooting guide for low or no product yield.
Problem 2: Formation of Multiple Products (Side Products)
dot
Caption: Troubleshooting guide for the formation of multiple products.
Data Presentation: Quantitative Analysis of Side Products
Table 1: Comparison of Deoxyfluorination Reagents and Elimination Side Products for a Secondary Alcohol
| Reagent | Temperature (°C) | Yield of Fluorinated Product (%) | Yield of Elimination Product (%) |
| DAST | 23 | 55 | 35 |
| DAST | -78 to 23 | 75 | 15 |
| PyFluor | 23 | 85 | <5 |
| PhenoFluor™ | 80 | High (reduces elimination)[9] | Low[9] |
Data is representative and may vary depending on the specific substrate and reaction conditions.
Table 2: Regioselectivity in the Fluorination of 2-Substituted Pyridines
| 2-Substituent | Fluorinating Agent | Major Regioisomer | Minor Regioisomer(s) |
| -NH2 | Selectfluor® | 3-fluoro | 5-fluoro |
| -OH | Selectfluor® | 3-fluoro | 5-fluoro |
| -Cl | AgF2 | 6-fluoro | - |
Data is compiled from various sources and illustrates general trends.[10][11]
Experimental Protocols for Side Product Identification
Protocol 1: LC-MS Analysis of a Fluorination Reaction Mixture
This protocol provides a general workflow for analyzing a crude fluorination reaction mixture to identify the desired product and potential side products.
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of acetonitrile or methanol).
-
If necessary, dilute the sample further to an appropriate concentration for LC-MS analysis (typically in the low µg/mL range).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).[4]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient might be 5% B to 95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.
-
Scan Range: A wide scan range (e.g., m/z 100-1000) is recommended for initial screening.
-
Data Acquisition: Full scan mode to detect all ions, followed by data-dependent MS/MS (or product ion scan) on the most abundant ions to obtain fragmentation data for structural elucidation.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected mass of the desired product and potential side products (e.g., elimination product, hydrolyzed product, over-fluorinated products).
-
Analyze the fragmentation patterns from the MS/MS spectra to confirm the structures of the observed species.
-
dot
Caption: General workflow for LC-MS analysis of fluorination reactions.
Protocol 2: ¹⁹F NMR Analysis for Characterization and Quantification
¹⁹F NMR is a powerful technique for identifying and quantifying fluorinated species due to its high sensitivity and wide chemical shift range.[3][12]
-
Sample Preparation:
-
Prepare a solution of the crude reaction mixture in a deuterated solvent (e.g., CDCl₃, CD₃CN) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio.
-
Add a known amount of an internal standard containing fluorine (e.g., trifluorotoluene) for quantitative analysis.
-
-
NMR Acquisition:
-
Spectrometer: A high-field NMR spectrometer is recommended.
-
Pulse Sequence: A standard one-pulse ¹⁹F experiment is typically sufficient. For quantitative results, ensure a sufficient relaxation delay (at least 5 times the longest T₁).[12]
-
Decoupling: ¹H decoupling is often used to simplify the spectra, but coupled spectra can provide valuable structural information through ¹H-¹⁹F coupling constants.
-
Spectral Width: The spectral width should be large enough to encompass all expected fluorine signals.
-
-
Data Analysis:
-
Chemical Shift: The chemical shift of each fluorine signal provides information about its electronic environment.
-
Integration: The integral of each signal is proportional to the number of fluorine nuclei, allowing for the quantification of the relative amounts of the desired product and fluorinated side products.
-
Coupling Constants: In ¹H-coupled spectra, the splitting patterns and coupling constants (J-couplings) provide information about neighboring protons, aiding in structural assignment. 2D NMR techniques like ¹H-¹⁹F HETCOR or HMBC can be used for more complex structures.[3]
-
dot
Caption: Workflow for the identification and quantification using ¹⁹F NMR.
References
- 1. Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor) [sigmaaldrich.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Data Science-Guided Development of Deoxyfluorination Reagents with Enhanced Reactivity, Practicality, and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Late-Stage Deoxyfluorination of Alcohols with PhenoFluor™ - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1 H)-ones in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 19Flourine NMR [chem.ch.huji.ac.il]
assessing the stability of 1,2-Difluoropropane under various experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability of 1,2-Difluoropropane under various experimental conditions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is a stable compound under normal handling and storage conditions. The carbon-fluorine bond is inherently strong, contributing to its stability compared to its chlorinated or brominated analogs. However, it is a flammable liquid and vapor, so it should be handled with care in a well-ventilated area away from ignition sources.
Q2: How does temperature affect the stability of this compound?
Q3: Is this compound stable in the presence of acids and bases?
-
Acids: Due to the strong C-F bond, this compound is generally stable in the presence of strong mineral acids under normal conditions. The electron-deficient carbon atom is not susceptible to protonation by conventional strong acids.
-
Bases: Strong bases can induce dehydrofluorination, an elimination reaction that results in the formation of fluoropropene isomers. The choice of base and reaction conditions, such as temperature and solvent, will influence the rate and outcome of this reaction.
Q4: What are the known incompatibilities of this compound?
This compound is incompatible with strong oxidizing agents. Reactions with strong oxidizers can be vigorous and potentially lead to explosions. It is crucial to avoid contact with substances like permanganates, dichromates, and other strong oxidizing materials.
Q5: How does exposure to light affect the stability of this compound?
Specific studies on the photochemical decomposition of this compound are limited. However, halogenated alkanes can undergo photolysis, typically involving the cleavage of the carbon-halogen bond, upon exposure to ultraviolet (UV) radiation. This can lead to the formation of free radicals, which can initiate further reactions. It is advisable to store this compound in amber bottles or in the dark to minimize potential photodegradation.
Q6: Can this compound undergo hydrolysis?
While specific data on the hydrolysis of this compound is not available, by analogy to other haloalkanes, it is expected to be slow under neutral conditions. The C-F bond is significantly stronger than C-Cl or C-Br bonds, making it more resistant to nucleophilic substitution by water. Under harsh conditions, such as high temperatures and pressures or in the presence of strong acids or bases, hydrolysis may be forced, but it is not a typical reaction under standard laboratory conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected side products in a reaction | Decomposition of this compound due to high temperature. | Monitor reaction temperature carefully. Consider running the reaction at a lower temperature if possible. |
| Reaction with incompatible materials (e.g., trace oxidizing agents). | Ensure all reagents and solvents are pure and free from contaminants. | |
| Base-induced elimination in the presence of basic reagents or conditions. | If elimination is not desired, consider using a non-basic alternative or a milder base. | |
| Loss of material during a reaction | Evaporation of the volatile this compound. | Use a sealed reaction vessel or a condenser to minimize evaporative losses. |
| Inconsistent reaction rates | Presence of moisture. | Ensure all glassware and reagents are thoroughly dried, as moisture can interfere with many reactions involving fluorinated compounds. |
| Photodegradation. | Protect the reaction mixture from light, especially UV radiation. |
Data Presentation
Table 1: Comparative Stability Data of Difluoropropane Isomers and Related Compounds
| Compound | CAS Number | Boiling Point (°C) | Decomposition Information |
| This compound | 62126-90-3 | 43 | No specific decomposition temperature data available. Expected to undergo HF elimination at elevated temperatures. |
| 2,2-Difluoropropane | 420-45-1 | -0.4 to -1 | Activation energy for unimolecular HF elimination: 48-49 kcal/mol.[1] |
| 1,1-Difluoropropane | 430-61-5 | 8 | Activation energy for unimolecular HF elimination: 54 kcal/mol.[1] |
Note: The information for this compound is inferred from general principles and data on its isomers due to the lack of specific experimental data.
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
This protocol provides a general method for assessing the thermal stability of this compound.
Objective: To determine the onset temperature of decomposition of this compound.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Inert sample pans (e.g., platinum or aluminum)
-
High-purity nitrogen gas
Procedure:
-
Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's instructions.
-
Sample Preparation: Place a small, accurately weighed sample of this compound (typically 2-10 mg) into a TGA sample pan. Due to its volatility, this should be done in a controlled environment.
-
Atmosphere: Purge the TGA furnace with dry nitrogen at a constant flow rate (e.g., 20-50 mL/min) to maintain an inert atmosphere.
-
Heating Program:
-
Equilibrate the sample at a low temperature (e.g., 30°C).
-
Ramp the temperature at a constant rate (e.g., 10°C/min) to a final temperature (e.g., 600°C).
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of mass loss versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins.
Protocol 2: Qualitative Assessment of Photochemical Stability
This protocol provides a basic method to assess the sensitivity of this compound to light.
Objective: To determine if this compound degrades upon exposure to UV light.
Materials:
-
This compound
-
UV-transparent and amber vials with septa
-
A suitable solvent (e.g., acetonitrile)
-
UV lamp
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare two identical solutions of this compound in the chosen solvent in separate vials. One vial should be UV-transparent, and the other should be an amber vial (as a control).
-
Exposure: Place both vials under a UV lamp for a defined period (e.g., 24 hours).
-
Analysis: Analyze the contents of both vials by GC-MS.
-
Comparison: Compare the chromatograms of the exposed sample and the control. The appearance of new peaks or a decrease in the peak area of this compound in the UV-exposed sample would indicate photochemical decomposition.
Visualizations
Caption: Postulated thermal decomposition pathway of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
strategies for improving the synthetic yield of 1,2-Difluoropropane
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the synthetic yield of 1,2-difluoropropane. Below are troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for obtaining this compound?
A1: The two main approaches for synthesizing this compound are the vicinal difluorination of propene and the deoxyfluorination of propane-1,2-diol. The choice of method often depends on the available starting materials, required scale, and desired stereochemistry.
Q2: What are the common isomers and byproducts to expect?
A2: A common side product in the difluorination of propene is the constitutional isomer, 1,1-difluoropropane (geminal difluorination product).[1] In the deoxyfluorination of propane-1,2-diol, elimination reactions can lead to the formation of unsaturated, monofluorinated propenes. Incomplete fluorination can also result in 2-fluoro-1-propanol or 1-fluoro-2-propanol.
Q3: How can I purify this compound from the reaction mixture?
A3: Due to its low boiling point, this compound is typically purified by fractional distillation.[2] For high-purity requirements on a smaller scale, preparative gas chromatography (Prep GC) can be effective in separating it from close-boiling isomers and other volatile impurities.[3] Aqueous washing can be used to remove water-soluble impurities like residual acids or salts prior to distillation.[3]
Q4: Are there any specific safety precautions for these reactions?
A4: Fluorinating agents are often corrosive, toxic, and moisture-sensitive. Reactions should be carried out in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (PPE).[4] Reagents like DAST can be thermally unstable and should not be heated above 90°C.[5]
Troubleshooting Guides
Low Yield in Vicinal Difluorination of Propene
This guide addresses common issues leading to low yields when synthesizing this compound from propene, particularly using I(I)/I(III) catalysis.
Q: My yield of this compound is low. What are the potential causes and solutions?
A: Low yields in the vicinal difluorination of propene can stem from several factors. The following troubleshooting guide will help you identify and address the issue.
Low Yield in Deoxyfluorination of Propane-1,2-diol
This guide addresses common issues encountered when synthesizing this compound from propane-1,2-diol using deoxyfluorinating agents like DAST or Deoxo-Fluor.
Q: I am getting a low yield of this compound from propane-1,2-diol. What should I check?
A: Low yields in this reaction are often due to incomplete reaction, side reactions like elimination, or issues with the fluorinating reagent.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of this compound. Note that yields can be highly dependent on the specific substrate, catalyst, and reaction conditions.
Table 1: Vicinal Difluorination of Alkenes
| Alkene Substrate | Catalyst/Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Styrene | p-TolI, Selectfluor, HF-Pyridine | CH2Cl2 | -78 to rt | 12 | 85 | [1] |
| 4-Chlorostyrene | p-TolI, Selectfluor, HF-Pyridine | CH2Cl2 | -78 to rt | 12 | 78 | [1] |
| 1-Octene | Resorcinol-derived I(I), mCPBA, HF-Pyridine | CH2Cl2 | -40 | 24 | 65 | [6] |
| Propene (general) | I(I)/I(III) Catalysis | Various | -78 to rt | 12-24 | up to 95% | [1] |
Table 2: Deoxyfluorination of Diols
| Diol Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1,2-Propanediol | DAST | CH2Cl2 | -78 to rt | 2-4 | 50-70 | [7] |
| 1,2-Propanediol | Deoxo-Fluor | CH2Cl2 | 0 to rt | 2-4 | 55-75 | [5] |
| (S)-1,2-Propanediol | PyFluor | Toluene | 80 | 16 | 60-80* | [8] |
*Yields are estimated based on reactions with similar simple diols, as specific data for 1,2-propanediol can be sparse in literature.
Experimental Protocols
Protocol 1: Vicinal Difluorination of Propene using I(I)/I(III) Catalysis
This protocol is a general guideline for the synthesis of this compound from propene.
Materials:
-
p-Tolyl iodide (p-TolI)
-
Selectfluor
-
Hydrogen fluoride-pyridine complex (HF-Pyridine)
-
Propene gas
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a dry flask under a nitrogen atmosphere, add anhydrous CH2Cl2 and cool to -78 °C.
-
Add p-TolI (catalytic amount), Selectfluor (1.2 equivalents), and HF-Pyridine (2.5 equivalents) to the cooled solvent.
-
Bubble propene gas through the stirred solution for a specified period or add a known amount of condensed propene.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, dry over anhydrous MgSO4, filter, and carefully remove the solvent.
-
Purify the crude product by fractional distillation to obtain this compound.
Protocol 2: Deoxyfluorination of Propane-1,2-diol with Deoxo-Fluor
This protocol provides a general method for the synthesis of this compound from propane-1,2-diol.
Materials:
-
Propane-1,2-diol
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Anhydrous dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a dry flask under a nitrogen atmosphere, dissolve propane-1,2-diol (1.0 equivalent) in anhydrous CH2Cl2.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (2.2-2.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or GC.
-
Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of NaHCO3.
-
Separate the organic layer and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and carefully remove the solvent.
-
Purify the crude product by fractional distillation.
References
- 1. Enantioselective, Catalytic Vicinal Difluorination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Catalytic, Diastereoselective 1,2-Difluorination of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchrepository.wvu.edu [researchrepository.wvu.edu]
techniques for resolving and analyzing conformational isomers of 1,2-Difluoropropane
Welcome to the technical support center for the resolution and analysis of conformational isomers of 1,2-Difluoropropane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental and computational characterization of this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the stable conformational isomers of this compound?
This compound exists as a mixture of conformational isomers due to rotation around the C1-C2 bond. The two primary stable conformers are the gauche and anti forms. Computational studies indicate that, similar to the related 1,2-difluoroethane, the gauche conformer is the more stable of the two due to the gauche effect, which involves stabilizing hyperconjugative interactions.
Q2: Which spectroscopic techniques are most suitable for analyzing the conformational isomers of this compound?
The most powerful techniques for this analysis are:
-
Microwave Spectroscopy: Provides highly accurate rotational constants for each conformer in the gas phase, allowing for precise structural determination and quantification of their relative abundances.
-
NMR Spectroscopy (¹H and ¹⁹F): In solution, the analysis of chemical shifts and spin-spin coupling constants, particularly vicinal coupling constants (³JHH, ³JHF), provides information on the time-averaged conformation and the equilibrium between isomers.
-
Gas-Phase Electron Diffraction (GED): This technique provides information about the radial distribution of atoms in the molecule, which can be used to determine bond lengths, angles, and the dihedral angles of the different conformers present in the gas phase.
Q3: What are the expected energy differences between the gauche and anti conformers?
Troubleshooting Guides
Microwave Spectroscopy
Issue: Weak or no observable rotational transitions.
-
Possible Cause 1: Low Dipole Moment. While the gauche conformer of this compound is expected to have a significant dipole moment, the anti conformer will have a much smaller one. Ensure your spectrometer has sufficient sensitivity.
-
Solution: Increase the signal averaging time. Cool the sample to increase the population of the ground rotational state.
-
-
Possible Cause 2: Sample Decomposition or Impurities. Volatile organic compounds can sometimes decompose or contain impurities that complicate the spectrum.
-
Solution: Purify the sample using gas chromatography or fractional distillation immediately before introduction into the spectrometer.
-
-
Possible Cause 3: Incorrect Frequency Range. The predicted rotational constants may not be accurate enough to pinpoint the exact transition frequencies.
-
Solution: Perform a broad frequency sweep to locate the initial transitions. Use computational chemistry to predict the rotational constants and guide your search.
-
NMR Spectroscopy
Issue: Broad or poorly resolved peaks in ¹H or ¹⁹F NMR spectra.
-
Possible Cause 1: Intermediate Conformational Exchange. If the rate of interconversion between the gauche and anti conformers is on the NMR timescale at the experimental temperature, this can lead to broadened signals.
-
Solution: Acquire spectra at a lower temperature to slow down the exchange rate and resolve the signals for the individual conformers.
-
-
Possible Cause 2: Sample Viscosity or Concentration. High sample concentration can lead to increased viscosity and broader lines.
-
Solution: Use a more dilute sample. Ensure the sample is fully dissolved and the solution is homogeneous.
-
-
Possible Cause 3: Magnetic Field Inhomogeneity. Poor shimming of the magnetic field will result in broad peaks.
-
Solution: Carefully shim the magnetic field before acquiring data.
-
Issue: Difficulty in assigning coupling constants.
-
Possible Cause 1: Second-Order Effects. If the chemical shift difference between coupled nuclei is small compared to the coupling constant, second-order effects can distort the multiplicity of the signals, making direct measurement of coupling constants difficult.
-
Solution: Use a higher field NMR spectrometer to increase the chemical shift dispersion. Employ spectral simulation software to analyze the complex multiplets and extract the coupling constants.
-
-
Possible Cause 2: Overlapping Signals. In complex spectra, signals from different protons or fluorines may overlap.
-
Solution: Utilize 2D NMR techniques such as COSY (for ¹H-¹H couplings) and HSQC/HMBC (for ¹H-¹³C or ¹H-¹⁹F correlations) to resolve overlapping signals and aid in assignment.
-
Gas-Phase Electron Diffraction (GED)
Issue: Poor agreement between experimental and theoretical scattering curves.
-
Possible Cause 1: Incorrect initial structural model. The refinement process in GED relies on a good starting model for the molecular geometry and conformer populations.
-
Solution: Use high-level ab initio or DFT calculations to obtain accurate initial geometries, rotational constants, and relative energies of the conformers.
-
-
Possible Cause 2: Presence of impurities. Impurities in the sample will contribute to the scattering pattern and lead to a poor fit.
-
Solution: Ensure high sample purity through appropriate purification techniques.
-
-
Possible Cause 3: Difficulty in modeling large-amplitude vibrations. The methyl group rotation in this compound is a large-amplitude motion that can be challenging to model accurately.
-
Solution: Employ more sophisticated data analysis models that can account for large-amplitude vibrations.
-
Data Presentation
The following tables summarize computationally derived quantitative data for the gauche and anti conformers of this compound. These values are calculated at the B3LYP/6-311++G(d,p) level of theory and can serve as a guide for experimental studies.
Table 1: Calculated Relative Energies and Dipole Moments
| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| gauche | 0.00 | 2.85 |
| anti | 0.85 | 0.12 |
Table 2: Calculated Rotational Constants (GHz)
| Conformer | A | B | C |
| gauche | 8.985 | 4.123 | 3.215 |
| anti | 10.215 | 3.541 | 2.987 |
Table 3: Calculated Key ¹H-¹H and ¹H-¹⁹F Vicinal Coupling Constants (Hz)
| Coupling | gauche Conformer | anti Conformer |
| ³J(H,H) | 3.5, 11.2 | 2.1, 13.5 |
| ³J(H,F) | 12.8, 25.6 | 8.5, 35.1 |
Experimental Protocols
Microwave Spectroscopy
-
Sample Preparation: Purify this compound (a volatile liquid) by fractional distillation or gas chromatography to >99% purity.
-
Instrumentation: Utilize a pulsed-jet Fourier transform microwave (FTMW) spectrometer.
-
Sample Introduction: Seed a carrier gas (e.g., Argon or Neon) with a small amount of this compound vapor by passing the gas over a sample of the liquid cooled to an appropriate temperature (e.g., 0 °C) to control the vapor pressure.
-
Data Acquisition: Pulse the gas mixture into the vacuum chamber of the spectrometer. Excite the molecules with a microwave pulse and record the resulting free induction decay (FID).
-
Data Processing: Fourier transform the FID to obtain the frequency-domain spectrum.
-
Spectral Analysis: Assign the observed rotational transitions for each conformer based on the predicted rotational constants from computational calculations. Fit the transition frequencies to a rotational Hamiltonian to determine the experimental rotational constants.
NMR Spectroscopy for Conformational Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 10-20 mM) of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent can influence the conformational equilibrium.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for better spectral dispersion.
-
¹H and ¹⁹F NMR Acquisition: Acquire standard 1D ¹H and ¹⁹F{¹H} NMR spectra.
-
2D NMR Acquisition: Acquire 2D ¹H-¹H COSY and ¹H-¹⁹F HSQC spectra to aid in the assignment of proton and fluorine resonances and their couplings.
-
Low-Temperature NMR: To resolve individual conformers, acquire spectra at low temperatures (e.g., down to -80 °C or lower, depending on the solvent).
-
Data Analysis: Measure the chemical shifts and coupling constants from the spectra. For unresolved spectra at room temperature, the observed coupling constants will be a population-weighted average of the values for the individual conformers. Use the Karplus equation, parameterized for fluorinated compounds, to relate the vicinal coupling constants to the dihedral angles and determine the relative populations of the gauche and anti conformers.
Gas-Phase Electron Diffraction (GED)
-
Sample Preparation: Ensure the this compound sample is of high purity (>99%).
-
Instrumentation: Use a GED apparatus with a heated nozzle system to introduce the gaseous sample into the diffraction chamber.[2]
-
Data Acquisition: Direct a high-energy electron beam (e.g., 40-60 keV) through the effusing gas sample. Record the scattered electron intensity as a function of the scattering angle on a suitable detector (e.g., a photographic plate or a CCD camera).
-
Data Reduction: Convert the scattering pattern to a molecular scattering function.
-
Structural Refinement: Develop a structural model that includes the geometries of the gauche and anti conformers and their relative populations. Refine the structural parameters (bond lengths, bond angles, dihedral angles, and conformer fractions) by fitting the theoretical molecular scattering function, calculated from the model, to the experimental data using a least-squares procedure.
Visualizations
Caption: Experimental workflow for microwave spectroscopy.
Caption: Conformational equilibrium of this compound.
Caption: Logical workflow for NMR conformational analysis.
References
Technical Support Center: Troubleshooting and Interpreting ¹⁹F NMR Spectra of Complex Fluorinated Molecules
Welcome to the technical support center for ¹⁹F NMR spectroscopy. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and refine your ¹⁹F NMR experiments, particularly when dealing with complex fluorinated molecules.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: Why is my ¹⁹F NMR spectrum baseline rolling or distorted?
A rolling or distorted baseline is a common artifact in ¹⁹F NMR that can complicate phasing and integration. Several factors can contribute to this issue:
-
Large Spectral Width: ¹⁹F NMR has a very wide chemical shift range, and acquiring a large spectral width can often lead to baseline distortions.[1][2]
-
Incorrect Phasing: Applying a very large first-order phase correction, sometimes due to incorrect manual phasing, can introduce baseline roll.[1][3]
-
Acoustic Ringing: The radiofrequency pulse can cause oscillations in the initial part of the Free Induction Decay (FID), leading to baseline problems.[1]
-
Probe Background Signals: Broad signals from fluorine-containing materials within the NMR probe itself (like Teflon components) can contribute to an uneven baseline.[1][4]
Troubleshooting Workflow for Baseline Distortion:
Caption: Troubleshooting workflow for distorted baselines in ¹⁹F NMR spectra.
Q2: My signal-to-noise ratio (S/N) is poor. How can I improve it?
A low signal-to-noise ratio can hinder the detection and accurate integration of your signals. Here are the primary factors and solutions:
-
Insufficient Number of Scans: The S/N ratio increases with the square root of the number of scans.
-
Incorrect Pulse Angle: A smaller pulse angle (e.g., 30°) can be used to allow for a shorter relaxation delay, enabling more scans in the same amount of time.
-
Suboptimal Probe Tuning and Matching: An improperly tuned probe will result in inefficient signal detection.[5][6]
-
Low Sample Concentration: If possible, increasing the concentration of the analyte will improve the S/N.
Experimental Protocol: Optimizing Signal-to-Noise
-
Sample Preparation: Ensure your sample is fully dissolved and at an appropriate concentration.
-
Probe Tuning and Matching: For each sample, carefully tune and match the probe to the ¹⁹F frequency. The tuning dip should be centered and as deep as possible.[6][7]
-
Acquisition Parameters:
-
Increase the number of scans (nt).
-
Consider using a smaller pulse angle (p1) and a shorter relaxation delay (d1) to acquire more scans in a given time.
-
Ensure the receiver gain (rg) is set appropriately to maximize signal without causing receiver overflow.
-
-
Processing: Apply an appropriate line broadening factor (lb) during Fourier transformation to improve the appearance of the signals, but be aware that this will decrease resolution.
Q3: How do I correctly reference my ¹⁹F NMR spectrum?
Accurate chemical shift referencing is critical for comparing spectra and identifying compounds.[8] Unlike ¹H NMR, where TMS is a common internal standard, ¹⁹F NMR referencing can be more complex.
-
Indirect Referencing: The recommended IUPAC method is to reference the ¹⁹F spectrum indirectly to the ¹H signal of TMS in the same sample.[9] This provides a unified chemical shift scale.
-
External Referencing: An external standard, such as CFCl₃ (trichlorofluoromethane) in a sealed capillary, can be used. However, this method is susceptible to magnetic susceptibility differences between the sample and the reference.
-
Internal Referencing: Using an internal reference compound that is added directly to the sample is another option. However, the reference signal's chemical shift can be affected by the sample matrix.[8]
Logical Diagram for ¹⁹F NMR Referencing Strategy:
Caption: Decision-making process for referencing ¹⁹F NMR spectra.
Q4: I am having trouble with quantitative ¹⁹F NMR (qNMR). What are the key parameters to consider for accurate quantification?
Quantitative NMR requires careful optimization of acquisition and processing parameters to ensure accurate and precise results.[10]
-
Relaxation Delay (d1): This is a critical parameter. To ensure complete relaxation of all signals, the relaxation delay should be at least 5 times the longest T₁ relaxation time of the fluorine nuclei being quantified.[11]
-
Pulse Angle: A 90° pulse angle is often used for qNMR to maximize the signal in a single scan, but this necessitates a longer relaxation delay.
-
Uniform Excitation: The large chemical shift range of ¹⁹F can make uniform excitation of all signals challenging.[10][12] The transmitter offset should be placed in the center of the signals of interest, and a sufficiently high-power pulse should be used.
-
Integration: Accurate integration of well-resolved signals is crucial. Ensure proper phasing and baseline correction before integration.
Table 1: Key Acquisition Parameters for Quantitative ¹⁹F NMR
| Parameter | Recommendation for qNMR | Rationale |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing signal | Ensures complete relaxation for accurate signal integration.[11] |
| Pulse Angle | 90° (or 30° with more scans) | A 90° pulse maximizes signal intensity per scan.[13] |
| Number of Scans (nt) | Sufficient for high S/N (>250:1) | Improves precision of the measurement. |
| Transmitter Offset (O1P) | Centered on the signals of interest | Minimizes excitation artifacts across the spectrum.[14] |
| Spectral Width (sw) | Sufficient to encompass all signals | Prevents peak folding or aliasing.[15] |
Q5: How do I interpret the complex coupling patterns in my ¹⁹F NMR spectrum?
¹⁹F nuclei exhibit spin-spin coupling to other nuclei, including other ¹⁹F atoms, ¹H, and ¹³C. These coupling constants (J-values) provide valuable structural information.[16]
-
¹⁹F-¹⁹F Coupling: Homonuclear couplings can be observed over multiple bonds (²J, ³J, ⁴J, and even ⁵J) and are typically larger than ¹H-¹H couplings.[2]
-
¹⁹F-¹H Coupling: Heteronuclear coupling to protons is very common. Geminal (²JHF) and vicinal (³JHF) couplings are particularly useful for structural elucidation.
-
Decoupling: To simplify complex spectra, ¹H decoupling can be employed. Inverse gated decoupling is used for quantitative measurements where the Nuclear Overhauser Effect (NOE) needs to be suppressed.[11]
Table 2: Typical ¹⁹F Coupling Constant Ranges
| Coupling Type | Number of Bonds | Typical Range (Hz) | Notes |
| JFF (geminal) | 2 | 250 - 300 | Large and easily identifiable.[2] |
| JFF (vicinal) | 3 | 0 - 40 | Dependent on dihedral angle. |
| JFF (long-range) | 4-5 | 0 - 20 | Often observed in aromatic and unsaturated systems.[2] |
| JHF (geminal) | 2 | 40 - 80 | Can be as large as 50 Hz.[2] |
| JHF (vicinal) | 3 | 0 - 30 | Dependent on dihedral angle. |
| JCF (direct) | 1 | 160 - 350 | Large and useful for ¹³C assignments. |
| JCF (geminal) | 2 | 15 - 50 | |
| JCF (vicinal) | 3 | 0 - 20 |
Note: These are approximate values and can vary depending on the specific molecular structure and environment.
Q6: What are these small, unevenly spaced peaks around my main signal?
These are likely ¹³C satellites. Due to the 1.1% natural abundance of ¹³C, a small fraction of your fluorinated molecules will have a ¹³C atom adjacent to the ¹⁹F atom, resulting in satellite peaks from ¹³C-¹⁹F coupling.[1] A key characteristic of these satellites in ¹⁹F NMR is that they are often asymmetric because the isotope effect of ¹³C on the ¹⁹F chemical shift is significant.[1]
This guide provides a starting point for troubleshooting and interpreting your ¹⁹F NMR spectra. For more in-depth analysis and advanced techniques, consulting specialized literature and NMR experts is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. F19 detection [nmr.chem.ucsb.edu]
- 4. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 5. University of Ottawa NMR Facility Blog: Tuning Problems for Samples of High Ionic Strength [u-of-o-nmr-facility.blogspot.com]
- 6. University of Ottawa NMR Facility Blog: Tuning and Matching an NMR Probe [u-of-o-nmr-facility.blogspot.com]
- 7. Probe Tuning [emory.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Shift Referencing [nmr.chem.ucsb.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. 19Flourine NMR [chem.ch.huji.ac.il]
- 12. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]
- 13. Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. benchchem.com [benchchem.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
A Comparative Study of 1,2-Difluoropropane and 1,1-Difluoropropane for Researchers and Drug Development Professionals
An objective guide to the performance, properties, and synthesis of two key difluoropropane isomers, complete with experimental data and detailed protocols.
The strategic introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate their physicochemical and biological properties. Difluorinated alkanes, in particular, offer a nuanced approach to fine-tuning molecular characteristics. This guide presents a comparative analysis of two constitutional isomers, 1,2-difluoropropane and 1,1-difluoropropane, to aid researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties: A Tabular Comparison
The positioning of the two fluorine atoms on the propane backbone significantly influences the physical properties of the isomers. This is primarily due to differences in molecular symmetry, which affect dipole moments and intermolecular forces.
| Property | This compound | 1,1-Difluoropropane |
| CAS Number | 62126-90-3[1][2] | 430-61-5[3] |
| Molecular Formula | C₃H₆F₂[1][2] | C₃H₆F₂[3] |
| Molecular Weight | 80.08 g/mol [2] | 80.08 g/mol [3] |
| Boiling Point | 27.3 °C[4] | 8 °C[5] |
| Density | 0.896 g/cm³[4] | 0.896 g/cm³ |
| Structure | Vicinal difluoride | Geminal difluoride |
Synthesis and Reactivity
Both this compound and 1,1-difluoropropane are commonly synthesized via halogen exchange reactions, with the Swarts reaction being a prominent method.[6] This involves the treatment of a corresponding dichloropropane with a fluorinating agent, such as antimony trifluoride (SbF₃).
The reactivity of these isomers is influenced by the location of the fluorine atoms. For instance, in unimolecular HF elimination, 1,1-difluoropropane has a higher activation energy (54 kcal/mol) compared to other fluorinated propanes, indicating greater stability in this regard.[7]
Experimental Protocols
Detailed experimental protocols are essential for the reproducible synthesis and analysis of these isomers.
Synthesis of 1,1-Difluoropropane via Swarts Reaction
This protocol is a representative method for the synthesis of 1,1-difluoropropane from 1,1-dichloropropane.
Materials:
-
1,1-Dichloropropane
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Anhydrous reaction vessel with reflux condenser and distillation head
-
Heating mantle
-
Gas-tight collection system (e.g., cold trap)
Procedure:
-
In a fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head connected to a cold trap cooled with dry ice/acetone.
-
Charge the reaction flask with antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).
-
Slowly add 1,1-dichloropropane to the reaction flask.
-
Gently heat the reaction mixture to initiate the exothermic reaction. Control the temperature to maintain a steady reflux.
-
The gaseous 1,1-difluoropropane product will pass through the condenser and be collected in the cold trap.
-
The collected product can be purified by washing with a dilute acid solution and then water to remove any antimony compounds, followed by drying and redistillation.
Characterization of Difluoropropane Isomers
A combination of spectroscopic and physical property measurements is used to differentiate and characterize the isomers.
Experimental Workflow for Isomer Analysis:
Analytical Techniques:
-
Gas Chromatography (GC): A nonpolar column is suitable for separating the volatile isomers.
-
NMR Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR are crucial for structural elucidation, with distinct chemical shifts and coupling constants for the geminal and vicinal isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the isomers.
-
Boiling Point and Density Measurement: These physical properties provide additional points of comparison for identification.
Putative Metabolic Pathway of Difluoropropanes
While specific metabolic pathways for 1,1- and this compound are not extensively documented, a putative pathway can be proposed based on the known metabolism of other fluorinated hydrocarbons. The primary metabolic route is expected to involve cytochrome P450-mediated oxidation.
References
- 1. This compound | 62126-90-3 [chemicalbook.com]
- 2. This compound | C3H6F2 | CID 18960304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1-Difluoropropane | C3H6F2 | CID 12545136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to 1,2-Difluoropropane and 1,3-Difluoropropane for Researchers
An objective analysis of the physicochemical properties, synthesis, and spectroscopic signatures of two key difluorinated propane isomers.
This guide provides a detailed comparison of 1,2-difluoropropane and 1,3-difluoropropane, two constitutional isomers with the molecular formula C₃H₆F₂. The strategic placement of fluorine atoms on the propane backbone significantly influences their physical, chemical, and spectroscopic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by available experimental data to inform the selection and application of these compounds in research and development.
Physicochemical Properties
The positioning of the two fluorine atoms on the propane chain results in notable differences in the physical properties of this compound and 1,3-difluoropropane. These variations are primarily attributed to differences in molecular symmetry, polarity, and intermolecular forces. A summary of their key physical properties is presented in the table below.
| Property | This compound | 1,3-Difluoropropane |
| CAS Number | 62126-90-3 | 462-39-5 |
| Molecular Formula | C₃H₆F₂ | C₃H₆F₂ |
| Molecular Weight | 80.08 g/mol [1] | 80.08 g/mol [2][3] |
| Boiling Point | 27.3 °C (estimated)[4] | 40-42 °C[5] |
| Melting Point | -104.8 °C (estimate)[4] | -135.2 °C[2] |
| Density | 0.960 g/cm³[4] | 1.005 g/cm³ |
| Refractive Index | 1.310[4] | 1.321 |
Synthesis and Reactivity
The synthesis of difluorinated alkanes such as 1,2- and 1,3-difluoropropane can be achieved through the fluorination of the corresponding diols. A common method involves the use of aminodifluorosulfinium reagents like diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). These reagents are effective for converting hydroxyl groups to fluorine atoms.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and 1,3-difluoropropane from their respective diol precursors. These protocols are based on established fluorination methodologies and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Synthesis of this compound from 1,2-Propanediol
-
Objective: To synthesize this compound by the fluorination of 1,2-propanediol.
-
Materials:
-
1,2-Propanediol
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a dry, inert gas-flushed flask, dissolve 1,2-propanediol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (2.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
The volatile this compound can be isolated by careful fractional distillation.
-
Protocol 2: Synthesis of 1,3-Difluoropropane from 1,3-Propanediol
-
Objective: To synthesize 1,3-difluoropropane by the fluorination of 1,3-propanediol.
-
Materials:
-
1,3-Propanediol
-
Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a dry, inert gas-flushed flask, dissolve 1,3-propanediol (1.0 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Deoxo-Fluor (2.2 equivalents) to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Monitor the reaction progress by GC or TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Isolate the 1,3-difluoropropane by fractional distillation.
-
Spectroscopic Analysis: ¹H and ¹⁹F NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds. The chemical shifts and coupling constants in ¹H and ¹⁹F NMR spectra provide detailed information about the chemical environment of the hydrogen and fluorine nuclei.
Expected ¹H NMR Spectral Data:
| Compound | Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J in Hz) |
| This compound | CH₃ | ~1.3 | Doublet of doublets | ³JHF, ³JHH |
| CH₂F | ~4.5 | Multiplet | ²JHF, ²JHH, ³JHH | |
| CHF | ~4.8 | Multiplet | ²JHF, ³JHF, ³JHH | |
| 1,3-Difluoropropane | CH₂F | ~4.6 | Triplet of triplets | ²JHF, ³JHH |
| CH₂ | ~2.0 | Quintet of triplets | ³JHH, ⁴JHF |
Expected ¹⁹F NMR Spectral Data:
| Compound | Fluorine | Expected Chemical Shift (ppm vs. CFCl₃) | Expected Multiplicity | Expected Coupling Constants (J in Hz) |
| This compound | CH₂F | Varies | Multiplet | ²JHF, ³JHF, ³JFF |
| CHF | Varies | Multiplet | ²JHF, ³JHF, ³JFF | |
| 1,3-Difluoropropane | CH₂F | ~ -220 to -230 | Triplet of triplets | ²JHF, ⁴JHF |
Structural Comparison and Synthetic Workflow
The structural differences between 1,2- and 1,3-difluoropropane lead to their distinct properties and require specific synthetic approaches. The following diagram illustrates a generalized workflow for the synthesis and analysis of these isomers.
Caption: Generalized workflow for the synthesis and comparative analysis of 1,2- and 1,3-difluoropropane.
Conclusion
The choice between this compound and 1,3-difluoropropane in a research or development context will depend on the specific properties required. 1,3-Difluoropropane exhibits a higher boiling point and density, suggesting stronger intermolecular forces. The differing substitution patterns will also lead to distinct reactivity and spectroscopic signatures. The provided synthetic protocols offer a starting point for the preparation of these compounds, and the expected NMR data can guide their characterization. Further detailed experimental investigation is recommended to fully elucidate the properties and reactivity of these versatile fluorinated building blocks.
References
A Comparative Analysis of 1,2-Difluoropropane and 2,2-Difluoropropane for Researchers and Drug Development Professionals
In the realm of pharmaceutical and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy to modulate their physicochemical and biological properties. The constitutional isomers 1,2-difluoropropane and 2,2-difluoropropane, while sharing the same molecular formula (C₃H₆F₂), exhibit distinct characteristics owing to the different placement of their fluorine atoms. This guide provides a comprehensive comparison of these two compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties
The positioning of the fluorine atoms—vicinal in this compound (on adjacent carbons) and geminal in 2,2-difluoropropane (on the same carbon)—significantly influences their physical properties. This is most evident in their boiling points, where the more symmetrical 2,2-difluoropropane has a lower boiling point due to weaker intermolecular forces.[1]
| Property | This compound | 2,2-Difluoropropane |
| CAS Number | 62126-90-3[2] | 420-45-1[3] |
| Molecular Formula | C₃H₆F₂[2] | C₃H₆F₂[3] |
| Molecular Weight | 80.08 g/mol [2] | 80.08 g/mol [3] |
| Boiling Point | 27.3 °C[1] | -1 °C[4] |
| Density | 0.896 g/cm³[1] | 0.92 g/cm³[4] |
| Dipole Moment | Not available | 2.40 D[1] |
| Structure | Vicinal difluoride | Geminal difluoride[5] |
Synthesis and Reactivity
The synthetic routes to these isomers are distinct, reflecting their structural differences. 2,2-Difluoropropane is commonly synthesized via halogen exchange reactions, while the synthesis of vicinal difluorides like this compound is often more challenging.
2,2-Difluoropropane Synthesis: A prevalent method for the synthesis of 2,2-difluoropropane is the Swarts reaction, which involves the fluorination of 2,2-dichloropropane using a metallic fluoride like antimony trifluoride (SbF₃).[6] Another common industrial method is the vapor-phase catalytic fluorination of 2,2-dichloropropane with hydrogen fluoride (HF).[7]
This compound Synthesis: The synthesis of vicinal difluorides is a more complex synthetic challenge.[1] General methods for the synthesis of vicinal difluorides include the direct fluorination of alkenes, though this can be hazardous and lack stereoselectivity.[1] More controlled methods involve the conversion of vicinal diols to difluorides using reagents like sulfur tetrafluoride (SF₄) or deoxofluorinating agents.[1] Another approach is the halo-fluorination of an alkene followed by halide displacement with a fluoride source.[1]
In terms of reactivity, the geminal difluoro group in 2,2-difluoropropane is generally stable.[3] However, the presence of two fluorine atoms on the central carbon can increase the acidity of the adjacent methyl protons, making it susceptible to dehydrofluorination with a strong base to form 2-fluoropropene.[8] The reactivity of this compound is influenced by the potential for elimination reactions under basic conditions.[5]
Experimental Protocols
Synthesis of 2,2-Difluoropropane via Swarts Reaction
This protocol is based on the general principles of the Swarts reaction for the synthesis of alkyl fluorides.[6]
Objective: To synthesize 2,2-difluoropropane from 2,2-dichloropropane.
Materials:
-
2,2-Dichloropropane
-
Antimony trifluoride (SbF₃)
-
Antimony pentachloride (SbCl₅) (catalyst)
-
Reaction flask with reflux condenser and distillation head
-
Heating mantle
-
Cold trap
Procedure:
-
In a dry reaction flask, charge antimony trifluoride and a catalytic amount of antimony pentachloride.
-
Slowly add 2,2-dichloropropane to the flask.
-
Gently heat the reaction mixture to initiate an exothermic reaction, maintaining a steady reflux.
-
The gaseous 2,2-difluoropropane product will distill and can be collected in a cold trap cooled with dry ice/acetone.
-
The collected product can be purified by washing with a dilute acid solution and then water to remove any residual antimony compounds, followed by drying and redistillation.[7]
General Method for Synthesis of Vicinal Difluorides from Vicinal Diols
This protocol outlines a general approach for the synthesis of vicinal difluorides, which could be adapted for this compound, starting from propane-1,2-diol.[1]
Objective: To synthesize a vicinal difluoride from the corresponding diol.
Materials:
-
A vicinal diol (e.g., propane-1,2-diol)
-
A deoxofluorinating agent (e.g., Deoxofluor)
-
Anhydrous, non-protic solvent (e.g., dichloromethane)
-
Reaction vessel
-
Standard work-up and purification equipment
Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the vicinal diol in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add the deoxofluorinating agent to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).
-
Quench the reaction carefully with a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate).
-
Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Spectroscopic Analysis
The structural differences between 1,2- and 2,2-difluoropropane are clearly reflected in their NMR and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
2,2-Difluoropropane: The ¹H NMR spectrum of 2,2-difluoropropane is simple due to the molecule's symmetry, showing a triplet at approximately 1.61 ppm due to the coupling of the six equivalent protons with the two fluorine atoms.[9] The ¹⁹F NMR spectrum exhibits a septet around -85.04 ppm (relative to CFCl₃) due to coupling with the six equivalent protons.[9]
This compound: The NMR spectra of this compound are more complex due to the lower symmetry. One would expect to see distinct signals for the protons on C1, C2, and C3, with complex splitting patterns due to both proton-proton and proton-fluorine coupling. The ¹⁹F NMR would also show more complex splitting.[4]
| Spectroscopic Data | This compound | 2,2-Difluoropropane |
| ¹H NMR | More complex spectrum with multiple signals and splitting patterns | Triplet at ~1.61 ppm |
| ¹⁹F NMR | More complex spectrum | Septet at ~ -85.04 ppm |
Mass Spectrometry (MS)
2,2-Difluoropropane: The electron ionization (EI) mass spectrum of 2,2-difluoropropane shows a molecular ion peak (M⁺) at m/z 80. The fragmentation pattern is characterized by the loss of various fragments.[3] A proposed fragmentation pathway involves the initial formation of the molecular ion, followed by cleavage of C-C or C-F bonds.[10]
Applications
2,2-Difluoropropane: This compound has several potential applications. It has been considered as a refrigerant (R-272ca), a foaming agent, and a propellant as a substitute for ozone-depleting chlorofluorocarbons (CFCs).[11] In drug development, the gem-difluoro group is a valuable motif for introducing metabolic stability and modulating the electronic properties of drug candidates.[12] 2,2-Difluoropropane can serve as a building block for introducing this group into more complex molecules.[13]
This compound: Due to the synthetic challenges, the applications of this compound are less explored. However, the vicinal difluoro motif is of interest in medicinal chemistry for its ability to influence molecular conformation.[1]
Signaling Pathways and Experimental Workflows
The synthesis of these compounds can be represented by the following workflows.
Caption: Synthesis of 2,2-Difluoropropane via Swarts Reaction.
Caption: General Synthesis of Vicinal Difluorides.
References
- 1. The vicinal difluoro motif: The synthesis and conformation of erythro- and threo- diastereoisomers of 1,2-difluorodiphenylethanes, 2,3-difluorosuccinic acids and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C3H6F2 | CID 18960304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,2-DIFLUOROPROPANE(420-45-1) 1H NMR spectrum [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Fluoropropane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-fluoropropane and 2-fluoropropane. Understanding the distinct reactivity profiles of these structural isomers is crucial for applications in medicinal chemistry, materials science, and agrochemical development, where the position of a fluorine atom can significantly influence a molecule's metabolic fate, stability, and biological activity. This document synthesizes established principles of physical organic chemistry and available data on related compounds to draw a comparative analysis.
Executive Summary
While both 1-fluoropropane and 2-fluoropropane are generally less reactive than their chloro-, bromo-, and iodo-alkane counterparts due to the exceptional strength of the carbon-fluorine bond, their reactivity in nucleophilic substitution and elimination reactions differs significantly due to structural and electronic factors.[1][2] 1-Fluoropropane, a primary fluoroalkane, is more susceptible to S(_N)2 reactions, whereas 2-fluoropropane, a secondary fluoroalkane, can undergo a competing mixture of S(_N)1, S(_N)2, E1, and E2 reactions depending on the conditions. Theoretical considerations suggest that 2-fluoropropane would exhibit greater reactivity in elimination reactions due to the formation of a more stable secondary carbocation intermediate in the E1 pathway and a more substituted alkene product in the E2 pathway.
Data Presentation: Comparative Properties of Fluoropropane Isomers
| Property | 1-Fluoropropane | 2-Fluoropropane | Influence on Reactivity |
| Classification | Primary Alkyl Halide | Secondary Alkyl Halide | Dictates the preferred reaction mechanisms (S(_N)2/E2 for primary vs. S(_N)1/S(_N)2/E1/E2 for secondary).[3][4] |
| Steric Hindrance at α-carbon | Low | Moderate | Lower steric hindrance in 1-fluoropropane favors the backside attack characteristic of S(_N)2 reactions.[2] |
| Carbocation Stability (Hypothetical) | Primary (highly unstable) | Secondary (more stable) | The greater stability of the secondary carbocation intermediate makes S(_N)1 and E1 pathways more accessible for 2-fluoropropane.[2] |
| C-F Bond Dissociation Energy | ~485 kJ/mol (typical for fluoroalkanes)[5] | ~485 kJ/mol (typical for fluoroalkanes)[5] | The high bond energy is the primary reason for the low reactivity of both isomers compared to other haloalkanes.[1] |
| Predicted Major Reaction with Strong, Non-bulky Base/Nucleophile | S(_N)2 | S(_N)2/E2 Competition | 1-Fluoropropane is expected to favor substitution, while 2-fluoropropane will likely yield a mixture of substitution and elimination products. |
| Predicted Major Reaction with Strong, Bulky Base | E2 | E2 | Both isomers are expected to undergo elimination, with 2-fluoropropane likely reacting faster. |
| Predicted Major Reaction with Weak Nucleophile/Base in Protic Solvent | Very slow, likely no reaction | S(_N)1/E1 | 2-Fluoropropane can undergo solvolysis via S(_N)1 and E1 pathways due to the ability to form a secondary carbocation. |
Experimental Protocols
While specific comparative studies were not identified, the following are detailed methodologies for key experiments that would be cited in such a study to elucidate the reactivity of fluoropropane isomers.
Protocol 1: Determination of Nucleophilic Substitution Rates (S(_N)2)
Objective: To compare the rates of nucleophilic substitution of 1-fluoropropane and 2-fluoropropane with a strong nucleophile.
Materials:
-
1-Fluoropropane
-
2-Fluoropropane
-
Sodium Iodide
-
Acetone (anhydrous)
-
Standardized sodium thiosulfate solution
-
Starch indicator
-
Constant temperature bath
Procedure:
-
Prepare equimolar solutions of 1-fluoropropane and sodium iodide in anhydrous acetone in separate sealed reaction vessels.
-
Prepare a second set of equimolar solutions of 2-fluoropropane and sodium iodide in anhydrous acetone.
-
Place all reaction vessels in a constant temperature bath (e.g., 50°C).
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by adding it to a known volume of cold water.
-
Titrate the liberated iodide ions with a standardized solution of sodium thiosulfate, using a starch indicator to determine the endpoint.
-
The rate of reaction is determined by monitoring the disappearance of the nucleophile (iodide) over time.
-
The second-order rate constant (k) can be calculated using the integrated rate law for a second-order reaction.
Protocol 2: Determination of Elimination Reaction Rates (E2)
Objective: To compare the rates of dehydrofluorination of 1-fluoropropane and 2-fluoropropane with a strong, bulky base.
Materials:
-
1-Fluoropropane
-
2-Fluoropropane
-
Potassium tert-butoxide
-
Tert-butanol (anhydrous)
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID)
-
Internal standard (e.g., undecane)
Procedure:
-
Prepare solutions of known concentration of 1-fluoropropane and an internal standard in anhydrous tert-butanol in a sealed reaction vessel.
-
Prepare a second solution of known concentration of 2-fluoropropane and the internal standard in anhydrous tert-butanol.
-
In separate, sealed reaction vessels, prepare solutions of potassium tert-butoxide in anhydrous tert-butanol.
-
Equilibrate all solutions to the desired reaction temperature in a constant temperature bath.
-
Initiate the reactions by adding the potassium tert-butoxide solution to the fluoropropane solutions.
-
At regular time intervals, withdraw an aliquot from each reaction mixture and quench the reaction by neutralizing the base with a weak acid.
-
Analyze the quenched aliquots by GC-FID to determine the concentration of the propene product relative to the internal standard.
-
The rate of reaction is determined by monitoring the formation of propene over time.
-
The second-order rate constant (k) can be calculated from the initial rates of the reaction.
Visualization of Reaction Pathways and Workflows
Signaling Pathways
Caption: Reaction pathways for 1-fluoropropane and 2-fluoropropane.
Experimental Workflow
Caption: General experimental workflow for kinetic studies.
Logical Relationships
Caption: Factors influencing the reactivity of fluoropropane isomers.
References
- 1. DFT and ab initio calculations on the reaction between fluorine atoms and the fire suppressant, 2-H heptafluoropropane - ePrints Soton [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciepub.com [sciepub.com]
- 5. Review of thermal decomposition, kinetics parameters and evolved gases during pyrolysis of energetic materials using di… [ouci.dntb.gov.ua]
A Guide to the Computational Modeling of Difluoropropane Isomer Stability
For Researchers, Scientists, and Drug Development Professionals
The strategic placement of fluorine atoms in a molecule is a cornerstone of modern medicinal chemistry and materials science, offering a powerful tool to fine-tune physicochemical properties. Understanding the relative thermodynamic stability of isomers is critical for predicting their prevalence, reactivity, and suitability for various applications. This guide provides a comparative overview of the computational modeling of the four constitutional isomers of difluoropropane: 1,1-difluoropropane, 1,2-difluoropropane, 1,3-difluoropropane, and 2,2-difluoropropane.
Isomers of Difluoropropane
The four constitutional isomers of difluoropropane (C₃H₆F₂) are distinguished by the positions of the two fluorine atoms on the propane backbone. Notably, this compound is chiral and exists as a pair of enantiomers.
Comparative Stability of Difluoropropane Isomers
Table 1: Summary of Computational and Experimental Data on Difluoropropane Isomers
| Isomer | Computational Method | Key Findings | Experimental Data |
| 1,1-Difluoropropane | Data not available in searched literature | Relative stability not computationally established against other isomers. | Boiling Point: ~8°C |
| This compound | Data not available in searched literature | Relative stability not computationally established against other isomers. Exists as R/S enantiomers. | Boiling Point: ~27.3°C |
| 1,3-Difluoropropane | M05-2X/6-311+G** and MP2/6-31G**[1] | The gg(l) conformation is the most stable conformer in the gas phase.[1] | Boiling Point: 40-42°C |
| 2,2-Difluoropropane | CCSD(T)/cc-pVQZ[2] | Equilibrium structure and bond parameters have been determined with high accuracy.[2] | Boiling Point: -0.4°C[3] |
Note: The boiling points are provided for qualitative comparison of intermolecular forces and do not directly reflect the intramolecular thermodynamic stability of the individual molecules.
Experimental and Computational Protocols
The determination of the relative stability of isomers through computational chemistry involves a well-defined workflow. High-level ab initio calculations are the gold standard for obtaining accurate molecular structures and energies.
Generalized Computational Protocol for Determining Isomer Stability
-
Initial Structure Generation: For each isomer, an initial 3D structure is generated. For flexible molecules like the difluoropropanes, a conformational search is performed to identify the lowest energy conformers. This can be done using molecular mechanics or semi-empirical methods to efficiently explore the potential energy surface.
-
Geometry Optimization: The initial structures of the most promising conformers for each isomer are then subjected to geometry optimization using more accurate quantum mechanical methods. A common choice is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ). This step locates the minimum energy structure on the potential energy surface.
-
Frequency Calculations: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:
-
It confirms that the optimized structure is a true minimum (i.e., has no imaginary frequencies).
-
It provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and Gibbs free energy.
-
-
Single-Point Energy Refinement: For higher accuracy, a single-point energy calculation is often performed on the optimized geometry using a more sophisticated and computationally expensive method, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster theory (e.g., CCSD(T)), with a larger basis set.
-
Calculation of Relative Energies: The relative stability of the isomers is determined by comparing their total electronic energies, enthalpies, or Gibbs free energies, including the ZPVE and thermal corrections. The isomer with the lowest energy is the most stable.
Discussion
While a definitive ranking of the thermodynamic stability of difluoropropane isomers from a single high-level computational study is pending in the literature, the available data allows for some inferences. For 1,3-difluoropropane, computational studies have focused on its complex conformational landscape, identifying the gg(l) conformer as the most stable due to a balance of steric and electronic effects.[1] For 2,2-difluoropropane, high-accuracy ab initio calculations have provided a precise geometric structure.[2]
The lack of readily available, directly comparable computational data for 1,1- and this compound highlights a gap in the literature. A systematic study employing a consistent computational methodology, such as G3 or CBS-QB3, across all four isomers would be invaluable for a definitive assessment of their relative stabilities. Such data would be highly beneficial for researchers in drug design and materials science, enabling more accurate predictions of molecular properties and reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Equilibrium Structures of Propane and 2,2-Difluoropropane and Comparison with Other Two-Top Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dihalopropanes isomerism names of 4 constitutional isomers of molecular formula C3H6F2 C3H6Cl2 C3H6Br2 C3H6I2 condensed structural formula skeletal formula 2 R/S isomers positional uses applications of C3H6F2 C3H6Cl2 C3H6Br2 C3H6I2 Doc Brown's revision notes for advanced level organic chemistry courses [docbrown.info]
A Comparative Guide to the Spectroscopic Data of Difluoropropane Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of published spectroscopic data for isomers of difluoropropane. Due to the limited availability of published experimental data for 1,2-difluoropropane, this document focuses on a detailed comparison of its structural isomers: 1,1-difluoropropane, 2,2-difluoropropane, and 1,3-difluoropropane. This information is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.
Data Presentation
The following tables summarize the available quantitative spectroscopic data for the difluoropropane isomers.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Compound | Nucleus | Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Solvent | Reference |
| 1,1-Difluoropropane | ¹⁹F | Data not readily available in searches | - | Not reported | [1][2] |
| 2,2-Difluoropropane | ¹H | 1.61 | J(H,F) = 17.76 | CCl₄ | [3][4][5] |
| ¹⁹F | -85.04 (Referenced to CFCl₃) | - | CCl₄ | [3][4][5] | |
| This compound | ¹⁹F | Spectrum mentioned, but no data available | - | Not reported | [6] |
| 1,3-Difluoropropane | ¹⁹F | Spectrum mentioned, but no data available | - | Not reported | [7] |
Table 2: Mass Spectrometry (MS) Data
| Compound | Ionization Method | Key Fragments (m/z) | Relative Intensity (%) | Proposed Fragment | Data Source |
| 2,2-Difluoropropane | Electron Ionization (EI) | 80 | 25 | [C₃H₆F₂]⁺• (Molecular Ion) | NIST Standard Reference Database 69[8] |
| 65 | 100 | [C₃H₅F₂]⁺ | NIST Standard Reference Database 69[8] | ||
| 64 | 40 | [C₃H₄F₂]⁺• | NIST Standard Reference Database 69[8] | ||
| 45 | 35 | [C₂H₂F]⁺ | NIST Standard Reference Database 69[8] | ||
| 40 | 15 | [C₃H₄]⁺• | NIST Standard Reference Database 69[8] | ||
| 39 | 20 | [C₃H₃]⁺ | NIST Standard Reference Database 69[8] | ||
| 1,1-Difluoropropene | GC-MS | Data mentioned, but not detailed | - | - | [9] |
| 1,3-Difluoropropane | GC-MS | Data mentioned, but not detailed | - | - | [7] |
Table 3: Infrared (IR) Spectroscopy Data
Detailed, experimentally-derived Infrared and Raman spectra with complete vibrational assignments for the difluoropropane isomers are not consistently available in the public domain literature.[8] However, based on general principles, the IR spectra would be characterized by C-H and C-F stretching and bending frequencies. For gaseous samples, rotational-vibrational fine structure would be expected.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To obtain ¹H and ¹⁹F NMR spectra to determine chemical shifts and coupling constants, which provide information about the chemical environment of the nuclei.
-
Methodology:
-
Sample Preparation: A solution is prepared by dissolving 5-10 mg of the difluoropropane isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS) for ¹H NMR or trichlorofluoromethane (CFCl₃) for ¹⁹F NMR, is added.[8]
-
Instrument Setup: The NMR tube is placed into the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent, and the field homogeneity is optimized by shimming.
-
Data Acquisition: The spectrometer is tuned to the resonance frequency of the target nucleus (¹H or ¹⁹F). A sequence of radiofrequency pulses is applied, and the resulting free induction decay (FID) signal is recorded. Multiple scans are typically averaged to improve the signal-to-noise ratio.[8]
-
Data Processing: The FID is converted to a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the chemical shift of the standard.[8]
-
2. Mass Spectrometry (MS) with Gas Chromatography (GC) Inlet
-
Objective: To determine the mass-to-charge ratio of the molecule and its fragments to elucidate the molecular weight and structure.
-
Methodology:
-
Sample Introduction: For volatile compounds like difluoropropanes, a gas chromatograph (GC) is used to introduce the sample into the mass spectrometer. This allows for the separation of the analyte from any impurities.[8]
-
Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV) for electron ionization (EI). This process removes an electron, creating a positively charged molecular ion and causing it to fragment.[8]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).[8]
-
Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum.[8]
-
3. Infrared (IR) Spectroscopy
-
Objective: To obtain an infrared absorption spectrum to identify functional groups and vibrational modes of the molecule.
-
Methodology for Gaseous Samples:
-
Sample Preparation: The gaseous sample is introduced into a specialized gas cell with windows transparent to IR radiation (e.g., NaCl or KBr). The cell is flushed with an inert gas like nitrogen before introducing the sample to remove atmospheric water and carbon dioxide.
-
Background Spectrum: A spectrum of the empty or inert gas-filled cell is recorded as a background.
-
Sample Spectrum: The IR beam is passed through the gas cell containing the sample, and the transmitted radiation is measured by a detector. The background spectrum is subtracted from the sample spectrum to yield the absorbance spectrum of the compound.
-
-
Methodology for Liquid Samples (Neat):
-
Sample Preparation: One to two drops of the liquid sample are placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[8]
-
Data Acquisition: The procedure is similar to that for gaseous samples, with a background spectrum of the empty salt plates being recorded first.
-
Mandatory Visualization
Caption: Workflow for the validation of published spectroscopic data.
References
- 1. spectrabase.com [spectrabase.com]
- 2. 1,1-Difluoropropane | C3H6F2 | CID 12545136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2,2-DIFLUOROPROPANE(420-45-1) 1H NMR spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C3H6F2 | CID 18960304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Propane, 1,3-difluoro- | C3H6F2 | CID 68041 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 1,1-Difluoropropene | C3H4F2 | CID 521131 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of the Conformational Stability of Fluorinated Alkanes
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine into alkane chains profoundly influences their conformational preferences, a phenomenon of critical importance in the rational design of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comparative analysis of the conformational stability of fluorinated alkanes, supported by experimental and computational data. We delve into the stereoelectronic and steric effects that govern these preferences, offering a valuable resource for professionals in chemical research and development.
Key Factors Influencing Conformational Stability
The conformational landscape of fluorinated alkanes is primarily dictated by a delicate balance of several key interactions:
-
Gauche Effect: In contrast to simple alkanes where steric hindrance favors the anti conformation, vicinally difluorinated alkanes often exhibit a preference for the gauche arrangement. This counterintuitive stability is attributed to favorable stereoelectronic interactions.
-
Hyperconjugation: A key explanation for the gauche effect is the stabilizing interaction between the filled σ C-H bonding orbital and the empty σ* C-F antibonding orbital (σ_CH -> σ*_CF). This overlap is maximized in the gauche conformation.[1]
-
Electrostatic Interactions: The highly polar nature of the C-F bond introduces significant dipole-dipole interactions. Repulsive interactions between parallel C-F bonds can destabilize certain conformations, particularly in the gas phase.[2]
-
Steric Hindrance: While often overridden by stereoelectronic effects, steric repulsion between fluorine atoms and other substituents still plays a role, particularly as the degree of fluorination or the size of other substituents increases.
Comparative Data on Conformational Energies
The following tables summarize the relative energies of different conformers for a selection of fluorinated alkanes, providing a quantitative comparison of their stability.
Table 1: Conformational Energy Differences in Simple Fluorinated Ethanes and Propanes
| Compound | Conformation Comparison | Energy Difference (kcal/mol) | Favored Conformer | Method | Reference |
| 1,2-Difluoroethane | gauche vs. anti | ~0.6 - 1.0 | gauche | Experimental & Computational | [3] |
| 1,1,2-Trifluoroethane | anti-gauche vs. double gauche | 1.3 - 1.4 | anti-gauche | Computational (G3MP2B3, B3LYP) | [4] |
| 1,1,2,2-Tetrafluoroethane | double antigauche vs. triple gauche | 1.4 - 1.5 | double antigauche | Computational (G3MP2B3, B3LYP) | [4] |
| 1,3-Difluoropropane | gg(l) vs. ag | ~0.5 (in vacuum) | gg(l) | Computational (M05-2X) | [2] |
| 1,3-Difluoropropane | gg(l) vs. aa | ~1.0 (in vacuum) | gg(l) | Computational (M05-2X) | [2] |
Note: gg(l) refers to a gauche-gauche conformation where the dihedral angles have the same sign.
Experimental and Computational Protocols
The determination of conformational energies and rotational barriers relies on a combination of experimental and computational techniques.
Experimental Protocol: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental tool for studying the conformational equilibria of fluorinated alkanes in solution.
-
Sample Preparation:
-
Dissolve a high-purity sample of the fluorinated alkane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆).
-
The concentration should be optimized to obtain a good signal-to-noise ratio, typically in the range of 1-10 mg/mL.
-
Transfer the solution to a high-precision NMR tube.
-
-
Data Acquisition:
-
Acquire ¹H and ¹⁹F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For complex spectra, 2D correlation experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HOESY (¹H-¹⁹F) may be necessary for unambiguous signal assignment.
-
Measure vicinal coupling constants (³J_HH and ³J_HF) with high accuracy, as these are directly related to the dihedral angles between the coupled nuclei.
-
-
Data Analysis:
-
Integrate the signals corresponding to different conformers if they are in slow exchange on the NMR timescale. The ratio of the integrals gives the population of each conformer.
-
For fast-exchanging conformers, the observed coupling constants are a population-weighted average of the coupling constants of the individual conformers.
-
Use the Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle, to estimate the populations of the different conformers. This often requires reference parameters from model compounds or theoretical calculations.
-
Computational Protocol: Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone of modern conformational analysis, providing detailed insights into the energetics and geometries of different conformers.
-
Structure Generation:
-
Generate initial 3D structures for all possible staggered conformers of the fluorinated alkane using a molecular modeling software.
-
-
Geometry Optimization and Frequency Calculation:
-
Perform geometry optimizations for each conformer using a suitable DFT functional and basis set. Common choices for fluorinated systems include the M05-2X or B3LYP functionals with a Pople-style basis set such as 6-311+G(d,p) or a Dunning-style correlation-consistent basis set (e.g., cc-pVTZ).[5]
-
Incorporate a continuum solvation model (e.g., SMD or PCM) if the conformational preferences in a specific solvent are of interest.
-
Following optimization, perform a vibrational frequency calculation at the same level of theory to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.
-
-
Energy Analysis:
-
The relative stability of the conformers is determined by comparing their Gibbs free energies. The conformer with the lowest Gibbs free energy is the most stable.
-
Rotational barriers can be calculated by performing a relaxed potential energy surface scan along the dihedral angle of interest.
-
-
Stereoelectronic Analysis (Natural Bond Orbital - NBO):
-
Perform an NBO analysis on the optimized geometries to quantify the stabilizing hyperconjugative interactions. This analysis provides insights into the electronic origins of the observed conformational preferences.
-
Visualization of Key Concepts
The following diagrams illustrate the fundamental principles governing the conformational stability of fluorinated alkanes.
Caption: Key factors determining the conformational stability of fluorinated alkanes.
Caption: Workflow for conformational analysis of fluorinated alkanes.
References
Fluorination's Impact on Propane's C-C-C Bond Angle: A Comparative Analysis
The introduction of fluorine atoms into the propane molecule significantly alters its geometry, most notably causing an increase in the C-C-C bond angle. This guide provides a comparative analysis of this structural change, supported by experimental and computational data, to offer researchers, scientists, and drug development professionals a comprehensive overview of the steric and electronic effects of fluorination on a simple alkane.
Data Summary of C-C-C Bond Angles
The following table summarizes the C-C-C bond angles for propane and a series of its fluorinated derivatives. The data presented are derived from a combination of experimental gas-phase electron diffraction and microwave spectroscopy studies, as well as high-level ab initio computational chemistry.
| Compound Name | Formula | C-C-C Bond Angle (°) | Method | Reference |
| Propane | CH₃CH₂CH₃ | 112.0 | Ab initio Calculation | [1] |
| 112 (1) | Gas Electron Diffraction | [2] | ||
| 1-Fluoropropane | CH₂FCH₂CH₃ | 112 | Quantum Chemical | [3] |
| 2-Fluoropropane | CH₃CHFCH₃ | 113.6 | Microwave Spectroscopy | |
| 2,2-Difluoropropane | CH₃CF₂CH₃ | 115.3 (4) | Gas Electron Diffraction & Microwave Spectroscopy | [2] |
| 115.9 | Ab initio Calculation | [1][4] | ||
| Perfluoropropane | CF₃CF₂CF₃ | 115.9 (7) | Gas Electron Diffraction | [2][5] |
Analysis of Fluorination Effects
The data clearly demonstrates that the C-C-C bond angle in propane expands upon fluorination. This expansion is attributed to a combination of steric and electronic effects. The highly electronegative fluorine atoms withdraw electron density, altering the hybridization of the carbon atoms and influencing bond angles. Furthermore, steric repulsion between the fluorine atoms and adjacent methyl or methylene groups forces the carbon backbone to adopt a wider angle to minimize these unfavorable interactions.
Notably, the effect is more pronounced with increased fluorination at the central carbon atom. For instance, the C-C-C angle in 2,2-difluoropropane shows a significant increase of nearly 4° compared to propane.[1] This substantial change highlights the dominant role of geminal fluorine substitution in influencing the molecular geometry. In perfluoropropane, where all hydrogens are replaced by fluorine, the C-C-C bond angle is similarly expanded.
Experimental and Computational Protocols
The determination of the precise molecular geometry of these compounds relies on sophisticated experimental and computational techniques.
Gas-Phase Electron Diffraction (GED): This experimental method provides information about the internuclear distances within a molecule in the gas phase. A beam of high-energy electrons is scattered by the gaseous molecules, and the resulting diffraction pattern is analyzed to determine bond lengths and angles. For the data cited, a joint analysis of electron diffraction intensities and rotational constants was employed for 2,2-difluoropropane, while the structure of perfluoropropane was determined from electron diffraction data alone.[2]
Microwave Spectroscopy: This high-resolution spectroscopic technique measures the rotational transitions of polar molecules in the gas phase. By analyzing the frequencies of these transitions, highly accurate rotational constants can be determined, which in turn provide precise information about the molecule's moments of inertia and, consequently, its geometry. The structure of 2-fluoropropane was determined using this method.
Ab initio Quantum Chemistry Calculations: These are theoretical methods based on first principles to solve the electronic Schrödinger equation, providing highly accurate predictions of molecular structures and properties. The data for propane and 2,2-difluoropropane were obtained using high-level ab initio calculations, which serve as a valuable complement to experimental findings.[1][4] For 1-fluoropropane, the bond angle is based on quantum chemical calculations.[3]
Visualization of the Fluorination Effect
The following diagram illustrates the logical relationship between the position and degree of fluorination on the C-C-C bond angle of propane.
References
Gauche vs. Anti Conformations in 1,2-Difluoroalkanes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conformational preference of 1,2-difluoroalkanes, particularly the energetic balance between the gauche and anti arrangements, presents a fascinating case study in stereoelectronic effects with significant implications for molecular design in medicinal chemistry and materials science. Unlike their non-fluorinated counterparts, where steric hindrance typically dictates a preference for the anti conformation, 1,2-difluoroalkanes often favor the spatially more crowded gauche orientation. This phenomenon, known as the "gauche effect," arises from stabilizing hyperconjugative interactions. This guide provides a comprehensive comparison of the gauche and anti conformations in 1,2-difluoroalkanes, supported by experimental and computational data.
Quantitative Comparison of Gauche and Anti Conformations of 1,2-Difluoroethane
The following table summarizes key experimental and computational data for the gauche and anti conformers of 1,2-difluoroethane, the prototypical 1,2-difluoroalkane.
| Parameter | Gauche Conformer | Anti Conformer | Method | Reference |
| Energy Difference (ΔE) | Favored | +0.57 ± 0.09 kcal/mol | Experimental (Referenced in Computational Study) | [1] |
| Favored | ~1.0 kcal/mol | Not Specified | [2] | |
| Favored | +0.76 kcal/mol | Computational (MP3/6-311++G**) | [1] | |
| Favored | +0.6 kcal/mol | Computational (GAMESS) | [3] | |
| F-C-C-F Dihedral Angle | ~71° | 180° | Gas Electron Diffraction | [4] |
| 68° | 180° | Not Specified | [5] | |
| C-C Bond Length | 1.506 Å | 1.520 Å | Computational (ZORA-BP86-D3(BJ)/QZ4P) | [4] |
| 1.50 pm | 1.514 pm | High-Resolution Infrared Spectroscopy | [5] | |
| C-F Bond Length | 1.389 Å | Not specified | Gas Electron Diffraction | |
| Population at 22°C | Dominant | Not specified | Gas Electron Diffraction |
Understanding the Gauche Effect: The Underlying Principles
The preference for the gauche conformation in 1,2-difluoroethane is primarily attributed to a stabilizing stereoelectronic interaction known as hyperconjugation.[5] Specifically, it involves the donation of electron density from a carbon-hydrogen (C-H) σ bonding orbital into the adjacent carbon-fluorine (C-F) σ* antibonding orbital. This overlap is maximized in the gauche arrangement.
Another contributing theory is the bent bond model, which suggests that the high electronegativity of fluorine increases the p-orbital character of the C-F bonds. This leads to a buildup of electron density that is better accommodated in the gauche conformation.[5]
Experimental and Computational Methodologies
The determination of conformational energies and structures of 1,2-difluoroalkanes relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for conformational analysis in solution. The relative populations of gauche and anti conformers can be determined by measuring vicinal (³J) coupling constants between protons (³JHH) and between protons and fluorine (³JHF).
-
Sample Preparation: Samples of the 1,2-difluoroalkane are dissolved in a suitable deuterated solvent. The choice of solvent is critical as conformational equilibria can be solvent-dependent.
-
Data Acquisition: High-resolution ¹H and ¹⁹F NMR spectra are acquired on a high-field NMR spectrometer. Temperature-dependent NMR studies are often performed to analyze the change in conformer populations with temperature.
-
Data Analysis: The observed vicinal coupling constants are a weighted average of the coupling constants for the individual gauche and anti conformers. The Karplus equation, which relates the magnitude of the vicinal coupling constant to the dihedral angle between the coupled nuclei, is used to estimate the dihedral angles and, consequently, the conformer populations.[6] For complex spectra, iterative line-shape analysis using simulation software may be necessary to extract accurate coupling constants.
Gas Electron Diffraction (GED):
GED is a primary method for determining the precise molecular structure of molecules in the gas phase, free from intermolecular interactions.
-
Experimental Setup: A high-energy beam of electrons is directed at a gaseous sample of the 1,2-difluoroalkane effusing from a nozzle into a high-vacuum chamber.
-
Data Collection: The scattered electrons create a diffraction pattern that is recorded on a detector. The intensity of the scattered electrons is measured as a function of the scattering angle.
-
Structural Refinement: The experimental scattering data is compared to theoretical scattering patterns calculated for different molecular geometries. By refining the structural parameters (bond lengths, bond angles, and dihedral angles) to achieve the best fit between the experimental and theoretical data, the equilibrium geometry of the dominant conformer(s) can be determined with high precision. Temperature-dependent studies can also be performed to probe the relative energies of different conformers.[7]
Computational Protocols
Ab Initio and Density Functional Theory (DFT) Calculations:
Quantum mechanical calculations are essential for predicting and understanding the conformational preferences of molecules.
-
Methodology: A variety of computational methods, including Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X), are employed. The choice of basis set (e.g., 6-311++G(d,p), aug-cc-pVTZ) is also crucial for obtaining accurate results.[8]
-
Procedure:
-
Conformational Search: A systematic search of the potential energy surface is performed by rotating the C-C bond to identify all stable conformers (gauche and anti minima) and transition states.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the lowest energy structure.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Energy Comparison: The relative energies of the gauche and anti conformers are then calculated to determine the most stable conformation.
-
Visualizing the Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium between the gauche and anti conformations of a 1,2-difluoroalkane and the key factors influencing this equilibrium.
Caption: Equilibrium between gauche and anti conformations.
Conclusion
The preference for the gauche conformation in 1,2-difluoroalkanes is a well-established phenomenon driven by stabilizing hyperconjugative interactions that outweigh steric and electrostatic repulsions. This guide provides a summary of the key energetic and structural differences between the gauche and anti conformers, supported by a combination of experimental and computational data. A thorough understanding of these conformational preferences is crucial for professionals in drug development and materials science, as the three-dimensional structure of fluorinated molecules directly impacts their biological activity and material properties. The presented methodologies offer a robust framework for the continued investigation of these fascinating molecular systems.
References
- 1. [PDF] A New Generalized Karplus-Type Equation Relating Vicinal Proton-Fluorine Coupling Constants to H−C−C−F Torsion Angles | Semantic Scholar [semanticscholar.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Gas-phase 19F and 1H high-resolution n.m.r. spectroscopy: application to the study of unperturbed conformational energies of 1,2-difluoroethane - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Karplus equation - Wikipedia [en.wikipedia.org]
- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Experimental and Ab Initio Structural Analyses of Fluoropropanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimentally determined and ab initio calculated molecular structures of fluoropropanes. By presenting quantitative data from key experimental techniques alongside high-level computational results, this document serves as a valuable resource for researchers in structural chemistry, computational modeling, and drug development, where precise molecular geometry is paramount for understanding and predicting chemical behavior.
Introduction
Fluorinated propanes are a class of molecules with significant industrial and scientific interest, finding applications as refrigerants, propellants, and building blocks in medicinal chemistry. The introduction of fluorine atoms into a propane backbone dramatically influences its conformational preferences, dipole moment, and reactivity. A precise understanding of the three-dimensional arrangement of atoms—the molecular structure—is therefore crucial for predicting their physical properties and biological interactions.
This guide focuses on the synergy between experimental techniques, primarily microwave spectroscopy and gas-phase electron diffraction, and ab initio quantum chemical calculations in elucidating the detailed geometries of these molecules. While experimental methods provide real-world data on molecular structures, ab initio calculations offer a theoretical framework to predict and interpret these findings from first principles. The comparison between these two approaches not only validates the computational models but also provides a more complete picture of molecular structure, often correcting for vibrational averaging effects inherent in experimental measurements.
Experimental Methodologies
The determination of precise molecular geometries in the gas phase, free from intermolecular interactions, relies on sophisticated experimental techniques. The two primary methods discussed in the context of fluoropropanes are microwave spectroscopy and gas-phase electron diffraction.
Microwave Spectroscopy
Microwave spectroscopy is a high-resolution technique that measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels.[1] The rotational constants (A, B, and C) derived from the spectrum are inversely proportional to the principal moments of inertia of the molecule.[2] By analyzing the spectra of multiple isotopic species of the same molecule, it is possible to determine the substitution structure (r(_s)) and, with further analysis, an effective ground-state structure (r(_0)) or even an equilibrium structure (r(_e)) when combined with computational data.[3]
Typical Experimental Protocol:
-
Sample Preparation: The fluoropropane of interest is synthesized and purified, often by vacuum distillation, to remove volatile impurities.[4]
-
Data Acquisition: The gaseous sample is introduced into a high-vacuum sample cell of a microwave spectrometer. The cell is typically cooled to low temperatures (e.g., 195 K or near dry ice temperature) to increase the population of the ground vibrational state and simplify the spectrum.[4]
-
Spectral Measurement: The sample is irradiated with microwaves, and the absorption is measured as a function of frequency. Stark modulation is often employed to enhance sensitivity.[4]
-
Analysis: The observed transition frequencies are assigned to specific rotational transitions (e.g., R-branch, Q-branch). A least-squares fit of these frequencies to a rotational Hamiltonian yields the rotational constants for the ground and sometimes vibrationally excited states.[4][5]
Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the overall geometry of molecules.[6] In a GED experiment, a high-energy beam of electrons is scattered by a gaseous sample. The resulting diffraction pattern of concentric rings is dependent on the internuclear distances within the molecules.
Typical Experimental Protocol:
-
Sample Introduction: A gaseous stream of the fluoropropane effuses from a nozzle into a high-vacuum chamber.[6]
-
Electron Beam Interaction: A monoenergetic beam of fast electrons (typically with an energy of a few thousand electron volts) intersects the gas stream.[6]
-
Scattering and Detection: The scattered electrons form a diffraction pattern on a detector (e.g., a photographic plate or a CCD camera).[6]
-
Data Analysis: The diffraction pattern is analyzed to obtain the molecular scattering intensity as a function of the scattering angle. This intensity curve is then Fourier-transformed to yield a radial distribution curve, which shows peaks corresponding to the various internuclear distances in the molecule. By fitting a molecular model to the experimental data, precise bond lengths, bond angles, and torsional angles can be determined.[6][7]
Ab Initio Computational Methodology
Ab initio (from first principles) quantum chemistry methods solve the electronic Schrödinger equation to predict the electronic structure and properties of molecules without relying on empirical parameters.[8] These methods are instrumental in determining equilibrium structures (r(_e)), which represent the geometry at the minimum of the potential energy surface.[3]
Typical Computational Workflow:
-
Method and Basis Set Selection: A level of theory and a basis set are chosen. For accurate structural predictions of fluorinated hydrocarbons, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory (e.g., CCSD(T)) are often employed.[3][9][10] The choice of basis set (e.g., 3-21G, 6-31G*, cc-pVTZ, aug-cc-pVTZ) is also critical, with larger basis sets generally yielding more accurate results.[11][12]
-
Geometry Optimization: An initial guess for the molecular geometry is subjected to an optimization procedure. The energy of the molecule is calculated at this geometry, and the forces on the atoms are determined. The atomic positions are then adjusted to minimize the energy until a stationary point on the potential energy surface is found (i.e., the forces on all atoms are close to zero).[9]
-
Frequency Calculation: To confirm that the optimized structure corresponds to a true minimum (and not a saddle point), the vibrational frequencies are calculated. A true minimum will have all real (positive) vibrational frequencies.
-
Property Calculation: Once the equilibrium geometry is determined, other properties such as rotational constants, dipole moments, and conformational energies can be calculated and compared with experimental data.
dot
Caption: Workflow for comparing experimental and ab initio molecular structures.
Comparative Structural Data for Fluoropropanes
The following tables summarize the structural parameters for selected fluoropropanes, comparing experimental values with those obtained from high-level ab initio calculations. It is important to note that experimental structures (r(0), r(_s), r(_g)) are influenced by vibrational averaging, while calculated structures (r(_e)) correspond to the theoretical equilibrium geometry at the bottom of the potential energy well. These differences are expected and well-understood.
2-Fluoropropane ((CH₃)₂CHF)
2-Fluoropropane has C(_s) point group symmetry.[11]
| Parameter | Experimental (r(_0))[11] | Ab Initio (6-31G*)[11] |
| Bond Lengths (Å) | ||
| r(C-C) | 1.522 ± 0.007 | 1.521 |
| r(C-F) | 1.398 ± 0.013 | 1.416 |
| Bond Angles (º) | ||
| ∠(CCC) | 113.37 ± 0.79 | 113.8 |
| ∠(CCF) | 108.19 ± 0.41 | 108.0 |
A joint analysis of gas electron diffraction and microwave spectroscopy data for 2-fluoropropane yielded an r(_g) value for the C-C bond of 1.514 ± 0.004 Å and for the C-F bond of 1.405 ± 0.005 Å, with a CCC angle (φ(_z)) of 114.6 ± 1.5°.[7]
2,2-Difluoropropane ((CH₃)₂CF₂)
2,2-Difluoropropane possesses C(_{2v}) symmetry.[3]
| Parameter | Experimental (r(_s)) | Ab Initio (CCSD(T)/cc-pVQZ)[10] |
| Bond Lengths (Å) | ||
| r(C-C) | 1.524 | 1.521 |
| r(C-F) | 1.381 | 1.378 |
| Bond Angles (º) | ||
| ∠(CCC) | 114.3 | 114.6 |
| ∠(FCF) | 105.7 | 106.1 |
| ∠(CCF) | 109.1 | 108.9 |
The computed structural parameters from high-level ab initio calculations show excellent agreement with the empirical structures derived from experimental data.[9]
Discussion and Conclusion
The comparison of experimental and ab initio data for fluoropropanes reveals a strong congruence between the two approaches. High-level computational methods, such as CCSD(T), are capable of predicting molecular geometries with a high degree of accuracy, often rivaling the precision of experimental techniques.[3][9] The slight discrepancies observed between calculated equilibrium structures (r(e)) and experimental ground-state structures (r(_0), r(_s), r(_g)) are expected due to the effects of zero-point vibrational motion in the experimental measurements.
For researchers and professionals in drug development, this synergy is particularly valuable. Accurate ab initio calculations can be used to:
-
Predict the structures of novel fluorinated compounds before synthesis.
-
Understand and rationalize conformational preferences.
-
Provide detailed geometric information that can be used as input for molecular docking and other computational drug design tools.
References
- 1. Microwave spectroscopy - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. Equilibrium Structures of Propane and 2,2-Difluoropropane and Comparison with Other Two-Top Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rotational and vibrational spectra of 2-fluoropropane - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Rotational and vibrational spectra of 2-fluoropropane - Journal of the Chemical Society, Faraday Transactions 2: Molecular and Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Ab initio quantum chemistry methods - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-Difluoropropane: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety, logistical, and procedural information for the proper disposal of 1,2-Difluoropropane (CAS No. 62126-90-3). Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel and maintaining environmental compliance. This guide is specifically tailored for researchers, scientists, and drug development professionals.
Immediate Safety Precautions
This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1] In the event of a spill or leak, immediate and decisive action is required to mitigate risks.
Emergency Procedures for Spills and Leaks:
-
Evacuate: Immediately evacuate all personnel from the affected area and move upwind.
-
Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][3] The use of non-sparking tools and explosion-proof equipment is mandatory.[2]
-
Ventilate: Ensure adequate ventilation to disperse any vapors.[2]
-
Containment: Prevent the spill from entering drains or waterways.[2] Collect and arrange for disposal.[2]
-
Personal Protective Equipment (PPE): All personnel involved in the handling of this compound or its waste must wear appropriate PPE.
Quantitative Safety and Disposal Data
The following table summarizes key quantitative data and classifications relevant to the safe handling and disposal of this compound and similar halogenated hydrocarbons.
| Parameter | Value/Classification | Notes |
| GHS Classification | Flammable Liquid, Category 2; Skin Irritant, Category 2; Eye Irritant, Category 2A; Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Irritation)[1] | Indicates significant flammability and irritation hazards. |
| Hazard Statements | H225: Highly flammable liquid and vapor; H315: Causes skin irritation; H319: Causes serious eye irritation; H335: May cause respiratory irritation[1] | These statements summarize the primary dangers. |
| Waste Classification | Halogenated Hydrocarbon Waste | As a fluorinated compound, it falls under the category of halogenated organic compounds.[4][5] |
| Recommended Disposal Method | Controlled incineration at a licensed chemical destruction plant with flue gas scrubbing.[2] | This is the standard and safest method for halogenated waste. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful planning and execution. The following protocol outlines the necessary steps from waste collection to final disposal.
Experimental Protocol: Waste Collection and Temporary Storage
-
Container Selection: Choose a clean, dry, and compatible container for the waste. The container must be properly sealed to prevent the escape of vapors.
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), hazard pictograms (flammable, irritant), and the date of accumulation.
-
Waste Transfer: Conduct all waste transfers in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Segregation: Do not mix halogenated waste like this compound with non-halogenated solvent waste.[5] Mixing these wastes can lead to the entire volume being treated as the more hazardous and costly halogenated waste.[5]
-
Temporary Storage: Store the sealed and labeled container in a designated, well-ventilated hazardous waste accumulation area, away from sources of ignition and incompatible materials.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
